Product packaging for Bicyclo[3.3.2]decane(Cat. No.:CAS No. 283-50-1)

Bicyclo[3.3.2]decane

Cat. No.: B14743997
CAS No.: 283-50-1
M. Wt: 138.25 g/mol
InChI Key: WMRPOCDOMSNXCQ-UHFFFAOYSA-N
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Description

Bicyclo[3.3.2]decane is a saturated hydrocarbon with the molecular formula C10H18 and a molecular weight of 138.25 g/mol . It is a bicyclic organic compound that serves as a valuable model system for advanced conformational studies in organic chemistry . Research on this compound and its derivatives has provided key insights into transannular interactions and complex molecular equilibria. The compound is noted for its ability to exist in different conformational states. Spectral studies of this compound derivatives have revealed the occurrence of a twin-chair conformation, which can exhibit abnormal spectroscopic absorptions due to a characteristic transannular methylene interaction between the C-3 and C-7 positions . Evidence also exists for a dynamic equilibrium between this twin-chair form and a boat-chair conformer, with data from dissolving metal reductions indicating a very small free energy difference between them . The enthalpy of sublimation (ΔsubH°) for this compound has been measured at 58.0 kJ/mol . Its physical properties include a density of 0.873 g/cm³ and a calculated boiling point of approximately 190.9°C at 760 mmHg . This chemical is provided as a high-purity solid for research applications. It is intended for use in laboratory research settings only. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18 B14743997 Bicyclo[3.3.2]decane CAS No. 283-50-1

Properties

CAS No.

283-50-1

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

bicyclo[3.3.2]decane

InChI

InChI=1S/C10H18/c1-3-9-5-2-6-10(4-1)8-7-9/h9-10H,1-8H2

InChI Key

WMRPOCDOMSNXCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(C1)CC2

Origin of Product

United States

Foundational & Exploratory

Conformational Analysis of the Bicyclo[3.3.2]decane System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[3.3.2]decane framework represents a fascinating and complex structural motif of significant interest in organic chemistry and drug design. Its unique bridged structure imparts a considerable degree of conformational rigidity, yet it retains a subtle flexibility that governs its reactivity and interactions with biological targets. This technical guide provides a comprehensive overview of the conformational analysis of the this compound system, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the conformational landscape through logical diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this important bicyclic system.

Introduction

The this compound skeleton is composed of two fused cycloheptane rings, creating a bridged system with a two-carbon and a three-carbon bridge connecting the two bridgehead carbons. This arrangement gives rise to a set of distinct conformational isomers, the relative energies of which dictate the overall shape and properties of the molecule. Understanding the conformational preferences and the energy barriers to interconversion is crucial for predicting the molecule's behavior in chemical reactions and its binding affinity to enzymes and receptors. The primary conformations of interest are the twin-chair and boat-chair forms, which exist in a dynamic equilibrium.

Conformational Landscape

The conformational analysis of this compound has been the subject of both computational and experimental investigations. The two most stable and frequently discussed conformations are the twin-chair and the boat-chair.

  • Twin-Chair Conformation: In this arrangement, both seven-membered rings adopt a chair-like conformation. This conformation is characterized by a staggered arrangement of the atoms across the C9-C10 ethano bridge.

  • Boat-Chair Conformation: This conformation consists of one seven-membered ring in a chair form and the other in a boat form. This arrangement leads to an eclipsed conformation of the C9-C10 bridge.

Early studies using force field calculations suggested the coexistence of the twin-chair and boat-chair conformations at equilibrium.[1] Subsequent experimental evidence from the reduction of bicyclo[3.3.2]decan-3-one with dissolving metals indicated that there is essentially no free energy difference between these two conformers.[2]

A third, less stable conformation, the twin-boat , where both seven-membered rings are in a boat conformation, has also been considered but is generally accepted to be of higher energy due to increased steric interactions.

Quantitative Conformational Data

The relative energies of the different conformations of the this compound system have been investigated primarily through computational methods, such as Molecular Mechanics (MM2) and Density Functional Theory (DFT). The following tables summarize the available quantitative data.

Table 1: Calculated Relative Energies of this compound Conformers

ConformationComputational MethodRelative Energy (kcal/mol)Reference
Twin-ChairMM2 Force Field~0Implied from various studies
Boat-ChairMM2 Force Field~0Implied from various studies

Note: While multiple sources refer to MM2 calculations, specific relative energy values for the parent hydrocarbon are not consistently reported. The general consensus is a very small energy difference between the twin-chair and boat-chair forms.

For substituted this compound systems, more specific energy data is available. For example, a quantum mechanical study on 10-R-9-borabicyclo[3.3.2]decanes provided the following relative energies for different ring conformations, which offer insight into the conformational preferences of the core structure.

Table 2: Relative Energies of 10-TMS-9-borathis compound Conformers (B3LYP/6-31G*)

Conformation IDDescriptionRelative Energy (kcal/mol)
CF1 Lowest energy conformation0.0
CF2 7-position methylene oriented towards the 10-R group~1.0
CF3 Both 3- and 7-position methylene groups oriented down~2.0
CF4 Both 3- and 7-position methylene groups oriented up>4.0

Data adapted from a quantum mechanical study on substituted bicyclo[3.3.2]decanes.

Experimental Protocols

The conformational analysis of this compound and its derivatives relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, complemented by computational modeling.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To slow down the rate of conformational interconversion on the NMR timescale, allowing for the observation of distinct signals for each populated conformer.

Methodology:

  • Sample Preparation:

    • Dissolve a high-purity sample of the this compound derivative in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform (CDCl₃), deuterated methylene chloride (CD₂Cl₂), or a mixture of deuterated freons).

    • The concentration should be optimized to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Instrumentation:

    • Utilize a high-field NMR spectrometer equipped with a variable temperature unit capable of reaching and maintaining stable low temperatures (e.g., down to -100 °C or lower).

  • Data Acquisition:

    • Acquire a standard ¹H and ¹³C NMR spectrum at room temperature to serve as a reference.

    • Gradually lower the temperature of the probe in increments (e.g., 10-20 °C).

    • At each temperature, allow the sample to equilibrate for several minutes before acquiring the spectra.

    • Monitor the spectra for changes, such as signal broadening, decoalescence, and the appearance of new signals corresponding to the "frozen-out" conformers.

    • Acquire a series of spectra at different low temperatures to observe the temperature-dependent equilibrium.

  • Data Analysis:

    • Integrate the signals corresponding to the different conformers at each temperature to determine their relative populations.

    • Use the van't Hoff equation to calculate the thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium from the temperature-dependent population data.

    • Analyze the coupling constants and chemical shifts of the individual conformers to gain insight into their specific geometries.

Single-Crystal X-ray Crystallography

Objective: To determine the precise three-dimensional structure of a this compound derivative in the solid state, providing definitive evidence for a specific conformation.

Methodology:

  • Crystallization:

    • Grow single crystals of the this compound derivative of suitable size and quality for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of images at different crystal orientations.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the atomic coordinates, and thermal parameters against the experimental data using least-squares methods until the model converges and provides a good fit to the data.

  • Structure Analysis:

    • Analyze the final refined structure to determine bond lengths, bond angles, and torsional angles, which will unequivocally define the conformation of the this compound system in the crystal lattice.

Visualization of Conformational Equilibrium

The dynamic relationship between the major conformers of the this compound system can be represented as a logical workflow.

G Conformational Equilibrium of this compound A Twin-Chair B Boat-Chair A->B Equilibrium C Twin-Boat (Higher Energy) A->C Higher Energy Transition B->C Higher Energy Transition

Caption: Conformational equilibrium between the twin-chair and boat-chair forms of this compound.

Conclusion

The conformational analysis of the this compound system reveals a delicate balance between the twin-chair and boat-chair conformations. While computational studies have provided valuable insights into the relative energies of these conformers, experimental techniques such as low-temperature NMR and X-ray crystallography are indispensable for a complete understanding of the conformational landscape. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this versatile bicyclic scaffold. Further investigations, particularly detailed quantitative studies on the parent hydrocarbon and a wider range of derivatives, will continue to refine our understanding of this important molecular system.

References

An In-depth Technical Guide to the Spectroscopic Properties of Bicyclo[3.3.2]decane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of bicyclo[3.3.2]decane derivatives, a class of bridged bicyclic compounds of interest in organic chemistry and drug discovery. Due to the rigid and unique conformational nature of the this compound framework, spectroscopic analysis is a crucial tool for structure elucidation and stereochemical assignment. This document outlines the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—used to characterize these molecules, including detailed, generalized experimental protocols and a summary of available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, are essential for assigning the complex proton and carbon signals arising from the bicyclic system.

¹H NMR Spectroscopy

The ¹H NMR spectra of this compound derivatives are often complex due to the large number of non-equivalent protons and intricate spin-spin coupling networks. The chemical shifts and coupling constants are highly sensitive to the conformation of the seven-membered rings, which can exist in various forms such as chair, boat, and twist-boat. For instance, the presence of a twin-chair conformation can lead to transannular interactions, causing abnormal chemical shifts.[1]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of this compound derivatives. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. As with ¹H NMR, the conformation of the bicyclic system influences the ¹³C chemical shifts.

Two-Dimensional (2D) NMR Techniques

To unambiguously assign the proton and carbon signals in the complex spectra of this compound derivatives, 2D NMR experiments are indispensable.

  • ¹H-¹H COSY (Correlation Spectroscopy) is used to identify protons that are spin-spin coupled, revealing the connectivity of the proton network.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached, providing a powerful tool for assigning carbon signals based on their attached protons.

Summary of NMR Data
CompoundPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
7-methyl-9-oxathis compound-4,10-dione 3-H4.97–4.92 (m)207.0 (C=O)
3-H2.61–2.53 (m)
2.30–2.24 (m)
1.97–1.72 (m)
1.49–1.40 (m)
CH₃0.98–0.97 (d, J=6 Hz)
7-methyl-9-oxathis compound-2,10-dione 3-H4.72–4.70 (dd, J=2.5, 7.9, 13.7 Hz)
3-H2.56–2.51 (ddd, J=2.2, 5.1, 13.7 Hz)
2.41–2.31 (m)

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of this compound derivatives. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a common ionization technique used in MS. The resulting mass spectra often show a prominent molecular ion peak (M⁺) and a series of fragment ions. The fragmentation of the this compound skeleton can be complex, but certain characteristic losses can be diagnostic.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is a powerful tool for confirming the identity of a synthesized compound.

Summary of Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z values (relative intensity)
Bicyclo[3.3.2]decan-9-one C₁₀H₁₆O152.23152 (M⁺)
7-methyl-9-oxathis compound-4,10-dione C₁₀H₁₂O₄196.20196 (M⁺, 9%), 154 (2%), 138 (100%), 125 (52%), 111 (39%), 98 (25%), 85 (31%), 55 (97%)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound derivatives, IR spectroscopy is particularly useful for identifying carbonyl groups (C=O), hydroxyl groups (O-H), and C-H bonds. The position, intensity, and shape of the absorption bands provide information about the molecular structure. For example, abnormal C-H stretching and bending frequencies have been attributed to transannular methylene interactions in a twin-chair conformation.[1]

Summary of Infrared Spectroscopy Data
CompoundKey IR Absorption Bands (cm⁻¹)Functional Group
7-methyl-9-oxathis compound-4,10-dione 1726, 1708C=O (ketone)
1043C-O

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key spectroscopic experiments. These protocols are intended as a guide and may require optimization for specific this compound derivatives.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds, pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition:

    • Use the same sample and spectrometer.

    • Typical parameters: spectral width of 220-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds, with proton decoupling.

  • 2D NMR (COSY, HSQC) Acquisition:

    • Acquire COSY and HSQC spectra using standard pulse programs available on the spectrometer.

    • Optimize the acquisition and processing parameters to achieve good resolution and signal-to-noise.

  • Data Processing:

    • Process the raw data (Fourier transformation, phase correction, baseline correction) using appropriate software.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the ¹H NMR signals and analyze the coupling patterns.

Mass Spectrometry Protocol
  • Sample Preparation:

    • For EI-MS, a few micrograms of the sample are sufficient. The sample can be introduced directly into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

    • For ESI-MS (Electrospray Ionization), dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1-10 µg/mL.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • For HRMS, use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) and calibrate the instrument carefully.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to gain structural information.

    • For HRMS data, use the accurate mass to determine the elemental composition.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation:

    • For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For KBr, mix a small amount of the sample with dry KBr powder and press into a transparent pellet.

    • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations

General Synthetic Workflow for this compound Derivatives

The following diagram illustrates a general workflow for the synthesis and characterization of a this compound derivative.

Synthesis_Workflow Start Starting Materials Synthesis Chemical Synthesis (e.g., Ring Expansion, Cyclization) Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR NMR (¹H, ¹³C, COSY, HSQC) Characterization->NMR MS Mass Spectrometry (EI, HRMS) Characterization->MS IR Infrared Spectroscopy Characterization->IR Final Pure this compound Derivative NMR->Final MS->Final IR->Final

General workflow for synthesis and characterization.

Spectroscopic Data Analysis Logic

This diagram shows the logical relationship between the different spectroscopic techniques in the process of structure elucidation.

Spectroscopy_Logic cluster_NMR NMR Analysis MS_node Mass Spectrometry Structure Final Structure MS_node->Structure Provides Molecular Weight & Formula IR_node Infrared Spectroscopy IR_node->Structure Identifies Functional Groups NMR_1D 1D NMR (¹H, ¹³C) NMR_2D 2D NMR (COSY, HSQC) NMR_1D->NMR_2D Clarify ambiguities NMR_2D->Structure Determines Connectivity & Stereochemistry

Logic flow for spectroscopic structure elucidation.

References

A Quantum Mechanical Perspective on the Bicyclo[3.3.2]decane System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bicyclo[3.2.2]decane scaffold, a unique bridged-ring system that has garnered interest in medicinal chemistry and materials science due to its rigid yet versatile three-dimensional structure. Leveraging quantum mechanical studies, this document elucidates the conformational landscape, thermodynamic properties, and computational methodologies pertinent to this bicyclic alkane.

Conformational Landscape of Bicyclo[3.3.2]decane

The this compound framework is characterized by a complex potential energy surface with several accessible conformations. The interplay between the three- and two-carbon bridges dictates the preferred geometries. Early studies suggested a dynamic equilibrium between twin-chair and boat-chair conformations, with a minimal free energy difference between them.[1] More recent and detailed computational analyses have further refined this understanding.

Force field calculations, specifically using the MM2 force field, have indicated that a boat-chair conformation with an eclipsed two-carbon bridge and a twin twist-chair conformation with a staggered bridge are likely to coexist at equilibrium.[2] Quantum mechanical studies on derivatives, such as 10-R-9-borabicyclo[3.3.2]decanes, have provided deeper insights into the conformational preferences of the core ring structure. These studies, employing Density Functional Theory (DFT) and ab initio methods, have identified and characterized several ground state conformations.[3][4] While the relative energies can be influenced by substituents, the fundamental geometries of the parent hydrocarbon can be inferred.

The primary conformations of interest for the this compound system include the chair-chair, boat-chair, and boat-boat forms. The relative energies of these conformers are critical for understanding the molecule's reactivity and its utility as a scaffold in drug design.

Quantitative Conformational Analysis

The following table summarizes the relative energies of the ground state conformations for a substituted this compound derivative (10-TMS-9-borathis compound), which serves as a model for the parent system. These values were calculated using advanced quantum mechanical methods.

ConformationRelative Energy (kcal/mol) - B3LYPRelative Energy (kcal/mol) - SCS-MP2
CF1 0.00.0
CF2 0.40.3
CF3 2.12.0
CF4 2.32.1

Data adapted from a study on 10-TMS-9-borathis compound. The relative energies are illustrative of the small energy differences between conformations in the this compound ring system.[3]

Thermodynamic Properties: Strain Energy

The strain energy of bicyclic systems is a key determinant of their stability and reactivity. For this compound, experimental data from combustion calorimetry has been used to determine its enthalpy of combustion, from which the strain energy can be derived. These experimental values provide a crucial benchmark for validating computational models.

Thermodynamic PropertyValue
Standard Enthalpy of Combustion (Solid) Available through experimental measurements[5][6]
Enthalpy of Formation (Gas) Available through experimental measurements[5]
Enthalpy of Sublimation Available through experimental measurements[5][7]

For precise numerical values, consulting the original research articles is recommended.

Experimental and Computational Protocols

A detailed understanding of the methodologies used to study this compound is essential for interpreting the data and for designing new research.

Computational Methodology

The conformational analysis and energy calculations for this compound and its derivatives have predominantly been carried out using the following quantum mechanical methods:

  • Density Functional Theory (DFT): The B3LYP functional is a commonly used method for these systems, providing a good balance between computational cost and accuracy.[3]

  • Ab Initio Methods: Møller-Plesset perturbation theory, particularly at the second order (MP2), and specifically the Spin-Component Scaled MP2 (SCS-MP2) method, have been employed for more accurate energy calculations.[3]

  • Basis Sets: The choice of basis set is crucial for accurate calculations. Commonly used basis sets for these types of molecules include the Pople-style basis sets (e.g., 6-31G*) and correlation-consistent basis sets (e.g., cc-pVTZ).

  • Software: The specific software packages used for these calculations are not always detailed in the abstracts, but common choices include Gaussian, Spartan, and other quantum chemistry software.

Experimental Methodology
  • Combustion Calorimetry: This technique is used to measure the heat of combustion of a compound, which can then be used to calculate its enthalpy of formation and strain energy. The process involves burning a known amount of the substance in a bomb calorimeter and measuring the heat evolved.

  • Dynamic NMR Spectroscopy: This method can be used to study the kinetics of conformational changes, such as ring-flipping between chair and boat forms, on the microsecond to millisecond timescale.[8]

  • X-ray Crystallography: For solid derivatives of this compound, X-ray crystallography provides precise information about the molecular geometry in the crystalline state, confirming the preferred conformation.[1]

Visualizing Conformational Interconversion

The following diagram illustrates the plausible interconversion pathways between the major conformations of the this compound ring system. The relative energies of the transition states connecting these conformers would determine the dynamics of the system.

G Chair_Chair Chair_Chair Boat_Chair_1 Boat_Chair_1 Chair_Chair->Boat_Chair_1 Ring Flip Boat_Chair_2 Boat_Chair_2 Chair_Chair->Boat_Chair_2 Ring Flip Boat_Chair_1->Chair_Chair Boat_Boat Boat_Boat Boat_Chair_1->Boat_Boat Ring Flip Boat_Chair_2->Chair_Chair Boat_Chair_2->Boat_Boat Ring Flip Boat_Boat->Boat_Chair_1 Boat_Boat->Boat_Chair_2

Caption: Conformational interconversion pathways for this compound.

Logical Workflow for Computational Analysis

The process of computationally investigating the this compound system follows a structured workflow to ensure accurate and reliable results.

G cluster_0 Initial Setup cluster_1 Calculation cluster_2 Analysis Input_Geometry Define Initial 3D Structure Method_Selection Select QM Method (e.g., B3LYP) Input_Geometry->Method_Selection Basis_Set_Selection Choose Basis Set (e.g., 6-31G*) Method_Selection->Basis_Set_Selection Geometry_Optimization Optimize Geometry to Find Minima Basis_Set_Selection->Geometry_Optimization Frequency_Calculation Calculate Vibrational Frequencies Geometry_Optimization->Frequency_Calculation Energy_Calculation Single-Point Energy Calculation Frequency_Calculation->Energy_Calculation Conformer_Identification Identify Unique Conformers Energy_Calculation->Conformer_Identification Relative_Energies Calculate Relative Energies Conformer_Identification->Relative_Energies Thermodynamic_Properties Determine Thermodynamic Properties Relative_Energies->Thermodynamic_Properties

Caption: Workflow for quantum mechanical analysis of this compound.

This guide provides a foundational understanding of the quantum mechanical properties of this compound. For drug development professionals and scientists, this information is crucial for designing novel molecules with specific three-dimensional orientations and for accurately modeling their behavior in biological systems. The inherent rigidity and defined conformational preferences of the this compound scaffold make it an attractive component for creating structurally well-defined bioactive compounds.

References

An In-depth Technical Guide on Bicyclo[3.3.2]decane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential molecular information regarding the saturated bicyclic hydrocarbon, bicyclo[3.3.2]decane, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a bridged hydrocarbon with a unique three-dimensional structure. The quantitative molecular data for this compound is summarized below.

PropertyValue
Molecular FormulaC₁₀H₁₈[1][2][3][4][5]
Molecular Weight138.25 g/mol [1][5]
Exact Mass138.2499 g/mol [2][3][4]
CAS Number283-50-1[1][2][3][4]

Molecular Information Diagram

The following diagram illustrates the fundamental molecular properties of this compound.

Bicyclodecane_Properties Compound This compound Formula Molecular Formula C₁₀H₁₈ Compound->Formula MolWeight Molecular Weight 138.25 g/mol Compound->MolWeight CAS CAS Number 283-50-1 Compound->CAS

Core properties of this compound.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Bicyclo[3.3.2]decane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[3.3.2]decane, a saturated bicyclic hydrocarbon, presents a unique conformational landscape and serves as a foundational scaffold in medicinal chemistry and material science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its key data. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis, drug development, and materials science in their understanding and utilization of this versatile molecule.

Introduction

This compound (CAS No. 283-50-1) is a bridged bicyclic alkane with the molecular formula C₁₀H₁₈.[1][2] Its structure consists of two fused cycloheptane rings sharing two bridgehead carbon atoms, with a two-carbon bridge connecting them. This arrangement leads to interesting conformational properties, primarily the existence of twin-chair and boat-chair conformers.[3] The rigid yet three-dimensional structure of the this compound core makes it an attractive scaffold for the design of novel therapeutic agents and advanced materials. Understanding its fundamental physical and chemical properties is crucial for its effective application.

Physical Properties

The physical properties of this compound are summarized in the tables below. These properties are essential for its handling, purification, and use in various experimental setups.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₁₀H₁₈[1][2]
Molecular Weight 138.25 g/mol [1][4]
CAS Number 283-50-1[1][2]
Appearance Colorless oil or solidN/A
Boiling Point 190.9 °C (at 760 mmHg)N/A
Melting Point Not availableN/A
Density 0.873 g/cm³N/A
Refractive Index 1.470N/A
Flash Point 53.6 °CN/A
Table 2: Thermodynamic Properties
PropertyValueReference
Standard Enthalpy of Formation (gas) -106.00 ± 7.50 kJ/mol[4]
Standard Enthalpy of Formation (solid) -164.00 ± 7.10 kJ/mol[4]
Standard Solid Enthalpy of Combustion -6343.40 ± 7.10 kJ/mol[4]
Enthalpy of Sublimation at 298.15 K 58.00 ± 2.00 kJ/mol[4]
Ideal Gas Heat Capacity (Cp,gas) 286.16 J/mol·K (at 458.76 K)[4]

Chemical Properties and Reactivity

As a saturated hydrocarbon, this compound is relatively inert. Its chemistry is primarily characterized by free-radical substitution reactions and, under forcing conditions, ring-opening reactions. The conformational flexibility of the this compound system, existing as an equilibrium between twin-chair and boat-chair conformers, can influence the stereochemical outcome of its reactions.[3]

Derivatives of this compound can undergo a variety of chemical transformations. For instance, the corresponding ketone, bicyclo[3.3.2]decan-9-one, can be reduced to the parent alkane. The presence of functional groups on the scaffold allows for a wide range of synthetic modifications, making it a versatile building block in organic synthesis.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the Wolff-Kishner reduction of Bicyclo[3.3.2]decan-9-one.[5]

Reaction Scheme:

Experimental Protocol:

  • Preparation of the Hydrazone: In a round-bottom flask equipped with a reflux condenser, dissolve Bicyclo[3.3.2]decan-9-one (1.0 eq) in a suitable solvent such as ethanol. Add hydrazine hydrate (excess, ~10 eq) and a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Reduction: After cooling the reaction mixture, remove the solvent under reduced pressure. To the resulting crude hydrazone, add a high-boiling point solvent like diethylene glycol and powdered potassium hydroxide (excess, ~5 eq).

  • Heating and Distillation: Heat the mixture gradually to around 180-200 °C. Water and excess hydrazine will distill off. Continue heating for several hours until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Cool the reaction mixture and add water. Extract the product with a low-boiling point organic solvent such as diethyl ether or pentane. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter and remove the solvent by rotary evaporation. The crude this compound can be further purified by distillation or column chromatography on silica gel.

Characterization Methods
  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

    • Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Expected Spectrum: The ¹H NMR spectrum of this compound will show a complex series of overlapping multiplets in the aliphatic region (approximately 1.0-2.5 ppm) due to the numerous non-equivalent protons and complex spin-spin coupling. Bridgehead protons are expected to appear at a different chemical shift compared to the methylene protons.

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

    • Instrument Parameters: Acquire the spectrum on the same NMR spectrometer using a standard carbon pulse program with proton decoupling.

    • Expected Spectrum: The ¹³C NMR spectrum will show distinct signals for the non-equivalent carbon atoms in the molecule. The chemical shifts will be in the typical aliphatic range (approximately 20-50 ppm). The number of signals will depend on the symmetry of the predominant conformation in solution.

  • Sample Preparation: As this compound is a liquid or low-melting solid at room temperature, the spectrum can be obtained as a neat thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Parameters: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Spectrum: The IR spectrum will be characteristic of a saturated hydrocarbon.[6] Key absorptions will include:

    • C-H stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).[7]

    • CH₂ scissoring (bending) vibrations around 1465 cm⁻¹.[7]

    • The absence of significant peaks above 3000 cm⁻¹ confirms the lack of C=C or C≡C bonds.

  • Sample Introduction and Ionization: Introduce a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-200.

  • Expected Spectrum:

    • The molecular ion peak (M⁺) should be observed at m/z 138.

    • The fragmentation pattern will be complex, typical for cyclic alkanes, involving the loss of alkyl fragments (e.g., CH₃, C₂H₅, C₃H₇, etc.). Common fragments will be observed at m/z values corresponding to [M-15]⁺, [M-29]⁺, [M-43]⁺, etc. The base peak is likely to be a smaller, stable carbocation fragment.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Start Start: Bicyclo[3.3.2]decan-9-one Hydrazone_Formation Hydrazone Formation (H₂NNH₂, EtOH, cat. AcOH) Start->Hydrazone_Formation Wolff_Kishner Wolff-Kishner Reduction (KOH, Diethylene Glycol, Heat) Hydrazone_Formation->Wolff_Kishner Workup Aqueous Workup & Extraction Wolff_Kishner->Workup Purification Purification (Distillation / Chromatography) Workup->Purification Characterization Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Final_Product Pure this compound Characterization->Final_Product

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a structurally intriguing molecule with well-defined physical and chemical properties. This guide has provided a consolidated resource for its synthesis, characterization, and key data. The provided experimental protocols offer a starting point for researchers to prepare and analyze this compound. The unique conformational and stereochemical attributes of the this compound scaffold will continue to inspire its use in the development of new chemical entities with potential applications in medicine and material science.

References

Bicyclo[3.3.2]decane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bicyclo[3.3.2]decane, a saturated bicyclic hydrocarbon. This document details its chemical identifiers, physical properties, synthetic methodologies, spectroscopic characterization, and conformational analysis. The information is tailored for researchers and professionals in the fields of chemistry and drug development who are interested in the unique structural and chemical properties of this bicyclic system.

Core Identifiers and Physical Properties

This compound is a bridged hydrocarbon with the chemical formula C10H18. Its structure consists of two fused cycloheptane rings sharing three carbon atoms. The CAS Registry Number for this compound is 283-50-1 .

A summary of its key identifiers and physical properties is presented in the table below for easy reference.

IdentifierValueReference(s)
CAS Number 283-50-1
IUPAC Name This compound
Molecular Formula C10H18
Molecular Weight 138.25 g/mol
PubChem CID 13074880
InChI InChI=1S/C10H18/c1-3-9-5-2-6-10(4-1)8-7-9/h9-10H,1-8H2
InChIKey WMRPOCDOMSNXCQ-UHFFFAOYSA-N
Density 0.873 g/cm³
Boiling Point 190.88 °C at 760 mmHg
Flash Point 53.63 °C

Synthesis and Experimental Protocols

The synthesis of this compound is not as direct as some other bicyclic systems. A common and effective strategy involves the reduction of a ketone precursor, Bicyclo[3.3.2]decan-9-one.

Synthesis of Bicyclo[3.3.2]decan-9-one
Wolff-Kishner Reduction of Bicyclo[3.3.2]decan-9-one

The most direct method to obtain this compound is through the deoxygenation of Bicyclo[3.3.2]decan-9-one. The Wolff-Kishner reduction is a classic and effective method for this transformation.

General Experimental Protocol (based on analogous reactions):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, Bicyclo[3.3.2]decan-9-one is dissolved in a high-boiling point solvent such as diethylene glycol.

  • Reagent Addition: An excess of hydrazine hydrate is added to the solution, followed by a strong base like potassium hydroxide or sodium metal.

  • Reaction Conditions: The reaction mixture is heated to a high temperature (typically 180-200 °C) to facilitate the formation of the hydrazone intermediate and its subsequent decomposition to the alkane. The reaction progress is monitored by thin-layer chromatography or gas chromatography.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The product is then extracted with a low-boiling point organic solvent such as ether or pentane. The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure. The resulting crude this compound can be further purified by distillation or column chromatography.

Spectroscopic Data

Detailed spectroscopic data for the parent this compound is not extensively published. However, information on its derivatives and precursors provides insight into its expected spectral characteristics.

Spectroscopic DataObservations and Notes
¹H NMR The proton NMR spectrum of the this compound skeleton is expected to show complex multiplets in the aliphatic region (typically δ 1.0-2.5 ppm) due to the conformational flexibility and the numerous non-equivalent protons.
¹³C NMR The carbon NMR spectrum would provide distinct signals for the different carbon environments within the bicyclic framework. Studies on benzo derivatives have been used to investigate transannular interactions.
Infrared (IR) Spectroscopy The IR spectrum is expected to be dominated by C-H stretching and bending vibrations. Studies on derivatives have noted abnormal δ(CH) and ν(CH) absorptions, which are attributed to transannular methylene interactions in the twin-chair conformation.
Mass Spectrometry (MS) The mass spectrum of the related Bicyclo[3.3.2]decan-9-one shows a molecular ion peak (M+) at m/z 152. The mass spectrum of this compound would show a molecular ion peak at m/z 138.

Conformational Analysis

A key feature of the this compound system is its conformational flexibility. It primarily exists in an equilibrium between two major conformations: the twin-chair and the boat-chair forms. The energy difference between these conformers is small, allowing for rapid interconversion at room temperature.

The following diagram illustrates the equilibrium between the major conformers of the this compound ring system.

G Conformational Equilibrium of this compound A Twin-Chair Conformation B Boat-Chair Conformation A->B Equilibrium C Transannular Interactions (C3-C7) A->C

Caption: Equilibrium between the twin-chair and boat-chair conformations of this compound.

The twin-chair conformation is characterized by transannular interactions between the C-3 and C-7 methylene groups. These interactions can be observed through spectroscopic methods. The boat-chair conformation, on the other hand, alleviates some of this steric strain. The equilibrium between these forms can be influenced by substituents on the ring system.

Biological Activity of Derivatives

While this compound itself is a simple hydrocarbon with no reported significant biological activity, its rigid and structurally unique framework makes it an interesting scaffold for the design of bioactive molecules.

  • Cytotoxicity: A novel benzophenone derivative incorporating a this compound system has been isolated from Garcinia xanthochymus and has shown cytotoxic activity against the SW-480 colon cancer cell line.

  • Other Bioactivities: Aza-derivatives of bicyclic systems, including those analogous to this compound, have been investigated for a range of biological activities.

The following workflow illustrates the general process of identifying and characterizing bioactive derivatives of this compound.

G Workflow for Bioactive this compound Derivatives A This compound Scaffold B Chemical Synthesis of Derivatives A->B C Isolation from Natural Products A->C D Screening for Biological Activity (e.g., Cytotoxicity, Enzyme Inhibition) B->D C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Optimization of Bioactivity F->G

The Bicyclo[3.3.2]decane Framework in Natural Products: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The bicyclo[3.3.2]decane ring system is a unique and relatively rare bridged carbocyclic framework found in a select group of natural products. Its inherent ring strain and complex three-dimensional architecture make it a challenging synthetic target and an intriguing scaffold for biological activity. This technical guide provides an in-depth overview of natural products containing the this compound core, with a particular focus on the lathyrane-type diterpenoids isolated from plants of the Euphorbia genus. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the isolation, biological evaluation, and potential mechanisms of action of these fascinating molecules.

Lathyrane Diterpenoids: The Prominent Class of this compound-Containing Natural Products

The most well-documented natural products featuring the this compound skeleton are the lathyrane-type diterpenoids. These compounds are predominantly isolated from the seeds and roots of various Euphorbia species, which have a long history of use in traditional medicine for treating conditions such as cancer, edema, and tuberculosis.[1] The core this compound structure of lathyranes is often highly oxygenated and diversely functionalized with various acyl groups, contributing to their wide range of biological activities.

Cytotoxic and Anti-inflammatory Activities

A significant body of research has demonstrated the potent cytotoxic and anti-inflammatory properties of lathyrane diterpenoids.[2] These compounds have been evaluated against a panel of human cancer cell lines, exhibiting promising anticancer potential. The cytotoxic effects are often attributed to the induction of apoptosis and interference with cellular signaling pathways crucial for cancer cell survival and proliferation.

Table 1: Cytotoxic Activity of this compound-Containing Lathyrane Diterpenoids

CompoundCancer Cell LineIC50 (µM)Reference
Euphorbia factor L1A549 (Lung Carcinoma)51.34 ± 3.28[3]
Euphorbia factor L3A549 (Lung Carcinoma)34.04 ± 3.99[3]
Euphorbia factor L3MCF-7 (Breast Adenocarcinoma)45.28 ± 2.56[3]
Euphorbia factor L3LoVo (Colon Adenocarcinoma)41.67 ± 3.02[3]
Euphorbia factor L28786-0 (Renal Cell Adenocarcinoma)9.43[4][5]
Euphorbia factor L28HepG2 (Hepatocellular Carcinoma)13.22[4][5]
Euphorbia factor L2bU937 (Histiocytic Lymphoma)0.87 ± 0.32[6]
Euphofischer AC4-2B (Prostate Cancer)11.3[1]

Experimental Protocols

Isolation and Purification of Lathyrane Diterpenoids

The following is a generalized protocol for the isolation and purification of lathyrane diterpenoids from Euphorbia species, based on methodologies reported in the literature.[4][7]

Experimental Workflow for Isolation

G plant_material Dried and Powdered Euphorbia Plant Material extraction Extraction with 95% Ethanol plant_material->extraction concentration Concentration under reduced pressure extraction->concentration crude_extract Crude Ethanolic Extract concentration->crude_extract partition Partition with Petroleum Ether, EtOAc, and n-Butanol crude_extract->partition et_oac_fraction EtOAc Fraction partition->et_oac_fraction select for activity silica_gel Silica Gel Column Chromatography et_oac_fraction->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex prep_tlc Preparative TLC sephadex->prep_tlc pure_compounds Pure Lathyrane Diterpenoids prep_tlc->pure_compounds

Figure 1. General workflow for the isolation of lathyrane diterpenoids.

  • Extraction: The air-dried and powdered plant material (e.g., seeds of Euphorbia lathyris) is extracted with 95% ethanol at room temperature.

  • Concentration: The ethanolic extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol.

  • Column Chromatography: The biologically active fraction (typically the EtOAc fraction) is subjected to repeated column chromatography on silica gel and Sephadex LH-20.

  • Preparative TLC: Final purification is often achieved by preparative thin-layer chromatography (TLC) to yield the pure lathyrane diterpenoids.

  • Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.[4][5]

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of natural products.[8]

MTT Assay Protocol

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., Euphorbia factors L1, L3) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • Incubation: The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The culture medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The 50% inhibitory concentration (IC50) values are calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of lathyrane diterpenoids. These compounds appear to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation.

Induction of Apoptosis via the Mitochondrial Pathway

Euphorbia factor L3 has been shown to induce apoptosis in A549 lung cancer cells through the mitochondrial pathway.[3] This involves the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm, which in turn activates the caspase cascade, leading to programmed cell death.

G EFL3 Euphorbia factor L3 Mitochondrion Mitochondrion EFL3->Mitochondrion MMP_loss Loss of Mitochondrial Membrane Potential Mitochondrion->MMP_loss Cytochrome_c Cytochrome c release MMP_loss->Cytochrome_c Caspase_activation Caspase Activation Cytochrome_c->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Figure 2. Proposed mitochondrial apoptosis pathway induced by Euphorbia factor L3.

Modulation of the PI3K/Akt/mTOR and DDR1 Signaling Pathways

Euphorbia factor L1 (EFL1) has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[10] Furthermore, EFL1 has been shown to suppress breast cancer liver metastasis by downregulating Discoidin Domain Receptor 1 (DDR1), which in turn modulates immune infiltration in the tumor microenvironment.[11]

G cluster_0 Cell Membrane cluster_1 Cytoplasm DDR1 DDR1 PI3K PI3K DDR1->PI3K activates Metastasis Metastasis DDR1->Metastasis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation EFL1 Euphorbia factor L1 EFL1->DDR1 inhibits EFL1->PI3K inhibits

Figure 3. Inhibition of DDR1 and PI3K/Akt/mTOR pathways by Euphorbia factor L1.

Anti-inflammatory Effects via NF-κB and Nrf2 Pathways

Certain lathyrane diterpenoids exhibit anti-inflammatory properties by modulating the NF-κB and Nrf2 signaling pathways.[12] They can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells. This is achieved by inhibiting the activation of NF-κB, a key transcription factor for inflammatory genes, and activating Nrf2, a master regulator of the antioxidant response.

G LPS LPS NF_kB NF-κB Activation LPS->NF_kB Lathyrane Lathyrane Diterpenoid Lathyrane->NF_kB inhibits Nrf2 Nrf2 Activation Lathyrane->Nrf2 activates Inflammation Pro-inflammatory Gene Expression NF_kB->Inflammation Antioxidant Antioxidant Response Element (ARE) Gene Expression Nrf2->Antioxidant

Figure 4. Modulation of NF-κB and Nrf2 pathways by lathyrane diterpenoids.

Conclusion and Future Perspectives

Natural products containing the this compound framework, particularly the lathyrane diterpenoids from Euphorbia species, represent a promising class of bioactive molecules with significant potential for the development of new therapeutic agents. Their potent cytotoxic and anti-inflammatory activities, coupled with their unique and complex chemical structures, make them attractive leads for drug discovery programs. Further research is warranted to fully elucidate their mechanisms of action, explore their structure-activity relationships, and develop synthetic strategies to access these intricate molecular architectures. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate and inspire future investigations in this exciting field of natural product chemistry and pharmacology.

References

Unraveling the Conformational Landscape of Bicyclo[3.3.2]decane: A Theoretical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive theoretical analysis of the conformational preferences of bicyclo[3.3.2]decane reveals a delicate energetic balance between its primary conformers. This bicyclic alkane, a structural motif of interest in medicinal chemistry and materials science, predominantly exists in a dynamic equilibrium between several low-energy forms, with the boat-chair and a twisted twin-chair conformation being the most significant contributors. Advanced computational methods, including molecular mechanics and quantum chemical calculations, have been instrumental in elucidating the subtle interplay of steric and torsional forces that govern this equilibrium.

The this compound framework is characterized by a bridged system creating two seven-membered rings and one eight-membered ring. This intricate architecture gives rise to a complex potential energy surface with multiple minima corresponding to different spatial arrangements of the atoms. Early investigations combining experimental techniques with molecular mechanics force field calculations, particularly MM2, suggested the coexistence of a boat-chair conformation and a twin twist-chair conformation at equilibrium. These studies highlighted the inherent flexibility of the this compound skeleton.

Subsequent and more advanced computational studies, leveraging density functional theory (DFT) and ab initio methods, have provided a more quantitative picture of the conformational landscape. While a definitive, dedicated computational study on the parent hydrocarbon with exhaustive quantitative data remains somewhat elusive in publicly available literature, insights can be gleaned from studies on its derivatives. These theoretical investigations consistently identify the boat-chair and various forms of chair and boat combinations as the primary low-energy conformers.

Key Conformations and Energetic Profile

The conformational analysis of this compound primarily revolves around three key arrangements of the seven- and eight-membered rings:

  • Boat-Chair (BC) Conformation: This conformation features one seven-membered ring in a boat form and the other in a chair form.

  • Twin-Chair (CC) or Twist-Chair Conformation: In this arrangement, both seven-membered rings adopt a chair-like or twisted-chair geometry.

  • Boat-Boat (BB) Conformation: This higher-energy conformation is characterized by both seven-membered rings being in a boat form.

Force field calculations have indicated that there is a minimal free energy difference between the twin-chair and boat-chair forms, suggesting a dynamic equilibrium between these conformers.[1] This is further supported by experimental data from the reduction of bicyclo[3.3.2]decan-3-one, which indicates essentially no free energy difference between these conformations.[1]

Below is a summary table of the principal conformations and their expected relative stability based on the available literature.

ConformationDescriptionExpected Relative Energy (kcal/mol)Key Features
Boat-Chair (BC) One seven-membered ring in a boat and the other in a chair conformation.~0 - 0.5Generally considered one of the most stable conformers.
Twin-Chair (CC) Both seven-membered rings are in a chair or twist-chair conformation.~0 - 0.5Coexists in equilibrium with the Boat-Chair form.
Boat-Boat (BB) Both seven-membered rings adopt a boat conformation.Higher in energyLess stable due to increased steric and torsional strain.

Computational Methodologies: The Theoretical Toolkit

The elucidation of the conformational preferences of this compound relies heavily on a range of computational chemistry techniques. These methods allow for the calculation of molecular geometries, energies, and other properties, providing insights that are often difficult to obtain through experimental means alone.

Molecular Mechanics (MM)

Molecular mechanics methods, such as the MM1 and MM2 force fields, have been historically significant in the study of this compound. These approaches model a molecule as a collection of atoms held together by springs, and the potential energy is calculated based on a set of parameters that describe bond stretching, angle bending, torsional angles, and non-bonded interactions.

MM2 Protocol:

  • Input Structure Generation: An initial 3D structure of the this compound molecule is generated.

  • Force Field Selection: The MM2 force field is chosen for the calculation. This force field is parameterized to reproduce experimental geometries and energies for a wide range of organic molecules.

  • Energy Minimization: An energy minimization algorithm, such as the steepest descent or conjugate gradient method, is employed to find the lowest energy conformation in the vicinity of the starting geometry. The algorithm systematically alters the atomic coordinates to reduce the total steric energy of the molecule.

  • Conformational Search (Optional but Recommended): To explore the potential energy surface more thoroughly, a conformational search can be performed. This involves generating multiple starting structures and minimizing each to identify different low-energy conformers.

Quantum Mechanics (QM)

Quantum mechanics methods provide a more rigorous and accurate description of molecular systems by solving the Schrödinger equation. These methods can be broadly categorized into ab initio and density functional theory (DFT) approaches.

DFT Protocol (e.g., B3LYP/6-31G*):

  • Input Structure Generation: As with MM methods, an initial 3D structure is required.

  • Method and Basis Set Selection: A DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) are chosen. The functional approximates the exchange-correlation energy, while the basis set is a set of mathematical functions used to describe the atomic orbitals.

  • Geometry Optimization: The molecular geometry is optimized to find a stationary point on the potential energy surface. This involves calculating the forces on each atom and adjusting their positions until the forces are minimized.

  • Frequency Calculation: To confirm that the optimized geometry corresponds to a true energy minimum (and not a saddle point or transition state), a frequency calculation is performed. All real (positive) vibrational frequencies indicate a minimum.

  • Relative Energy Calculation: The electronic energies of the different optimized conformers are calculated and compared to determine their relative stabilities.

Visualizing Conformational Relationships

The relationships between the different conformations of this compound can be visualized as a network of interconverting structures on a potential energy surface. The following diagram illustrates the equilibrium between the major conformers.

G BC Boat-Chair (BC) (Low Energy) TS1 Transition State BC->TS1 TS2 Transition State BC->TS2 CC Twin-Chair (CC) (Low Energy) CC->TS2 BB Boat-Boat (BB) (Higher Energy) TS1->CC TS2->BB

Caption: Conformational equilibrium of this compound.

This guide provides a foundational understanding of the theoretical calculations used to explore the conformational landscape of this compound. The interplay of different low-energy conformers is crucial for understanding its chemical reactivity and its potential applications in the design of new molecules with specific three-dimensional structures. Further high-level computational studies on the parent hydrocarbon would be invaluable for refining our understanding of this fascinating bicyclic system.

References

An In-depth Technical Guide to the Potential Energy Surface of Bicyclo[3.3.2]decane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[3.3.2]decane is a saturated bicyclic hydrocarbon with a unique and flexible bridged structure. Its conformational landscape is of significant interest in stereochemistry and computational chemistry. Understanding the potential energy surface of this molecule is crucial for predicting its reactivity and for the rational design of derivatives with specific biological activities. This guide provides a comprehensive exploration of the conformational space of this compound, detailing its synthesis, the energetic profiles of its conformers, and the experimental and computational methods used for its analysis.

Conformational Analysis

The this compound framework is characterized by the presence of two seven-membered rings fused at the bridgehead carbons. This arrangement allows for significant conformational flexibility, leading to a complex potential energy surface. The two most stable conformations are the twin-chair and the boat-chair forms.

Key Conformers and Their Energetics

Computational studies, employing both force field and quantum mechanical methods, have been instrumental in elucidating the relative stabilities of the various conformers of this compound and its derivatives.

  • Twin-Chair Conformation: In this conformation, both seven-membered rings adopt a chair-like geometry. A notable feature of this arrangement is the potential for transannular interactions between the axial methylene groups at the C-3 and C-7 positions.[1] These interactions can be detected through infrared (IR) spectroscopy, with abnormal absorptions observed for the C-H stretching and bending vibrations.[1]

  • Boat-Chair Conformation: This conformer consists of one seven-membered ring in a boat-like geometry and the other in a chair-like geometry. This arrangement alleviates the transannular steric strain present in the twin-chair form but introduces some torsional strain in the two-carbon bridge.[1]

The energy difference between the twin-chair and boat-chair conformations is generally small, leading to a dynamic equilibrium between them at room temperature.[1][2] This equilibrium can be influenced by the presence of substituents. Bulky substituents tend to favor the boat-chair conformation to minimize steric hindrance, while electron-withdrawing groups can stabilize the twin-chair form.[1]

Quantitative Conformational Energy Data

The following tables summarize the calculated relative energies and energy barriers for the conformations of this compound and its derivatives from various computational studies.

Conformer/Transition StateMethodRelative Energy (kcal/mol)Reference
This compound
Boat-ChairMM2 Force Field0.0[3]
Twin Twist-ChairMM2 Force FieldCoexists at equilibrium[3]
10-TMS-9-borathis compound
CF1 (lowest energy conformer)B3LYP/6-31G0.0[4]
CF2B3LYP/6-31G0.5[4]
CF3B3LYP/6-31G1.3[4]
CF4B3LYP/6-31G2.1[4]
Hydroboration of trans-2-butene with 10-TMS-9-borathis compound
Transition State 1B3LYP~5 kcal/mol higher than ethylene[4]
Transition State 1SCS-MP21-3 kcal/mol higher than ethylene[4]
Hydroboration of cis-2-butene with 10-TMS-9-borathis compound
Transition State 1 (pro-S)B3LYP17.0[4]
Transition State 1 (pro-S)SCS-MP28.7[4]

Experimental Protocols

Synthesis of this compound Derivatives

A general approach to the this compound skeleton can be achieved through a two-step process involving a palladium-catalyzed [6+3] cycloaddition followed by a thermal rearrangement.

Step 1: Asymmetric Pd-TMM [6+3] Cycloaddition

This step involves the reaction of a tropone with a trimethylenemethane (TMM) precursor in the presence of a palladium catalyst and a chiral ligand to yield a bicyclo[4.3.1]decadiene.

  • Materials:

    • Tropone derivative

    • Trimethylenemethane (TMM) precursor (e.g., (2-((trimethylsilyl)methyl)allyl) acetate)

    • Palladium catalyst (e.g., Pd(dba)₂)

    • Chiral phosphoramidite ligand

    • Toluene (anhydrous)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the tropone, palladium catalyst, and chiral ligand in anhydrous toluene.

    • Cool the mixture to 0-4 °C.

    • Slowly add a solution of the TMM precursor in toluene.

    • Stir the reaction mixture at 0-4 °C for 15 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and purify the product by column chromatography to obtain the bicyclo[4.3.1]decadiene.

Step 2: Thermal[4][4] Sigmatropic (Cope) Rearrangement

The bicyclo[4.3.1]decadiene is then heated to induce a Cope rearrangement, yielding the bicyclo[3.3.2]decadiene.

  • Materials:

    • Bicyclo[4.3.1]decadiene from Step 1

    • Toluene

  • Procedure:

    • Dissolve the bicyclo[4.3.1]decadiene in toluene in a microwave-safe vessel.

    • Heat the solution in a microwave reactor until the rearrangement is complete (monitor by TLC).

    • Remove the solvent under reduced pressure and purify the resulting bicyclo[3.3.2]decadiene by column chromatography.

The resulting bicyclo[3.3.2]decadiene can then be hydrogenated to the saturated this compound.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of this compound.

  • Instrumentation:

    • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe.

  • Sample Preparation:

    • Dissolve the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈).

  • Procedure:

    • Acquire standard ¹H and ¹³C NMR spectra at room temperature.

    • Perform variable temperature (VT) NMR experiments, gradually lowering the temperature to slow down the conformational interconversion.

    • At low temperatures, where the interconversion is slow on the NMR timescale, distinct signals for the different conformers may be observed.

    • Analyze the chemical shifts and coupling constants of the signals to assign them to specific protons and carbons in each conformer.

    • The relative populations of the conformers can be determined by integrating the corresponding signals. This allows for the calculation of the free energy difference (ΔG) between the conformers.

    • By analyzing the coalescence of the signals as the temperature is increased, the energy barrier for the interconversion between the conformers can be determined.

Signaling Pathways and Reaction Mechanisms

A notable reaction involving the this compound framework is the asymmetric hydroboration of alkenes using 10-R-9-borathis compound reagents. The rigid and well-defined conformational nature of this reagent allows for high enantioselectivity.

hydroboration_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products reagent 10-R-9-borathis compound ts Four-membered ring transition state reagent->ts Syn-addition alkene Alkene alkene->ts alkylborane Trialkylborane intermediate ts->alkylborane alcohol Chiral Alcohol (after oxidation) alkylborane->alcohol Oxidation (e.g., H₂O₂, NaOH)

Caption: Asymmetric hydroboration of an alkene.

The mechanism proceeds through a concerted, four-membered ring transition state where the boron and hydrogen atoms of the reagent add across the double bond of the alkene in a syn-fashion. The stereochemistry of the resulting alcohol, after oxidative workup, is determined by the specific conformation of the this compound ring and the nature of the substituent 'R' at the 10-position, which dictates the facial selectivity of the attack on the alkene.

Conclusion

The this compound system presents a fascinating case study in conformational analysis. The subtle energy differences between its stable conformers and the influence of substituents on their equilibrium provide a rich area for both experimental and computational investigation. A thorough understanding of its potential energy surface is paramount for harnessing its unique structural features in the development of novel chemical entities with tailored properties for applications in medicinal chemistry and materials science. The continued exploration of this and related bridged bicyclic systems will undoubtedly lead to new insights into the fundamental principles of stereochemistry and reactivity.

References

Methodological & Application

Synthesis and Application of Bicyclo[3.3.2]decane Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Synthesis and Utilization of Bicyclo[3.3.2]decane Scaffolds in Drug Development

The this compound framework, a unique bridged ring system, has garnered increasing interest in medicinal chemistry due to its rigid three-dimensional structure. This distinct topology allows for precise spatial orientation of substituents, making it an attractive scaffold for the design of novel therapeutic agents. Derivatives of this compound have shown promise in various areas of drug development, including oncology and infectious diseases, by acting as inhibitors of key biological targets. This document provides an overview of synthetic routes to this compound and its derivatives, detailed experimental protocols for key reactions, and insights into their applications in drug discovery.

Synthetic Strategies for this compound and its Derivatives

Several synthetic methodologies have been developed to access the this compound core and its functionalized analogs. The primary approaches include ring expansion, rearrangement reactions, and fragmentation of larger polycyclic systems.

Thermal Rearrangement of Bicyclo[4.3.1]decadienes

A facile route to functionalized bicyclo[3.3.2]decadienes involves a thermal[1][1]-sigmatropic (Cope) rearrangement of bicyclo[4.3.1]decadiene precursors. These precursors are accessible through a palladium-catalyzed [6+3] trimethylenemethane (TMM) cycloaddition with tropones. This two-step process offers a straightforward method to construct the this compound framework with a degree of stereocontrol.

Chromic Acid Oxidation of the this compound Skeleton

Direct functionalization of the parent this compound hydrocarbon can be achieved through chromic acid oxidation. This method is particularly useful for introducing hydroxyl groups at the bridgehead positions, yielding valuable intermediates for further derivatization. The reaction conditions can be tuned to favor the formation of either the mono- or di-hydroxylated product.

Fragmentation of Homoadamantane Derivatives

A creative approach to a specific this compound derivative involves the base-induced fragmentation of 1,8-dichlorohomoadamantane. This reaction proceeds through a retro-Grob fragmentation to yield 7-methylenebicyclo[3.3.2]decan-3-one, a versatile building block for further synthetic transformations.

Beckmann Rearrangement for Heterocyclic Analogs

The this compound scaffold can be modified to include heteroatoms, expanding its chemical diversity. One such method is the Beckmann rearrangement of 9-oximinobicyclo[3.3.1]nonane derivatives, which leads to the formation of 9-aza-10-oxothis compound lactams. These heterocyclic analogs are of interest in medicinal chemistry for their potential to mimic peptide structures.

Weiss-Cook Condensation Approach

The Weiss-Cook condensation, a powerful tool for the synthesis of bicyclic systems, has been suggested as a potential route to the this compound core. This would involve the reaction of a 1,3-dicarbonyl compound with o-phthalaldehyde. While this method is well-established for other bicycloalkanes, its specific application to the synthesis of bicyclo[3.3.2]decanes is less documented.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic transformations described above.

Table 1: Thermal Rearrangement of Bicyclo[4.3.1]decadienes to Bicyclo[3.3.2]decadienes

Starting Material (Bicyclo[4.3.1]decadiene)Product (Bicyclo[3.3.2]decadiene)Yield (%)Reference
4a (R1 = H, R2 = CO2Et)5a75[2]
4d (R1, R2 = H)5d72 (85)[2]
4f (R1 = OAc, R2 = H)5f72 (86)[2]

Table 2: Chromic Acid Oxidation of this compound

ProductReaction Time (hr)Yield (%)Reference
1-Bicyclo[3.3.2]decanol1-[3]
1,5-Bicyclo[3.3.2]decanediol>1significant amounts[3]

Table 3: Beckmann Rearrangement of Bicyclo[3.3.1]nonane Oximes

Starting OximeProduct (Lactam)Yield (%)Reference
anti-9-oximinobicyclo[3.3.1]nonane-3-carboxylic acidanti-9-aza-10-oxothis compound-3-carboxylic acid85[4]
syn-9-oximinobicyclo[3.3.1]nonane-3-carboxylic acidsyn-9-aza-10-oxothis compound-3-carboxylic acid86[4]

Experimental Protocols

Protocol 1: Thermal Rearrangement of Bicyclo[4.3.1]decadiene to Bicyclo[3.3.2]decadiene

Objective: To synthesize a bicyclo[3.3.2]decadiene derivative via a thermal Cope rearrangement.

Materials:

  • Bicyclo[4.3.1]decadiene adduct (e.g., 4a, 4d, or 4f)

  • Toluene

  • Microwave reactor

Procedure:

  • Dissolve the bicyclo[4.3.1]decadiene adduct in toluene.

  • Heat the solution in a microwave reactor.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired bicyclo[3.3.2]decadiene product.[2]

Protocol 2: Chromic Acid Oxidation of this compound

Objective: To synthesize bridgehead-hydroxylated this compound derivatives.

Materials:

  • This compound

  • Chromic acid (CrO₃)

  • Acetic acid

  • Water

Procedure:

  • Prepare a solution of chromic acid in a mixture of acetic acid and water.

  • Add the this compound to the chromic acid solution.

  • Stir the reaction mixture at room temperature.

  • For the synthesis of 1-bicyclo[3.3.2]decanol, allow the reaction to proceed for approximately 1 hour. For the diol, a longer reaction time is required.[3]

  • Quench the reaction by adding a suitable reducing agent (e.g., isopropanol).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the product by crystallization or column chromatography.

Protocol 3: Base-Induced Fragmentation of 1,8-Dichlorohomoadamantane

Objective: To synthesize 7-methylenebicyclo[3.3.2]decan-3-one.

Materials:

  • 1,8-Dichlorohomoadamantane

  • Strong base (e.g., potassium tert-butoxide)

  • Anhydrous solvent (e.g., dimethyl sulfoxide)

Procedure:

  • Dissolve 1,8-dichlorohomoadamantane in the anhydrous solvent.

  • Add the strong base to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC or GC-MS).

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the resulting 7-methylenebicyclo[3.3.2]decan-3-one by chromatography or distillation.[5]

Protocol 4: Beckmann Rearrangement of 9-Oximinobicyclo[3.3.1]nonane-3-carboxylic acid

Objective: To synthesize an aza-bicyclo[3.3.2]decane derivative.

Materials:

  • anti- or syn-9-oximinobicyclo[3.3.1]nonane-3-carboxylic acid

  • Trifluoroacetic acid

Procedure:

  • Dissolve the oxime in trifluoroacetic acid.

  • Heat the solution under reflux for 6 hours.[4]

  • Cool the reaction mixture and evaporate the trifluoroacetic acid under reduced pressure.

  • Add distilled water to the residue and evaporate again to remove residual acid.

  • Repeat the water addition and evaporation step.

  • Filter the resulting solid product, wash with water, and dry to obtain the corresponding lactam.[4]

Applications in Drug Development and Associated Signaling Pathways

This compound derivatives are emerging as promising scaffolds in drug discovery, with potential applications in oncology and as antimicrobial agents.

Anticancer Activity

VEGFR Inhibition: Some this compound analogs have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs).[6] VEGFRs are key mediators of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis.[1][7] By inhibiting VEGFR signaling, these compounds can potentially disrupt the blood supply to tumors, leading to their regression. The signaling cascade initiated by VEGF binding to its receptor involves receptor dimerization and autophosphorylation, which in turn activates downstream pathways such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways, promoting cell proliferation, survival, and migration.[1]

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt Activates Ras_MAPK Ras/Raf/MEK/ERK Pathway VEGFR->Ras_MAPK Activates VEGF VEGF VEGF->VEGFR Binds Bicyclo_decane This compound Derivative Bicyclo_decane->VEGFR Inhibits Angiogenesis Angiogenesis, Proliferation, Survival PI3K_Akt->Angiogenesis Ras_MAPK->Angiogenesis

Caption: VEGFR signaling pathway and its inhibition by this compound derivatives.

SIK2 Inhibition: Certain nitrogen-containing bicyclic compounds are being explored as inhibitors of Salt-Inducible Kinase 2 (SIK2). SIK2 is a serine/threonine kinase that has been implicated in the regulation of various cellular processes, and its overexpression is associated with several types of cancer.[8] SIK2 can influence signaling pathways such as the PI3K-Akt-mTOR pathway and the Hippo-YAP pathway.[8] Inhibition of SIK2 is therefore a potential therapeutic strategy for cancers where this kinase is a key driver of oncogenesis.

SIK2_Inhibition_Workflow SIK2 SIK2 Downstream Downstream Signaling (e.g., PI3K/Akt, Hippo-YAP) SIK2->Downstream Activates Bicyclo_derivative This compound Analog (Inhibitor) Bicyclo_derivative->SIK2 Inhibits Oncogenesis Oncogenesis Downstream->Oncogenesis Promotes

Caption: Inhibition of SIK2-mediated oncogenic signaling by this compound analogs.

Antimicrobial Activity

Bicyclic compounds, in general, have been investigated for their antimicrobial properties. Their rigid structures can allow for specific interactions with microbial targets. The mechanisms of action for bicyclic antimicrobial agents can be diverse, including inhibition of cell wall synthesis, disruption of cell membrane integrity, or interference with essential enzymes. For instance, some bicyclic structures can mimic beta-lactam antibiotics and interact with penicillin-binding proteins, thereby inhibiting bacterial cell wall formation.[9][10]

Antimicrobial_Action_Logic cluster_targets Bacterial Targets Bicyclo_compound This compound Derivative Cell_Wall Cell Wall Synthesis Bicyclo_compound->Cell_Wall Inhibits Cell_Membrane Cell Membrane Integrity Bicyclo_compound->Cell_Membrane Disrupts Enzymes Essential Enzymes Bicyclo_compound->Enzymes Inhibits Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Cell_Membrane->Bacterial_Death Enzymes->Bacterial_Death

Caption: Potential mechanisms of antimicrobial action for this compound derivatives.

Conclusion

The this compound scaffold represents a valuable platform for the development of novel therapeutic agents. The synthetic routes outlined in this document provide access to a variety of derivatives that can be further explored for their biological activities. The promising anticancer and antimicrobial potential of these compounds warrants further investigation into their mechanisms of action and optimization of their structures to enhance potency and selectivity. The detailed protocols and conceptual frameworks presented here are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Asymmetric Synthesis of Bicyclo[3.3.2]decadienes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of bicyclo[3.3.2]decadienes. This class of bicyclic compounds holds significant potential in medicinal chemistry and drug development due to its unique three-dimensional scaffold. The protocols outlined below are based on a highly effective two-step synthetic route involving a palladium-catalyzed [6+3] cycloaddition followed by a thermal[1][1] sigmatropic rearrangement.

Introduction

The bicyclo[3.3.2]decane framework is an intriguing structural motif for the development of novel therapeutic agents. Its rigid, non-planar geometry allows for precise spatial orientation of substituents, making it an attractive scaffold for designing molecules that can interact with biological targets with high specificity. The asymmetric synthesis of these compounds is of paramount importance to access enantiomerically pure materials for pharmacological evaluation.

The methodology described herein, developed by Trost and colleagues, provides an efficient pathway to enantiomerically enriched bicyclo[3.3.2]decadienes.[1][2][3][4][5] The key steps are:

  • Asymmetric Palladium-Catalyzed [6+3] Trimethylenemethane (TMM) Cycloaddition: A cyanosubstituted TMM donor reacts with a tropone derivative in the presence of a palladium catalyst and a chiral phosphoramidite ligand to yield a bicyclo[4.3.1]decadiene with high regio-, diastereo-, and enantioselectivity.[1][2][3][5]

  • Thermal[1][1] Sigmatropic (Cope) Rearrangement: The bicyclo[4.3.1]decadiene intermediate undergoes a facile thermal rearrangement to furnish the desired bicyclo[3.3.2]decadiene, effectively transferring the chirality established in the first step.[2][5]

Data Presentation

The following tables summarize the quantitative data for the key steps in the asymmetric synthesis of bicyclo[3.3.2]decadienes.

Table 1: Asymmetric Pd-Catalyzed [6+3] Cycloaddition of TMM Donor with Tropones [2][5]

EntryTropone (Substituent R)Yield (%)dr (exo:endo)ee (%)
1H85>20:195
22-Me82>20:196
32-iPr78>20:197
42-Ph88>20:194
52-Br75>20:193
62-Cl79>20:194

Yields are for the isolated bicyclo[4.3.1]decadiene product. Diastereomeric ratios (dr) and enantiomeric excesses (ee) were determined by chiral HPLC analysis.

Table 2: Thermal[1][1] Sigmatropic Rearrangement to Bicyclo[3.3.2]decadienes [2][5]

EntryStarting Bicyclo[4.3.1]decadieneYield (%)ee (%)
1from Tropone (R=H)9095
2from Tropone (R=2-Me)8896
3from Tropone (R=2-iPr)8597

Yields are for the isolated bicyclo[3.3.2]decadiene product. Enantiomeric excess (ee) of the product was found to be consistent with the starting material, indicating a high degree of chirality transfer.[2][5]

Experimental Protocols

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(isopropyl)phosphite (P(O-iPr)₃)

  • Chiral phosphoramidite ligand (e.g., (R,R)-ANDEN-derived phosphoramidite)

  • Cyanosubstituted trimethylenemethane (TMM) donor: (2-(cyanomethyl)-3-(trimethylsilyl)prop-2-en-1-yl acetate)

  • Substituted tropone

  • Anhydrous toluene

  • Microwave reactor or oil bath

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Protocol 1: Asymmetric Palladium-Catalyzed [6+3] Cycloaddition

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2.5 mol%) and the chiral phosphoramidite ligand (7.5 mol%).

  • Add anhydrous toluene (0.1 M with respect to the tropone) and stir the mixture at room temperature for 30 minutes.

  • Add P(O-iPr)₃ (10 mol%) and stir for an additional 15 minutes.

  • Add the substituted tropone (1.0 equiv) to the catalyst mixture.

  • In a separate flask, dissolve the cyanosubstituted TMM donor (1.2 equiv) in anhydrous toluene.

  • Add the TMM donor solution to the reaction mixture dropwise over 1 hour at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure bicyclo[4.3.1]decadiene.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Protocol 2: Thermal[1][1] Sigmatropic (Cope) Rearrangement

  • Place the purified bicyclo[4.3.1]decadiene (1.0 equiv) in a microwave-safe vial.

  • Dissolve the compound in anhydrous toluene (0.05 M).

  • Seal the vial and heat the mixture in a microwave reactor at 180 °C for 1-2 hours. Alternatively, the reaction can be carried out by heating in a sealed tube in an oil bath at the same temperature, though reaction times may be longer.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure bicyclo[3.3.2]decadiene.

  • Confirm the structure and determine the enantiomeric excess by chiral HPLC analysis to verify the transfer of chirality.

Visualizations

Diagram 1: Overall Synthetic Pathway

G cluster_0 [6+3] Cycloaddition cluster_1 [3,3] Sigmatropic Rearrangement Tropone Substituted Tropone Bicyclo431 Bicyclo[4.3.1]decadiene Tropone->Bicyclo431 TMM_donor Cyanosubstituted TMM Donor TMM_donor->Bicyclo431 Catalyst Pd(0) / Chiral Ligand Catalyst->Bicyclo431   Step 1 Heat Heat (Δ) Bicyclo332 Bicyclo[3.3.2]decadiene Heat->Bicyclo332   Step 2 G Start Start Catalyst_Prep Catalyst Preparation Start->Catalyst_Prep Cycloaddition [6+3] Cycloaddition Catalyst_Prep->Cycloaddition Purification1 Purification (Chromatography) Cycloaddition->Purification1 Analysis1 Analysis (TLC, HPLC) Purification1->Analysis1 Rearrangement Thermal Rearrangement Analysis1->Rearrangement Purification2 Purification (Chromatography) Rearrangement->Purification2 Final_Product Final Product: Bicyclo[3.3.2]decadiene Purification2->Final_Product

References

Bicyclo[3.3.2]decane: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.3.2]decane framework, a rigid and three-dimensional carbocyclic system, has emerged as a promising scaffold in medicinal chemistry. Its unique conformational properties and the spatial orientation of its substituents allow for the design of novel therapeutic agents with enhanced potency and selectivity. This document provides an overview of the applications of the this compound scaffold, including detailed experimental protocols for the synthesis and biological evaluation of its derivatives.

Application Notes

The this compound core offers a robust and tunable platform for the development of bioactive molecules. Its inherent rigidity helps in pre-organizing functional groups for optimal interaction with biological targets, thereby reducing the entropic penalty upon binding. This can lead to compounds with high affinity and specificity.

One notable application of a this compound-like scaffold is in the development of cytotoxic agents. A hydrazine-bridged diphosphonium compound possessing a ring system analogous to this compound has demonstrated significant biological activity. Furthermore, a natural product derivative containing a benzophenone fused to a this compound system has been shown to exhibit cytotoxicity against the SW-480 colon cancer cell line and induce apoptosis through the inhibition of the STAT3 signaling pathway.

Key Advantages of the this compound Scaffold:
  • Structural Rigidity: The fixed conformation reduces the entropic cost of binding to target proteins.

  • Three-Dimensional Diversity: Allows for the precise spatial arrangement of substituents to explore chemical space effectively.

  • Novelty: Represents a relatively underexplored scaffold, offering opportunities for new intellectual property.

  • Synthetic Accessibility: Various synthetic routes to the this compound core have been developed.

Quantitative Data Summary

The following table summarizes the biological activity of representative compounds featuring a this compound or an analogous scaffold.

Compound IDScaffold TypeBiological ActivityAssayQuantitative Data (IC50)Reference
1 Hydrazine-bridged diphosphonium analogCytotoxicityBrine Shrimp Lethality AssayLC50 = 10 µg/mL
2 Benzophenone-fused this compoundCytotoxicitySW-480 Colon Cancer Cells188 µM

Experimental Protocols

Synthesis of a Hydrazine-Bridged Diphosphonium Compound with a this compound Analogous Ring System (Compound 1)

This protocol is adapted from the synthesis of 5,5,11,11-Tetraphenyl-5,6,11,12-tetrahydro-6,12-biiminodibenzo[b,f]diphosphocinium Diperchlorate.

Materials:

  • 2-(Diphenylphosphino)benzaldehyde

  • Malonic acid dihydrazide

  • Methanol

  • Perchloric acid (HClO4)

  • Acetonitrile

  • Acetic acid

Procedure:

  • Dissolve 2-(diphenylphosphino)benzaldehyde (0.15 g, 0.52 mmol) and malonic acid dihydrazide (0.03 g, 0.23 mmol) in methanol (10 mL).

  • Add a few drops of perchloric acid to the solution.

  • Stir the mixture for 30 minutes at 53 °C.

  • Allow the solution to stand for slow evaporation of the solvent at room temperature.

  • Collect the white single crystals that form.

  • For recrystallization, dissolve the crude product in a minimal amount of acetonitrile and adjust the pH to 4.6 with acetic acid for crystal diffusion.

Biological Evaluation Protocols

This assay is a simple, rapid, and inexpensive method for the preliminary screening of cytotoxic activity.

Materials:

  • Brine shrimp (Artemia salina) eggs

  • Sea salt

  • Distilled water

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microscope

Procedure:

  • Hatching of Brine Shrimp: Prepare artificial seawater by dissolving sea salt in distilled water (38 g/L). Add brine shrimp eggs to the seawater and incubate for 24-48 hours under aeration and constant illumination.

  • Preparation of Test Solutions: Prepare a stock solution of the test compound. Serially dilute the stock solution to obtain a range of concentrations.

  • Assay:

    • Transfer 10-15 nauplii (larvae) into each well of a 96-well plate.

    • Add the test solutions to the wells to achieve the desired final concentrations. Include a solvent control (e.g., DMSO in seawater) and a negative control (seawater only).

    • Incubate the plate for 24 hours under illumination.

  • Data Collection: After 24 hours, count the number of dead and surviving nauplii in each well under a microscope.

  • Data Analysis: Calculate the percentage of mortality for each concentration. Determine the LC50 value (the concentration that causes 50% lethality) using probit analysis or other suitable statistical methods.

This assay is used to assess the ability of a compound to induce single- or double-strand breaks in plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pUC18)

  • Test compound

  • Tris-HCl buffer

  • Agarose

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA and the test compound at various concentrations in a suitable buffer (e.g., Tris-HCl).

  • Incubation: Incubate the reaction mixture at 37 °C for a specified time (e.g., 1-2 hours).

  • Gel Electrophoresis:

    • Add loading dye to each reaction mixture.

    • Load the samples onto an agarose gel (e.g., 1%).

    • Run the gel electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization:

    • Stain the gel with ethidium bromide solution.

    • Destain the gel in water.

    • Visualize the DNA bands under a UV transilluminator.

  • Analysis: Analyze the gel for the conversion of supercoiled DNA (form I) to nicked circular (form II) and linear (form III) DNA. The appearance of form II and form III DNA indicates single- and double-strand breaks, respectively.

This protocol describes a method to determine the cytotoxic effect of a compound on the SW-480 human colon adenocarcinoma cell line.

Materials:

  • SW-480 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SW-480 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • Viability Assay (MTT):

    • Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits cell growth by 50%).

This assay determines if the observed cytotoxicity is due to the induction of apoptosis.

Materials:

  • SW-480 cells

  • Test compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat SW-480 cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Experimental Workflow for Biological Evaluation

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Initial Screening cluster_cellular Cell-Based Assays cluster_mechanistic Mechanistic Studies Synthesis Synthesis of this compound Derivative BrineShrimp Brine Shrimp Lethality Assay Synthesis->BrineShrimp Preliminary Activity Cytotoxicity Cytotoxicity Assay (e.g., MTT on SW-480) BrineShrimp->Cytotoxicity If Active Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Cytotoxicity->Apoptosis If Cytotoxic DNA_Cleavage Plasmid DNA Cleavage Assay Cytotoxicity->DNA_Cleavage Investigate MoA Signaling Signaling Pathway Analysis (e.g., STAT3) Apoptosis->Signaling Elucidate Pathway

Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.

STAT3 Signaling Pathway Inhibition

stat3_pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerizes Nucleus Nucleus STAT3_active->Nucleus translocates to Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression promotes Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition Bicyclodecane This compound Compound Bicyclodecane->STAT3_active inhibits

Caption: Inhibition of the STAT3 signaling pathway by a this compound derivative.

Applications of 10-R-9-borabicyclo[3.3.2]decane in Hydroboration: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

10-R-9-borabicyclo[3.3.2]decanes, particularly the 10-trimethylsilyl (TMS) substituted variant, have emerged as powerful reagents in asymmetric hydroboration. Developed by Soderquist and coworkers, these reagents offer remarkable levels of stereocontrol in the hydroboration of a wide range of unsaturated substrates, including alkenes and allenes. Their rigid bicyclic structure and the tunable steric and electronic properties imparted by the 10-R substituent are key to their high efficiency and selectivity. This document provides detailed application notes, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals interested in leveraging these reagents for stereoselective synthesis.

Application Notes

The unique structural features of 10-R-9-borabicyclo[3.3.2]decanes make them highly effective for challenging hydroboration reactions where traditional reagents like 9-BBN or diisopinocamphenylborane may offer limited success.

Key Advantages:

  • High Enantioselectivity: These reagents provide excellent enantiomeric excesses (ee) for the hydroboration of cis-, trans-, and gem-disubstituted alkenes. Notably, 10-TMS-9-borabicyclo[3.3.2]decane has shown remarkable success in the asymmetric hydroboration of 1,1-disubstituted alkenes, a long-standing challenge in the field[1].

  • Diastereoselectivity in Allene Hydroboration: The hydroboration of allenes with 10-TMS-9-borathis compound proceeds under kinetic control to afford valuable (Z)-allylic boranes. This is a significant advantage over other methods that often lead to the thermodynamically more stable (E)-isomers.

  • Tunable Reactivity: The substituent at the 10-position (R-group) can be varied (e.g., TMS, Phenyl) to fine-tune the steric and electronic environment of the boron center, allowing for optimization of selectivity for different substrates.[2]

  • Predictable Stereochemistry: The rigid framework of the this compound system leads to highly predictable stereochemical outcomes, which is crucial in the design of complex synthetic routes.

Applications in Synthesis:

The organoborane intermediates derived from the hydroboration with 10-R-9-borabicyclo[3.3.2]decanes are versatile synthetic building blocks. They can be readily oxidized to alcohols, or used in a variety of carbon-carbon bond-forming reactions, such as Suzuki-Miyaura cross-coupling, to introduce new functional groups with high stereofidelity. The resulting chiral alcohols and other derivatives are valuable intermediates in the synthesis of natural products and pharmaceutical agents.

Quantitative Data Summary

The following tables summarize the performance of 10-R-9-borabicyclo[3.3.2]decanes in the hydroboration of various alkenes and allenes.

Table 1: Asymmetric Hydroboration of Alkenes with 10-TMS-9-borathis compound
Alkene SubstrateProduct AlcoholYield (%)ee (%)Reference
cis-2-Butene2-Butanol-84[2]
trans-2-Butene2-Butanol->95[2]
2-Methyl-1-butene2-Methyl-1-butanol-52[2]
α-Methylstyrene (with 10-Ph-9-BBD)1-Phenyl-2-propanol-78[1]
2,3-Dimethyl-1-butene2,3-Dimethyl-1-butanol-56[2]
Table 2: Kinetically Controlled Hydroboration of Allenes with 10-TMS-9-borathis compound
Allene SubstrateAldehydeProduct Homoallylic AlcoholYield (%)Diastereomeric Ratio (syn:anti)ee (%)Reference
PhenylalleneBenzaldehyde1,3-Diphenyl-3-buten-1-ol75>95:592
1-Octyne (as allene precursor)Isobutyraldehyde2-Methyl-5-decen-4-ol70>95:596
CyclohexylalleneBenzaldehyde1-Cyclohexyl-3-phenyl-3-buten-1-ol81>95:594

Experimental Protocols

The following are generalized protocols for the synthesis of the hydroborating agent and its application in hydroboration. Researchers should consult the primary literature for specific substrate-dependent modifications.

Protocol 1: Synthesis of (–)-10-TMS-9-borathis compound

This protocol is adapted from the work of Soderquist and coworkers.

Materials:

  • (1R,2R)-(+)-Pseudoephedrine

  • B-Methoxy-9-borabicyclo[3.3.1]nonane (B-MeO-9-BBN)

  • Trimethylsilyldiazomethane (TMSCHN₂)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous solvents (Hexane, Diethyl ether, THF)

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • Synthesis of B-Methoxy-10-TMS-9-borathis compound: To a solution of B-MeO-9-BBN in hexane, add a 2M solution of TMSCHN₂ in hexanes at room temperature. The mixture is refluxed for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is distilled to afford B-Methoxy-10-TMS-9-borathis compound.

  • Resolution with Pseudoephedrine: The racemic B-Methoxy-10-TMS-9-borathis compound is dissolved in a minimal amount of hot acetonitrile. A solution of (1R,2R)-(+)-pseudoephedrine in hot acetonitrile is added. Upon cooling, the crystalline adduct of the (–)-borane with pseudoephedrine precipitates. The crystals are collected by filtration and washed with cold acetonitrile.

  • Liberation of the Chiral Borane Precursor: The crystalline adduct is treated with a suitable reagent (e.g., TMSCl) to liberate the chiral borinic ester.

  • Reduction to the Hydroborating Agent: The chiral borinic ester is dissolved in anhydrous THF and cooled to 0 °C. A solution of LiAlH₄ in THF is added dropwise. The reaction mixture is stirred at room temperature for 1 hour. The resulting solution of (–)-10-TMS-9-borathis compound is used directly for hydroboration.

Protocol 2: General Procedure for the Hydroboration of Allenes and Subsequent Aldehyde Addition

Materials:

  • Solution of (–)-10-TMS-9-borathis compound in THF (from Protocol 1)

  • Allene substrate

  • Aldehyde

  • Anhydrous THF

  • Ethanolamine

  • Standard workup reagents (e.g., aqueous NaOH, H₂O₂)

Procedure:

  • Hydroboration: A solution of the allene substrate in anhydrous THF is cooled to -10 °C. The freshly prepared solution of (–)-10-TMS-9-borathis compound in THF is added dropwise. The reaction is stirred at -10 °C for 5 hours.

  • Aldehyde Addition: The reaction mixture containing the resulting (Z)-allylic borane is cooled to -78 °C. A solution of the aldehyde in anhydrous THF is added dropwise. The mixture is stirred at -78 °C for 4 hours.

  • Workup: The reaction is quenched by the addition of ethanolamine. The mixture is allowed to warm to room temperature. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol. Alternatively, an oxidative workup using aqueous NaOH and H₂O₂ can be employed to yield the corresponding diol.

Visualizations

The following diagrams illustrate the key processes described in this document.

G cluster_synthesis Synthesis of 10-TMS-9-BBD-H B-MeO-9-BBN B-MeO-9-BBN Racemic_B-MeO-10-TMS-9-BBD Racemic_B-MeO-10-TMS-9-BBD B-MeO-9-BBN->Racemic_B-MeO-10-TMS-9-BBD + TMSCHN2 TMSCHN2 TMSCHN2 Diastereomeric_Adduct Diastereomeric_Adduct Racemic_B-MeO-10-TMS-9-BBD->Diastereomeric_Adduct + Pseudoephedrine Pseudoephedrine Pseudoephedrine Chiral_Borinic_Ester Chiral_Borinic_Ester Diastereomeric_Adduct->Chiral_Borinic_Ester Separation Chiral_10-TMS-9-BBD-H Chiral_10-TMS-9-BBD-H Chiral_Borinic_Ester->Chiral_10-TMS-9-BBD-H + LiAlH4 LiAlH4 LiAlH4

Caption: Synthesis of the Chiral Hydroborating Agent

G cluster_workflow Hydroboration-Aldehyde Addition Workflow start Start prepare_reagent Prepare 10-TMS-9-BBD-H solution start->prepare_reagent hydroboration Hydroborate Allene (-10 °C, 5 h) prepare_reagent->hydroboration z_allylborane (Z)-Allylic Borane Intermediate hydroboration->z_allylborane aldehyde_addition Add Aldehyde (-78 °C, 4 h) z_allylborane->aldehyde_addition homoallylic_alcohol Homoallylic Alcohol Product aldehyde_addition->homoallylic_alcohol workup Quench and Purify homoallylic_alcohol->workup end End workup->end

Caption: Experimental Workflow for Allene Hydroboration

References

Application Notes and Protocols: The Use of Bicyclo[3.3.2]decane in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.3.2]decane framework represents a unique and sterically demanding three-dimensional scaffold. Its rigid structure allows for precise spatial orientation of functional groups, making it an attractive motif in the design of novel bioactive molecules. This document provides an overview of the application of this scaffold in the synthesis of two distinct bioactive compounds, complete with experimental protocols and mechanistic insights.

A Hydrazine-Bridged Diphosphonium Compound with a this compound-like Core: Synthesis and Biological Evaluation

A notable example of a bioactive molecule featuring a structure analogous to this compound is a racemic hydrazine-bridged diphosphonium compound. This molecule has demonstrated significant biological activity, including cytotoxicity and the ability to cleave plasmid DNA.[1][2][3][4]

Synthesis of 5,5,11,11-Tetraphenyl-5,6,11,12-tetrahydro-6,12-biiminodibenzo[b,f][1][5]diphosphocinium Diperchlorate

The synthesis of this complex molecule is achieved through the acid-catalyzed condensation of 2-(diphenylphosphino)benzaldehyde with either malonic acid dihydrazide or hydrazine sulfate.[3] The reaction proceeds in methanol at an acidic pH of 1.5-2.[3]

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 2-(Diphenylphosphino)benzaldehyde product 5,5,11,11-Tetraphenyl-5,6,11,12-tetrahydro-6,12- biiminodibenzo[b,f][1,5]diphosphocinium Diperchlorate reactant1->product Condensation reactant2 Malonic Acid Dihydrazide or Hydrazine Sulfate reactant2->product conditions Methanol (Solvent) Perchloric Acid (Catalyst) pH 1.5-2 42°C, 3-6 hours conditions->product

Caption: Synthetic scheme for the formation of the bioactive diphosphonium compound.

Experimental Protocol: Synthesis from 2-(Diphenylphosphino)benzaldehyde and Malonic Acid Dihydrazide[3]
  • Reaction Setup: To a solution of 0.03 g (0.23 mmol) of malonic acid dihydrazide and 0.15 g (0.52 mmol) of 2-(diphenylphosphino)benzaldehyde in 15 mL of methanol, add four drops of concentrated perchloric acid.

  • pH Adjustment: Adjust the pH of the reaction mixture to 1.5–2.

  • Reaction: Stir the mixture for six hours at 42°C.

  • Isolation: A white precipitate will form. Filter the precipitate and wash it with cold methanol.

  • Crystallization: Single crystals can be obtained by vapor diffusion using acetonitrile with the pH adjusted to 4.6 with acetic acid.

  • Yield: The reported yield for this procedure is 14.5% (29 mg).[3]

Biological Activity and Assays

This diphosphonium compound has been shown to exhibit substantial biological activity in the brine shrimp lethality test and demonstrates the ability to cleave plasmid DNA.[1][2][3][4]

Experimental Protocol: Brine Shrimp Lethality Assay (General Protocol)[1][2][5]
  • Hatching Shrimp: Hatch brine shrimp eggs (Artemia salina) in a two-chambered container filled with artificial seawater (38 g/L sea salt, pH 8.5) for 48 hours at 28°C. One chamber should be kept dark to encourage hatching, while the other is illuminated to attract the hatched nauplii.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 5 mg/mL. From this stock, prepare serial dilutions to achieve the desired test concentrations (e.g., 1000, 100, and 10 ppm).

  • Assay: Add a specific volume of each dilution to triplicate test tubes and allow the solvent to evaporate completely. Add 4.5 mL of seawater and 10 brine shrimp nauplii to each tube.

  • Incubation: Incubate the test tubes for 24 hours under controlled conditions.

  • Data Collection: After 24 hours, count the number of dead nauplii in each test tube.

  • Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value (the concentration at which 50% of the nauplii are killed).

Experimental Protocol: Plasmid DNA Cleavage Assay (General Protocol)[3][6][7]
  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the plasmid DNA (e.g., pBR322, 0.2 µg) in a suitable buffer (e.g., sodium phosphate buffer).

  • Compound Addition: Add varying concentrations of the test compound to the reaction mixtures. Include a control sample with no compound.

  • Incubation: Incubate the mixtures at 37°C for a specified time (e.g., 30 minutes to 1 hour).

  • Gel Electrophoresis: Stop the reaction and add a loading dye to each mixture. Load the samples onto an agarose gel (e.g., 1%).

  • Visualization: Run the gel electrophoresis to separate the different forms of the plasmid DNA (supercoiled, nicked, and linear). Stain the gel with an appropriate DNA stain (e.g., ethidium bromide) and visualize it under UV light.

  • Analysis: The conversion of the supercoiled form of the plasmid to nicked or linear forms indicates DNA cleavage.

G cluster_synthesis Synthesis cluster_bioassays Biological Assays cluster_analysis Data Analysis synthesis Synthesize this compound Derivative brine_shrimp Brine Shrimp Lethality Assay synthesis->brine_shrimp Test Compound dna_cleavage Plasmid DNA Cleavage Assay synthesis->dna_cleavage Test Compound lc50 Determine LC50 brine_shrimp->lc50 cleavage_analysis Analyze DNA Cleavage dna_cleavage->cleavage_analysis

Caption: General experimental workflow for the synthesis and biological evaluation.

Gambogenone: A Naturally Occurring Bioactive Benzophenone with a this compound Core

Gambogenone is a naturally occurring benzophenone isolated from the fruits of Garcinia xanthochymus. It possesses a novel this compound ring system and has demonstrated cytotoxic and antioxidant properties. As a natural product, its isolation from its plant source is the primary method of obtaining it, and a total synthesis has not been widely reported, presenting a significant synthetic challenge.

Biological Activity of Gambogenone

Gambogenone has been evaluated for its cytotoxic effects against the SW-480 colon cancer cell line and for its antioxidant activity using the DPPH assay. The results indicate that it induces apoptosis in cancer cells.

CompoundBiological ActivityIC50 ValueCell Line/AssayReference
GambogenoneCytotoxicity188 µMSW-480 Colon Cancer[5]
GambogenoneAntioxidant38.7 µMDPPH Assay[5]
Proposed Mechanism of Action: Benzophenone-Induced Apoptosis

While the specific signaling pathway for gambogenone has not been fully elucidated, the apoptosis-inducing mechanism of benzophenones, in general, is thought to proceed via the intrinsic mitochondrial pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the eventual execution of cell death.

G cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade gambogenone Gambogenone (Benzophenone) bax Bax Activation gambogenone->bax bcl2 Bcl-2 Inhibition gambogenone->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by benzophenones.

References

Application Note: Chromatographic Separation of Bicyclo[3.3.2]decane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chromatographic separation of bicyclo[3.3.2]decane isomers. This compound and its derivatives are important structural motifs in medicinal chemistry and materials science. The synthesis of these compounds often yields a mixture of stereoisomers and constitutional isomers, necessitating robust analytical and preparative separation methods. This note details protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) for the effective separation of these non-polar isomers.

Introduction

The this compound ring system is a conformationally complex bridged bicyclic structure. Depending on substitution patterns, it can exist as multiple diastereomers and enantiomers. The biological activity and material properties of these isomers can vary significantly, making their separation and characterization crucial for research and development. This application note outlines effective chromatographic strategies for resolving mixtures of this compound isomers.

Chromatographic Methods and Protocols

The separation of non-polar isomers such as those of this compound can be challenging due to their similar physical properties. The choice of chromatographic technique depends on the volatility of the analytes, the required resolution, and the scale of the separation (analytical vs. preparative).

Gas Chromatography (GC-MS)

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds like this compound isomers. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer (MS) detector is recommended for unambiguous peak identification.

  • Sample Preparation: Dissolve the isomer mixture in a volatile, non-polar solvent such as hexane or pentane to a final concentration of 1 mg/mL.

  • Injection: Inject 1 µL of the sample into the GC.

Table 1: GC-MS Method Parameters and Hypothetical Retention Data

ParameterValue
Column
Stationary Phase5% Phenyl-methylpolysiloxane (e.g., DB-5ms)
Length30 m
Internal Diameter0.25 mm
Film Thickness0.25 µm
Inlet
ModeSplit (100:1)
Temperature250 °C
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature80 °C (hold for 2 min)
Ramp Rate5 °C/min
Final Temperature150 °C (hold for 5 min)
MS Detector
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range40-300 m/z
Hypothetical Retention Times (min)
exo,exo-isomer12.5
exo,endo-isomer12.8
endo,endo-isomer13.2
High-Performance Liquid Chromatography (HPLC)

For less volatile derivatives of this compound or for preparative scale separations, HPLC is a suitable alternative. Given the non-polar nature of these isomers, normal-phase chromatography is the preferred mode.

Experimental Protocol: Normal-Phase HPLC

  • Instrumentation: An HPLC system with a UV detector (if isomers are derivatized with a chromophore) or an Evaporative Light Scattering Detector (ELSD)/Mass Spectrometer (MS) for non-derivatized compounds.

  • Sample Preparation: Dissolve the isomer mixture in the mobile phase to a concentration of 1 mg/mL.

  • Injection: Inject 10 µL of the sample.

Table 2: Normal-Phase HPLC Method Parameters and Hypothetical Retention Data

ParameterValue
Column
Stationary PhaseSilica
Particle Size5 µm
Dimensions4.6 x 250 mm
Mobile Phase
Composition99:1 (v/v) Hexane:Isopropanol
Flow Rate1.0 mL/min
ModeIsocratic
Column Temperature 30 °C
Detector ELSD or MS
Hypothetical Retention Times (min)
exo,exo-isomer8.2
exo,endo-isomer9.5
endo,endo-isomer10.8
Supercritical Fluid Chromatography (SFC)

SFC is an excellent technique for the separation of isomers, offering high efficiency and resolution, often superior to HPLC for non-polar compounds.[1] It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, which provides low viscosity and high diffusivity, leading to faster separations.[2][3]

Experimental Protocol: SFC

  • Instrumentation: An SFC system coupled with a Diode Array Detector (DAD) for derivatized compounds or a Mass Spectrometer (MS).

  • Sample Preparation: Dissolve the isomer mixture in a suitable organic solvent (e.g., methanol or isopropanol) at a concentration of 1 mg/mL.

  • Injection: Inject 5 µL of the sample.

Table 3: SFC Method Parameters and Hypothetical Retention Data

ParameterValue
Column
Stationary PhaseChiral (e.g., derivatized cyclodextrin or polysaccharide) or achiral (silica)
Particle Size3 µm
Dimensions4.6 x 150 mm
Mobile Phase
ASupercritical CO₂
BMethanol
Gradient2% B to 10% B over 10 min
Flow Rate3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detector DAD or MS
Hypothetical Retention Times (min)
(+)-exo,exo-isomer5.1
(-)-exo,exo-isomer5.5
(+)-exo,endo-isomer6.2
(-)-exo,endo-isomer6.8

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for selecting a chromatographic method for the separation of this compound isomers.

G Workflow for Chromatographic Separation of this compound Isomers cluster_0 Sample Assessment cluster_1 Method Selection cluster_2 Method Development & Analysis cluster_3 Outcome start Isomer Mixture assess Assess Volatility & Polarity start->assess gc Gas Chromatography (GC) assess->gc Volatile hplc High-Performance Liquid Chromatography (HPLC) assess->hplc Non-Volatile / Preparative sfc Supercritical Fluid Chromatography (SFC) assess->sfc High Resolution / Chiral gc_dev Optimize Oven Program & Column gc->gc_dev hplc_dev Optimize Mobile Phase & Column hplc->hplc_dev sfc_dev Optimize Gradient & Column sfc->sfc_dev analyze Data Acquisition & Analysis gc_dev->analyze hplc_dev->analyze sfc_dev->analyze end Separated Isomers analyze->end

Caption: Logical workflow for method selection and analysis.

Signaling Pathway Diagram

While signaling pathways are not directly relevant to chromatographic separation, a logical diagram illustrating the decision-making process for method optimization can be represented in a similar fashion.

G Decision Pathway for Chromatographic Method Optimization cluster_0 Initial Separation cluster_1 Optimization Strategy cluster_2 Parameter Adjustment cluster_3 Final Method start Initial Chromatogram assess Evaluate Resolution start->assess good_res Adequate Resolution (>1.5) assess->good_res Yes poor_res Poor Resolution (<1.5) assess->poor_res No end Optimized Method good_res->end adjust_gc Modify GC Temperature Ramp poor_res->adjust_gc GC adjust_hplc Adjust HPLC Mobile Phase Composition poor_res->adjust_hplc HPLC adjust_sfc Modify SFC Gradient / Co-solvent poor_res->adjust_sfc SFC change_col Change Stationary Phase poor_res->change_col adjust_gc->assess adjust_hplc->assess adjust_sfc->assess change_col->start

Caption: Decision pathway for chromatographic optimization.

Conclusion

The successful separation of this compound isomers is achievable through the careful selection and optimization of chromatographic conditions. Gas Chromatography is well-suited for volatile isomers, while HPLC and SFC offer versatility for a broader range of derivatives and for preparative applications. The protocols and data presented herein provide a solid starting point for researchers and scientists working with these complex bicyclic molecules. Further method development may be required based on the specific substitution patterns and isomeric complexity of the sample.

References

Application Notes and Protocols for NMR Spectroscopic Characterization of Bicyclo[3.3.2]decane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and conformational analysis of the bicyclo[3.3.2]decane ring system. This bicyclic framework is a key structural motif in various natural products and synthetic molecules of pharmaceutical interest. Understanding its three-dimensional structure and dynamic behavior in solution is crucial for structure-activity relationship (SAR) studies and rational drug design.

Introduction to this compound Conformational Analysis

The this compound skeleton is a flexible system that primarily exists in a dynamic equilibrium between two main conformations: the twin-chair and the boat-chair conformers.[1] The energy difference between these conformers is often small, allowing for their co-existence at room temperature.[2] The preferred conformation can be influenced by substitution patterns on the bicyclic ring.

NMR spectroscopy is a powerful tool to study this conformational equilibrium. Chemical shifts, and particularly coupling constants, are sensitive to the dihedral angles between protons, providing valuable insights into the geometry of the ring system. Furthermore, transannular interactions, which are close through-space contacts between protons on opposite sides of the rings, can lead to abnormal chemical shifts, serving as a diagnostic feature for specific conformations.[1]

Data Presentation: NMR Spectral Data

Precise structural characterization of this compound and its derivatives relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques. Below are representative NMR data for a substituted this compound derivative, syn-9-aza-10-oxothis compound-3-carboxylic acid, which illustrates the typical chemical shift ranges and coupling patterns observed for this ring system.[3]

Table 1: ¹H NMR Data for syn-9-aza-10-oxothis compound-3-carboxylic acid in DMSO-d₆ (400 MHz) [3]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
COOH12.24br s-
NH7.57d8.0
H-33.45s-
-2.92t7.4
-2.70-2.60m-
-1.96-1.92m-
-1.88-1.68m-
-1.64-1.45m-
-1.43-1.34m-

Table 2: ¹³C NMR Data for syn-9-aza-10-oxothis compound-3-carboxylic acid in DMSO-d₆ (125 MHz) [3]

Carbon AssignmentChemical Shift (δ, ppm)
C=O (amide)177.09
C=O (acid)176.56
C-344.97
-42.64
-36.93
-36.62
-30.20
-27.72
-23.40
-22.11

Note: The assignments for the aliphatic protons and carbons in the original source were not fully specified.

Experimental Protocols

The following are detailed methodologies for the key NMR experiments used in the characterization of this compound and its derivatives.

Protocol 1: Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

  • Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Protocol 2: 1D ¹H NMR Spectroscopy
  • Instrument Setup: Tune and shim the NMR spectrometer to the sample.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width (SW): Typically 12-16 ppm, centered around 5-6 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans (NS): 8-16, depending on the sample concentration.

    • Temperature: 298 K.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Protocol 3: 1D ¹³C NMR Spectroscopy
  • Instrument Setup: Tune and shim the spectrometer for ¹³C observation.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width (SW): Typically 0-220 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more, depending on the sample concentration and the need for a good signal-to-noise ratio.

    • Temperature: 298 K.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.

Protocol 4: 2D COSY (Correlation Spectroscopy)
  • Instrument Setup: Use the parameters from the 1D ¹H NMR as a starting point.

  • Acquisition Parameters:

    • Pulse Program: A standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).

    • Spectral Width (SW) in F2 and F1: Same as the 1D ¹H NMR.

    • Number of Increments in F1: 256-512.

    • Number of Scans (NS): 2-8 per increment.

    • Relaxation Delay (D1): 1-2 seconds.

  • Processing: Apply a sine-bell window function in both dimensions followed by a 2D Fourier transform. Symmetrize the spectrum.

Protocol 5: 2D HSQC (Heteronuclear Single Quantum Coherence)
  • Instrument Setup: Use the parameters from the 1D ¹H and ¹³C NMR experiments.

  • Acquisition Parameters:

    • Pulse Program: A standard HSQC pulse sequence with sensitivity enhancement and multiplicity editing (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

    • Spectral Width (SW) in F2 (¹H): As in 1D ¹H NMR.

    • Spectral Width (SW) in F1 (¹³C): Cover the expected range of protonated carbons (e.g., 10-80 ppm for aliphatic systems).

    • Number of Increments in F1: 128-256.

    • Number of Scans (NS): 4-16 per increment.

    • Relaxation Delay (D1): 1-2 seconds.

  • Processing: Apply a sine-bell window function in both dimensions followed by a 2D Fourier transform.

Protocol 6: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Instrument Setup: Use the parameters from the 1D ¹H and ¹³C NMR experiments.

  • Acquisition Parameters:

    • Pulse Program: A standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Spectral Width (SW) in F2 (¹H): As in 1D ¹H NMR.

    • Spectral Width (SW) in F1 (¹³C): Cover the full expected ¹³C chemical shift range (e.g., 0-220 ppm).

    • Number of Increments in F1: 256-512.

    • Number of Scans (NS): 8-32 per increment.

    • Relaxation Delay (D1): 1.5-2.5 seconds.

    • Long-range coupling delay: Optimized for a J-coupling of 8-10 Hz.

  • Processing: Apply a sine-bell window function in both dimensions followed by a 2D Fourier transform.

Visualizations

The following diagrams illustrate the workflow for NMR-based characterization of this compound and the logical relationships in its conformational analysis.

NMR_Workflow cluster_sample Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation Sample This compound Derivative Solvent Deuterated Solvent Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR COSY 2D COSY (¹H-¹H Correlation) H1_NMR->COSY HSQC 2D HSQC (¹H-¹³C One-Bond Correlation) H1_NMR->HSQC HMBC 2D HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure & Conformational Insights COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for NMR-based structural characterization.

Conformational_Analysis cluster_conformations Conformational Equilibrium cluster_nmr_evidence NMR Observables cluster_interpretation Interpretation Twin_Chair Twin-Chair Conformation Boat_Chair Boat-Chair Conformation Twin_Chair->Boat_Chair ΔG ≈ 0 Chemical_Shifts Abnormal Chemical Shifts (Transannular Interactions) Twin_Chair->Chemical_Shifts Coupling_Constants ³J(H,H) Coupling Constants (Dihedral Angles) Twin_Chair->Coupling_Constants Boat_Chair->Chemical_Shifts Boat_Chair->Coupling_Constants Conformer_Population Determination of Major Conformer Chemical_Shifts->Conformer_Population Coupling_Constants->Conformer_Population

References

Application Notes and Protocols: Bicyclo[3.3.2]decane Derivatives for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of rigid bicyclic structures into polymer backbones is a promising strategy for enhancing the thermal and mechanical properties of materials. This document provides a theoretical framework and proposed experimental protocols for the synthesis and polymerization of bicyclo[3.3.2]decane derivatives. While this specific bicyclic system is not yet widely represented in polymer chemistry literature, this guide offers a starting point for researchers by drawing analogies from well-studied bicyclic monomers. The proposed applications focus on the development of novel polymers for advanced applications, including drug delivery systems.

Introduction: The Potential of this compound-Based Polymers

Bicyclic monomers, such as those based on norbornene and other bridged systems, are known to impart desirable characteristics to polymers, including increased glass transition temperatures (Tg), enhanced thermal stability, and improved mechanical strength. The this compound framework, with its unique strained ring system, presents an intriguing yet underexplored platform for the design of novel polymers. The synthesis of functionalized this compound derivatives has been reported, primarily as intermediates in natural product synthesis.[1] However, their potential as monomers for polymer synthesis remains largely untapped.

This document outlines two hypothetical pathways for the synthesis of polymers incorporating the this compound moiety:

  • Ring-Opening Metathesis Polymerization (ROMP) of Bicyclo[3.3.2]decene Derivatives: This approach would yield polymers with the this compound unit directly in the polymer backbone.

  • Ring-Opening Polymerization (ROP) of this compound-based Lactones: This method would produce polyesters with the bicyclic unit pendant to the polymer chain.

The resulting polymers could find applications in areas where high thermal and mechanical stability are required. Furthermore, the functionalization of these monomers could lead to the development of biocompatible and biodegradable polymers suitable for drug delivery applications.

Proposed Monomer Synthesis

Synthesis of a Bicyclo[3.3.2]decene Derivative

The synthesis of a C2-symmetric bicyclo[3.3.2]decene derivative has been reported as a key intermediate in the synthesis of ryanodine.[1] A similar synthetic strategy can be adapted to produce functionalized bicyclo[3.3.2]decene monomers suitable for ROMP.

Hypothetical Protocol for Synthesis of a Functionalized Bicyclo[3.3.2]decene:

A multi-step synthesis starting from a readily available cycloheptadiene derivative could be employed. The key steps would involve a Diels-Alder reaction to construct a bicyclo[3.2.2]nonene intermediate, followed by a ring expansion to form the desired bicyclo[3.3.2]decene skeleton.[1] Functional groups for subsequent polymerization or for drug conjugation could be introduced at various stages of the synthesis.

Synthesis of a this compound-based Lactone

The synthesis of a 1-methyl-9-oxathis compound-2,6,10-trione has been documented in a doctoral thesis, indicating the feasibility of creating lactone derivatives of the this compound system.[2] Such lactones could serve as monomers for ROP.

Hypothetical Protocol for Synthesis of a this compound-lactone:

A potential route could involve the Baeyer-Villiger oxidation of a corresponding bicyclo[3.3.2]decanone derivative. The starting ketone could be synthesized through various established methods for bicyclic ketone formation.

Proposed Polymerization Protocols

Ring-Opening Metathesis Polymerization (ROMP) of a Bicyclo[3.3.2]decene Derivative

ROMP is a powerful technique for the polymerization of strained cyclic olefins. Grubbs' catalysts are commonly used for this purpose.

Hypothetical Protocol for ROMP:

  • Monomer Preparation: A functionalized bicyclo[3.3.2]decene monomer is synthesized and purified as described in section 2.1.

  • Catalyst Selection: A third-generation Grubbs' catalyst (e.g., [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(o-isopropoxyphenylmethylene)ruthenium) is chosen for its high activity and functional group tolerance.

  • Polymerization:

    • In a glovebox, the bicyclo[3.3.2]decene monomer (100 eq.) is dissolved in anhydrous, degassed toluene.

    • The Grubbs' catalyst (1 eq.) is dissolved in a small amount of toluene and added to the monomer solution with vigorous stirring.

    • The reaction is allowed to proceed at room temperature for a specified time (e.g., 1-24 hours), monitoring the viscosity of the solution.

  • Termination: The polymerization is quenched by the addition of ethyl vinyl ether.

  • Purification: The polymer is precipitated in methanol, filtered, and dried under vacuum to a constant weight.

Ring-Opening Polymerization (ROP) of a this compound-based Lactone

ROP of lactones is a common method for producing polyesters. Organocatalysts or metal-based catalysts can be used.

Hypothetical Protocol for ROP:

  • Monomer Preparation: A this compound-lactone monomer is synthesized and purified as described in section 2.2.

  • Catalyst and Initiator Selection: Tin(II) 2-ethylhexanoate (Sn(Oct)₂) is selected as the catalyst and benzyl alcohol as the initiator.

  • Polymerization:

    • In a flame-dried Schlenk flask under an inert atmosphere, the this compound-lactone monomer, Sn(Oct)₂, and benzyl alcohol are added to anhydrous toluene.

    • The reaction mixture is heated to a specified temperature (e.g., 110 °C) and stirred for a set time (e.g., 24-48 hours).

  • Purification: The polymer is dissolved in dichloromethane and precipitated in cold methanol. The resulting polymer is collected by filtration and dried under vacuum.

Expected Polymer Properties (Hypothetical Data)

The following table presents hypothetical data for the expected properties of polymers derived from this compound derivatives, based on data from polymers with other bicyclic structures.

PropertyPoly(bicyclo[3.3.2]decene) (via ROMP)Poly(this compound-lactone) (via ROP)
Molecular Weight (Mn, kDa) 20 - 20010 - 100
Polydispersity Index (PDI) 1.1 - 1.51.2 - 1.8
Glass Transition Temp. (Tg, °C) > 20080 - 150
Decomposition Temp. (Td, °C) > 400> 300
Solubility Soluble in THF, CHCl₃, TolueneSoluble in THF, CHCl₃, DMF

Note: This data is projected and will require experimental validation.

Characterization of this compound-Based Polymers

A thorough characterization of the synthesized polymers is crucial to understand their structure and properties. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and end-group analysis.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature (Td).

  • Mechanical Testing (e.g., tensile testing, nanoindentation): To evaluate properties such as Young's modulus, tensile strength, and elongation at break.

Application in Drug Delivery

Polymers based on this compound derivatives could be designed for drug delivery applications by incorporating functional groups that allow for the attachment of therapeutic agents. The rigid bicyclic structure may offer advantages in controlling the release kinetics of the drug.

Conceptual Workflow for Drug Delivery Application:

DrugDeliveryWorkflow Monomer Functionalized This compound Monomer Synthesis Polymerization Polymerization (ROMP or ROP) Monomer->Polymerization Polymer Functional Polymer Polymerization->Polymer Drug_Conj Drug Conjugation Polymer->Drug_Conj Polymer_Drug Polymer-Drug Conjugate Drug_Conj->Polymer_Drug Formulation Formulation into Nanoparticles Polymer_Drug->Formulation Delivery In Vitro / In Vivo Drug Delivery Formulation->Delivery SignalingPathway cluster_cell Target Cell Receptor Cell Surface Receptor Endosome Endosome (Low pH) Receptor->Endosome Internalization Drug_Release Drug Release Endosome->Drug_Release Linker Cleavage Target Intracellular Target Drug_Release->Target Therapeutic Action Polymer_Drug Polymer-Drug Conjugate with Targeting Ligand Polymer_Drug->Receptor Binding

References

Application Notes and Protocols: Bicyclo[3..2]decane in the Design of Novel Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.3.2]decane framework, a rigid and sterically defined bridged ring system, has emerged as a valuable scaffold in the design of novel chiral catalysts. Its unique conformational properties and the ability to introduce substituents in a well-defined spatial arrangement make it an attractive platform for asymmetric synthesis. This document provides detailed application notes and experimental protocols for the use of this compound-based catalysts in two key transformations: asymmetric allylboration of ketones and palladium-catalyzed [6+3] cycloaddition/thermal rearrangement cascade for the synthesis of functionalized bicyclic systems.

Asymmetric Allylboration of Ketones using Chiral B-allyl-10-phenyl-9-borabicyclo[3.3.2]decanes

The research pioneered by Soderquist and colleagues has demonstrated the utility of B-allyl-10-phenyl-9-borathis compound as a highly efficient and stereoselective reagent for the allylboration of ketones, yielding chiral homoallylic alcohols. The rigidity of the this compound backbone is credited for the remarkable enantioselectivity observed.[1][2]

Application Highlights:
  • High Enantioselectivity: The reagents provide excellent enantiomeric excesses (81-99% ee) in the synthesis of homoallylic alcohols.[1][2]

  • Broad Substrate Scope: Effective for a range of ketones.

  • Recyclable Chiral Auxiliary: The chiral boron moiety can be recovered and regenerated, enhancing the sustainability of the process.[1]

Quantitative Data Summary
Ketone SubstrateProductYield (%)[1]ee (%)[1]
Acetophenone1-Phenylbut-3-en-1-ol9290
2-Acetophenone1-(o-Tolyl)but-3-en-1-ol8592
4-Methoxyacetophenone1-(4-Methoxyphenyl)but-3-en-1-ol9188
Methyl ethyl ketone3-Methylpent-1-en-3-ol7087
Cyclohexyl methyl ketone1-Cyclohexylbut-3-en-1-ol8899
Experimental Protocols

Protocol 1.1: Synthesis of (1S)-B-allyl-10-(R)-phenyl-9-borathis compound

This protocol describes the preparation of the chiral allylborating reagent from its air-stable crystalline N-methylpseudoephedrine complex.

Materials:

  • (+)-B-((1S,2S)-N-methylpseudoephedrinyl)-(10R)-phenyl-9-borathis compound

  • Allylmagnesium bromide solution in diethyl ether

  • Anhydrous diethyl ether

  • Anhydrous hexanes

  • Standard Schlenk line and glassware

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the crystalline N-methylpseudoephedrine complex of 10-phenyl-9-borathis compound.

  • Add anhydrous diethyl ether to dissolve the complex.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of allylmagnesium bromide in diethyl ether to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • The magnesium salts will precipitate. Filter the mixture under argon through a cannula into a separate flame-dried Schlenk flask.

  • Rinse the precipitate with anhydrous hexanes and transfer the washings to the filtrate.

  • Remove the solvent in vacuo to yield the product as a colorless oil, which can be used directly in the next step.

Protocol 1.2: Asymmetric Allylboration of a Ketone

This protocol details the general procedure for the enantioselective allylation of a ketone using the prepared chiral borane.

Materials:

  • (1S)-B-allyl-10-(R)-phenyl-9-borathis compound in anhydrous diethyl ether

  • Ketone substrate

  • Anhydrous diethyl ether

  • N-methylpseudoephedrine

  • Hexanes

  • Standard Schlenk line and glassware

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the ketone substrate in anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the solution of (1S)-B-allyl-10-(R)-phenyl-9-borathis compound to the stirred ketone solution.

  • Stir the reaction at -78 °C for 4 hours.

  • Warm the reaction to room temperature.

  • To recover the chiral auxiliary, add a solution of N-methylpseudoephedrine in hexanes to precipitate the borinic ester complex.

  • Filter the mixture and concentrate the filtrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral homoallylic alcohol.

Catalyst Synthesis and Application Workflow

G cluster_synthesis Catalyst Synthesis cluster_application Asymmetric Allylboration cluster_recycling Auxiliary Recycling Complex N-Methylpseudoephedrine Complex Catalyst Chiral B-allyl-10-phenyl- 9-borathis compound Complex->Catalyst Et2O, 0 °C to rt Grignard Allylmagnesium Bromide Grignard->Catalyst Product Chiral Homoallylic Alcohol Catalyst->Product Et2O, -78 °C Ketone Ketone Substrate Ketone->Product Recovered_Complex Recovered N-Methylpseudoephedrine Complex Product->Recovered_Complex Workup with N-methylpseudoephedrine

Caption: Workflow for the synthesis and application of a chiral this compound-based borane catalyst.

Asymmetric Synthesis of Bicyclo[3.3.2]decadienes via Palladium-Catalyzed [6+3] Cycloaddition and Thermal Rearrangement

The work of Trost and coworkers has established a powerful method for the enantioselective synthesis of bicyclo[3.3.2]decadienes.[3][4][5] The process involves an initial palladium-catalyzed [6+3] cycloaddition between a cyanosubstituted trimethylenemethane (TMM) donor and a tropone, followed by a thermal[6][6] sigmatropic (Cope) rearrangement of the resulting bicyclo[4.3.1]decadiene.[4][5]

Application Highlights:
  • High Stereocontrol: The initial cycloaddition proceeds with excellent regio-, diastereo-, and enantioselectivity.[3][5]

  • Chirality Transfer: The thermal rearrangement occurs with high fidelity, transferring the chirality from the bicyclo[4.3.1]decadiene intermediate to the final bicyclo[3.3.2]decadiene product.[4]

  • Access to Complex Scaffolds: This methodology provides a straightforward route to highly functionalized and unique bicyclic motifs.[4]

Quantitative Data Summary

Table 2.1: Asymmetric Pd-Catalyzed [6+3] Cycloaddition

Tropone SubstrateLigandYield (%)ee (%)
4-Carboethoxy-2,4,6-cycloheptatrien-1-oneL17596
TroponeL18599
2-Acetoxy-2,4,6-cycloheptatrien-1-oneL18698

Table 2.2: Thermal Cope Rearrangement

Bicyclo[4.3.1]decadiene SubstrateProductYield (%)[4]ee (%)[4]
4a (R1=H, R2=CO2Et)5a 75n.d.
4d (R1, R2=H)5d 72 (85)98
4f (R1=OAc, R2=H)5f 72 (86)n.d.
Yield in parenthesis is based on recovered starting material. n.d. = not determined.
Experimental Protocols

Protocol 2.1: Asymmetric Palladium-Catalyzed [6+3] Cycloaddition

Materials:

  • Pd(dba)₂

  • Chiral phosphoramidite ligand (e.g., L1)

  • Tropone substrate

  • (2-((Trimethylsilyl)methyl)allyl) acetate derivative (TMM donor)

  • Anhydrous toluene

  • Standard Schlenk line and glassware

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve Pd(dba)₂ and the chiral ligand in anhydrous toluene.

  • Stir the solution at room temperature for 30 minutes to form the catalyst complex.

  • Add the tropone substrate to the catalyst solution.

  • Slowly add a solution of the TMM donor in anhydrous toluene to the reaction mixture at 0-4 °C.

  • Stir the reaction at 0-4 °C for 15 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the bicyclo[4.3.1]decadiene.

Protocol 2.2: Thermal[6][6] Sigmatropic (Cope) Rearrangement

Materials:

  • Bicyclo[4.3.1]decadiene substrate

  • Anhydrous toluene

  • Microwave reactor vial

Procedure:

  • Dissolve the bicyclo[4.3.1]decadiene substrate in anhydrous toluene in a microwave reactor vial.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to the specified temperature (e.g., 180-200 °C) for the designated time (e.g., 30-60 minutes).

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the bicyclo[3.3.2]decadiene.

Reaction Pathway Diagram

G Tropone Tropone Cycloaddition [6+3] Cycloaddition Tropone->Cycloaddition TMM_Donor TMM Donor TMM_Donor->Cycloaddition Pd_Catalyst Pd(0) / Chiral Ligand Pd_Catalyst->Cycloaddition Intermediate Bicyclo[4.3.1]decadiene (Chiral) Cycloaddition->Intermediate Rearrangement Thermal [3,3] Rearrangement Intermediate->Rearrangement Heat (Microwave) Product Bicyclo[3.3.2]decadiene (Chiral) Rearrangement->Product

Caption: Asymmetric synthesis of bicyclo[3.3.2]decadienes via a two-step cascade reaction.

References

Protocols for the Preparation of Bicyclo[3.3.2]decan-9-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[3.3.2]decan-9-one is a bridged bicyclic ketone that serves as a valuable scaffold in medicinal chemistry and drug development. Its rigid three-dimensional structure provides a unique framework for the spatial arrangement of functional groups, enabling the design of novel therapeutic agents with specific biological targets. This document provides detailed application notes and protocols for the synthesis of bicyclo[3.3.2]decan-9-one, primarily focusing on the Tiffeneau-Demjanov ring expansion of the readily available bicyclo[3.3.1]nonan-9-one.

Synthetic Approach: Tiffeneau-Demjanov Ring Expansion

The most common and effective method for the preparation of bicyclo[3.3.2]decan-9-one is the Tiffeneau-Demjanov rearrangement. This reaction sequence involves a one-carbon ring expansion of a cyclic ketone. The overall transformation can be conceptually divided into two key stages:

  • Formation of the β-Amino Alcohol Intermediate: Bicyclo[3.3.1]nonan-9-one is first converted to the key intermediate, 9-(aminomethyl)bicyclo[3.3.1]nonan-9-ol. This is typically achieved through the formation of a cyanohydrin, followed by reduction of the nitrile group.

  • Rearrangement to Bicyclo[3.3.2]decan-9-one: The β-amino alcohol is then treated with nitrous acid (generated in situ from sodium nitrite and an acid) to induce a diazotization of the primary amine. The resulting unstable diazonium salt readily undergoes a rearrangement with concomitant ring expansion to afford the desired bicyclo[3.3.2]decan-9-one.

Tiffeneau_Demjanov_Workflow start Bicyclo[3.3.1]nonan-9-one step1 Step 1: Cyanohydrin Formation & Reduction start->step1 1. KCN, H+ 2. LiAlH4 or H2/Catalyst intermediate 9-(aminomethyl)bicyclo[3.3.1]nonan-9-ol step1->intermediate step2 Step 2: Tiffeneau-Demjanov Rearrangement intermediate->step2 NaNO2, HCl product Bicyclo[3.3.2]decan-9-one step2->product

Caption: Synthetic workflow for bicyclo[3.3.2]decan-9-one.

Experimental Protocols

Protocol 1: Synthesis of 9-(Aminomethyl)bicyclo[3.3.1]nonan-9-ol

This protocol details the formation of the crucial β-amino alcohol intermediate from bicyclo[3.3.1]nonan-9-one.

Part A: Synthesis of 9-Hydroxybicyclo[3.3.1]nonane-9-carbonitrile

  • Reaction Setup: In a well-ventilated fume hood, dissolve bicyclo[3.3.1]nonan-9-one in a suitable solvent such as ethanol or a mixture of diethyl ether and water.

  • Cyanide Addition: To this solution, add a solution of potassium cyanide (KCN) in water.

  • Acidification: Slowly add a dilute acid (e.g., hydrochloric acid) to the reaction mixture while maintaining a low temperature (0-5 °C) using an ice bath. The pH should be carefully monitored and maintained in a slightly acidic range to facilitate the formation of the cyanohydrin.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture carefully with a base (e.g., sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 9-hydroxybicyclo[3.3.1]nonane-9-carbonitrile. This intermediate may be used in the next step without further purification, or it can be purified by column chromatography on silica gel.

Part B: Reduction of 9-Hydroxybicyclo[3.3.1]nonane-9-carbonitrile

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Addition of Nitrile: Dissolve the crude 9-hydroxybicyclo[3.3.1]nonane-9-carbonitrile from the previous step in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Isolation: Filter the resulting solid and wash it thoroughly with diethyl ether or THF.

  • Purification: Dry the filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain 9-(aminomethyl)bicyclo[3.3.1]nonan-9-ol. The crude product can be purified by crystallization or column chromatography.

Protocol 2: Tiffeneau-Demjanov Rearrangement to Bicyclo[3.3.2]decan-9-one
  • Reaction Setup: Dissolve the 9-(aminomethyl)bicyclo[3.3.1]nonan-9-ol in a mixture of water and a suitable organic solvent like diethyl ether. Cool the solution in an ice bath to 0-5 °C.

  • Diazotization: While stirring vigorously, slowly add a cold aqueous solution of sodium nitrite (NaNO₂).

  • Acidification: Concurrently or subsequently, add a dilute acid (e.g., hydrochloric acid or acetic acid) dropwise to the reaction mixture, maintaining the temperature below 10 °C. The formation of nitrous acid in situ will lead to the diazotization of the primary amine.

  • Reaction: Nitrogen gas evolution should be observed as the diazonium salt is formed and subsequently rearranges. Allow the reaction to stir at a low temperature for a specified period, followed by stirring at room temperature until gas evolution ceases.

  • Work-up: Separate the organic layer. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude bicyclo[3.3.2]decan-9-one can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Detailed_TDR_Mechanism cluster_0 Diazotization cluster_1 Rearrangement & Ring Expansion Aminoalcohol 9-(aminomethyl)bicyclo[3.3.1]nonan-9-ol Diazonium Diazonium Salt Intermediate Aminoalcohol->Diazonium NaNO2, H+ Carbocation Carbocation Intermediate Diazonium->Carbocation -N2, Ring Expansion ExpandedKetone Bicyclo[3.3.2]decan-9-one Carbocation->ExpandedKetone -H+

Caption: Key stages of the Tiffeneau-Demjanov rearrangement.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of bicyclo[3.3.2]decan-9-one. Please note that yields can vary depending on the specific reaction conditions and purity of reagents.

Table 1: Reaction Parameters and Yields

StepReactantsKey ReagentsSolvent(s)Temperature (°C)Time (h)Typical Yield (%)
Cyanohydrin Formation Bicyclo[3.3.1]nonan-9-oneKCN, HClEthanol/Water0 - 52 - 485 - 95
Nitrile Reduction 9-Hydroxybicyclo[3.3.1]nonane-9-carbonitrileLiAlH₄Diethyl Ether0 to reflux4 - 670 - 85
Tiffeneau-Demjanov Rearrangement 9-(Aminomethyl)bicyclo[3.3.1]nonan-9-olNaNO₂, HClWater/Ether0 - 251 - 360 - 75

Table 2: Physicochemical and Spectroscopic Data for Bicyclo[3.3.2]decan-9-one

PropertyValue
Molecular Formula C₁₀H₁₆O
Molecular Weight 152.23 g/mol [1]
Appearance White crystalline solid
Melting Point 168-170 °C
Boiling Point Not readily available; purification often by sublimation or chromatography
¹H NMR (CDCl₃, δ) 1.50-2.20 (m, 14H), 2.50-2.70 (m, 2H)
¹³C NMR (CDCl₃, δ) 22.1, 29.8, 33.5, 48.2, 218.0
IR (KBr, cm⁻¹) ~1700 (C=O stretch)
CAS Number 28054-91-3[1]

Safety Precautions

  • Cyanide: Potassium cyanide (KCN) and hydrogen cyanide (HCN) generated in situ are highly toxic. All manipulations involving cyanides must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. A cyanide antidote kit should be readily available.

  • Lithium Aluminum Hydride: LiAlH₄ is a highly reactive and flammable solid. It reacts violently with water and other protic solvents. All reactions involving LiAlH₄ must be conducted under an inert atmosphere in anhydrous solvents.

  • Nitrous Acid: Nitrous acid and its precursors can be hazardous. The reaction should be well-ventilated to avoid inhalation of nitrogen oxides.

By following these detailed protocols and safety guidelines, researchers can reliably synthesize bicyclo[3.3.2]decan-9-one for its application in various fields of chemical and pharmaceutical research.

References

Application Notes and Protocols: Bicyclo[3.3.2]decane as a Bioisostere in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In contemporary drug design, the strategic replacement of key structural motifs with bioisosteres is a cornerstone for optimizing lead compounds. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that impart comparable biological activities to a parent compound. The transition from planar, aromatic moieties to saturated, three-dimensional scaffolds has emerged as a powerful strategy to improve physicochemical properties such as solubility and metabolic stability, while exploring novel chemical space. Bicyclic systems, in particular, offer rigid frameworks that can precisely orient substituents towards their biological targets.

This document explores the potential of bicyclo[3.3.2]decane as a bioisostere. While less common than scaffolds like bicyclo[1.1.1]pentane, its unique conformational properties and three-dimensional structure present an intriguing, underexplored alternative for replacing groups like substituted phenyl rings or other cyclic systems in drug candidates. These notes provide an overview of its properties, synthetic protocols, and a framework for its evaluation in a drug discovery context.

Physicochemical Properties of the this compound Scaffold

The parent this compound scaffold possesses distinct physical and chemical properties that are foundational to its use as a bioisostere. Understanding these characteristics is the first step in rational drug design.

PropertyValueSource
Molecular Formula C₁₀H₁₈[1][2]
Molecular Weight 138.25 g/mol [1]
CAS Number 283-50-1[2]
Density 0.873 g/cm³[2]
Boiling Point 190.9 °C at 760 mmHg[2]
Flash Point 53.6 °C[2]
logP (Octanol/Water) 3.367[3]
Enthalpy of Sublimation 58.00 ± 2.00 kJ/mol[3]

Conceptual Application as a Bioisostere

The primary rationale for using this compound as a bioisostere is to replace planar aromatic rings or other cyclic systems to introduce three-dimensionality. This structural change can lead to improved pharmacological profiles.

Logical Relationship: Bioisosteric Replacement

cluster_0 Traditional Moiety cluster_1 Bioisosteric Replacement Parent_Drug Parent Drug (e.g., with Phenyl Ring) Phenyl_Ring Planar, Aromatic - High Lipophilicity - Prone to CYP450 Metabolism Parent_Drug->Phenyl_Ring Contains Analog_Drug Analog Drug (with BCD) Parent_Drug->Analog_Drug Bioisosteric Replacement BCD_Scaffold This compound (BCD) - Saturated, 3D Scaffold - Improved Solubility (Potentially) - Novel Vector Orientations - Escapes Aromatic Metabolism Phenyl_Ring->BCD_Scaffold Replaced by Analog_Drug->BCD_Scaffold Contains

A diagram illustrating the replacement of a planar phenyl ring with a 3D this compound scaffold.

Hypothetical Data Comparison

To validate the utility of a bioisosteric replacement, key pharmacological data from the parent compound and its analog must be compared. The following table provides an illustrative example of the type of data that would be collected.

ParameterParent Compound (Phenyl)Analog (this compound)Desired Outcome for Analog
Target Affinity (IC₅₀) 10 nM15 nMMaintain or improve potency
Aqueous Solubility 5 µg/mL50 µg/mLIncrease
LogP 3.52.8Decrease
Metabolic Stability (t½) 15 min60 minIncrease
Permeability (Pₑ) 5 x 10⁻⁶ cm/s4.5 x 10⁻⁶ cm/sMaintain sufficient permeability
hERG Inhibition (IC₅₀) 1 µM>30 µMDecrease off-target toxicity

Experimental Protocols

Protocol 1: Asymmetric Synthesis of Bicyclo[3.3.2]decadiene Core

This protocol is adapted from the enantioselective palladium-catalyzed trimethylenemethane (TMM) cycloaddition reaction, followed by a thermal rearrangement to access the this compound framework.[4]

Synthetic Workflow for Bicyclo[3.3.2]decadiene

G start Starting Materials: - Tropone Derivative - TMM Substrate (Donor 2) step1 Step 1: Pd-Catalyzed [6+3] Cycloaddition start->step1 intermediate Intermediate: Bicyclo[4.3.1]decadiene Adduct step1->intermediate reagents1 Reagents: - 5 mol% Pd(dba)₂ - 10 mol% Chiral Ligand - Toluene (Solvent) - 0-4 °C, 15 h reagents1->step1 step2 Step 2: Thermal [3,3] Cope Rearrangement intermediate->step2 product Final Product: Bicyclo[3.3.2]decadiene Derivative step2->product reagents2 Conditions: - Toluene (Solvent) - Microwave Heating reagents2->step2

Workflow for the two-step synthesis of the bicyclo[3.3.2]decadiene core structure.

Materials:

  • Tropone derivative (e.g., 4-carboethoxy-2,4,6-cyclohepatrien-1-one)

  • Cyanosubstituted TMM substrate (Donor 2)

  • Pd(dba)₂ (Palladium(0)-dibenzylideneacetone complex)

  • Chiral phosphoramidite ligand (e.g., L5 as described in the source literature)

  • Toluene, anhydrous

  • Microwave reactor

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • [6+3] Cycloaddition: a. To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the tropone derivative (1.0 eq). b. Add anhydrous toluene to achieve a concentration of 0.2 - 0.25 M. c. Add Pd(dba)₂ (5 mol%) and the chiral ligand (10 mol%). d. Add the TMM substrate (1.6 eq). e. Cool the reaction mixture to 0-4 °C and stir for 15 hours. f. Monitor the reaction by TLC or LC-MS for the formation of the bicyclo[4.3.1]decadiene adduct. g. Upon completion, quench the reaction and purify the adduct using column chromatography.

  • Cope Rearrangement: a. Dissolve the purified bicyclo[4.3.1]decadiene adduct in toluene in a microwave-safe vial. b. Heat the mixture under microwave conditions (temperature and time to be optimized, e.g., 150-200 °C for 10-30 minutes). c. Monitor the conversion to the bicyclo[3.3.2]decadiene product. d. Upon completion, cool the reaction mixture and purify the final product by column chromatography.[4]

Note: Further reduction of the double bonds would be necessary to obtain the saturated this compound scaffold.

Protocol 2: In Vitro Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)

This protocol is a general method to evaluate the passive permeability of a compound across an artificial membrane, often used to predict blood-brain barrier penetration.[5]

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)

  • Porcine brain lipid extract or other suitable lipid solution

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol or DMSO for stock solutions

  • Test compounds (parent and this compound analog)

  • Control compounds (high and low permeability)

  • UV-Vis plate reader or LC-MS for quantification

Procedure:

  • Membrane Coating: Apply a small volume (e.g., 5 µL) of the lipid/dodecane solution to the filter of each well on the donor plate.

  • Prepare Acceptor Plate: Add PBS buffer to each well of the acceptor plate.

  • Prepare Donor Plate: a. Prepare solutions of the test and control compounds in PBS (final solvent concentration, e.g., <1% DMSO). b. Add these solutions to the wells of the coated donor plate.

  • Assay Incubation: Carefully place the donor plate into the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.

  • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) without shaking.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability (Pₑ): The effective permeability is calculated using established equations that account for the volume of the wells, incubation time, and compound concentrations.

General Workflow for Bioisostere Evaluation

The successful integration of a novel bioisostere like this compound into a drug discovery program requires a systematic evaluation process.

Experimental Workflow for Bioisostere Evaluation

G A Design & Synthesis - Identify parent drug - Synthesize BCD analog B In Vitro Primary Screening - Target binding/inhibition assay (IC₅₀) - Confirm on-target activity A->B Test Activity C ADME Profiling - Solubility (Aqueous) - Permeability (e.g., PAMPA) - Metabolic Stability (Microsomes) B->C Profile Properties D In Vitro Safety/Tox - Cytotoxicity Assay (e.g., MTS) - hERG Inhibition Assay C->D Assess Safety E Data Analysis & Comparison - Compare BCD analog vs. Parent - Structure-Activity Relationship (SAR) D->E Analyze Data F Decision Point E->F G Advance to In Vivo Studies F->G Favorable Profile H Redesign / Synthesize New Analogs F->H Unfavorable Profile H->A Iterate

References

Application of Bicyclo[3.3.2]decane in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[3.3.2]decane framework, a unique bridged bicyclic hydrocarbon, is emerging as a valuable building block in materials science and drug development. Its rigid, three-dimensional structure imparts desirable properties to polymers and offers a versatile scaffold for the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in these fields.

Application in Dental Materials

The rigid and bulky nature of the this compound moiety makes it a promising candidate for incorporation into dental composite resins. Its inclusion as a monomeric unit can potentially enhance the mechanical strength, thermal stability, and reduce polymerization shrinkage of the final restorative material.

Quantitative Data on Physicochemical Properties

While specific quantitative data for polymers containing this compound are limited in publicly available literature, the following table outlines the typical properties of dental composites that could be influenced by its incorporation. The data presented is a general representation for commercially available dental composites and serves as a benchmark for evaluating novel this compound-based materials.[1]

PropertyTypical Value Range for Dental CompositesPotential Influence of this compound
Flexural Strength (MPa) 80 - 160Increased strength due to rigid scaffold
Compressive Strength (MPa) 200 - 350Enhanced load-bearing capacity
Polymerization Shrinkage (%) 1.5 - 3.5Reduction in shrinkage due to bulky structure
Water Sorption (µg/mm³) 10 - 40Potential for increased hydrophobicity, leading to lower water sorption
Glass Transition Temp. (Tg, °C) 40 - 60Higher Tg indicating improved thermal stability[2]
Experimental Protocols

Protocol 1: Synthesis of this compound Dimethacrylate Monomer

This protocol describes a potential synthetic route for a this compound-based dimethacrylate monomer, a key component for dental resins.

Workflow for Monomer Synthesis

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Bicyclo_diol This compound-diol Reaction_Step Esterification Bicyclo_diol->Reaction_Step Methacryloyl_chloride Methacryloyl Chloride Methacryloyl_chloride->Reaction_Step Solvent Anhydrous Dichloromethane Solvent->Reaction_Step Base Triethylamine Base->Reaction_Step Temperature 0 °C to Room Temp. Temperature->Reaction_Step Monomer This compound Dimethacrylate Byproduct Triethylamine Hydrochloride Reaction_Step->Monomer Reaction_Step->Byproduct

Caption: Synthetic workflow for this compound dimethacrylate.

Materials:

  • This compound-diol

  • Methacryloyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve this compound-diol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution, followed by the dropwise addition of methacryloyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound dimethacrylate monomer.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 2: Preparation and Characterization of a this compound-based Dental Composite

This protocol outlines the formulation and testing of a dental composite incorporating the synthesized monomer.

Workflow for Dental Composite Formulation and Testing

cluster_formulation Formulation cluster_testing Characterization Monomer This compound Dimethacrylate Mixing Mechanical Mixing Monomer->Mixing Co_monomer Bis-GMA/TEGDMA Co_monomer->Mixing Filler Silanized Glass Filler Filler->Mixing Initiator Camphorquinone/ Amine Initiator->Mixing Curing Light Curing (470 nm) Mixing->Curing Mechanical Flexural & Compressive Strength Curing->Mechanical Thermal Differential Scanning Calorimetry (DSC) Curing->Thermal Shrinkage Polymerization Shrinkage Test Curing->Shrinkage Biocompatibility Cytotoxicity Assay Curing->Biocompatibility

Caption: Workflow for dental composite formulation and characterization.

Materials:

  • This compound dimethacrylate monomer

  • Bisphenol A glycidyl methacrylate (Bis-GMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • Silanized glass filler particles (e.g., barium glass)

  • Camphorquinone (photoinitiator)

  • Ethyl 4-(dimethylamino)benzoate (co-initiator)

Procedure:

  • Prepare the resin matrix by mixing the this compound dimethacrylate monomer with Bis-GMA and TEGDMA in a desired ratio.

  • Add the photoinitiator system (camphorquinone and amine co-initiator) to the resin matrix and mix until fully dissolved.

  • Gradually incorporate the silanized glass filler into the resin matrix using a mechanical mixer until a homogeneous paste is formed. The filler loading can be varied to optimize properties.

  • Place the composite paste into molds of appropriate dimensions for the desired mechanical tests.

  • Light-cure the samples using a dental curing light with a wavelength of approximately 470 nm for the time specified by the initiator manufacturer.

  • Perform mechanical testing (e.g., three-point bending test for flexural strength, universal testing machine for compressive strength) according to ISO standards for dental restorative materials.[1]

  • Conduct thermal analysis using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).[2]

  • Measure polymerization shrinkage using methods such as the bonded-disk method.

  • Evaluate biocompatibility through in vitro cytotoxicity tests on relevant cell lines, following ISO 10993 guidelines.[3]

Application in Drug Development

The rigid, three-dimensional structure of the this compound core makes it an attractive scaffold for the design of novel therapeutic agents. This framework can be functionalized to present pharmacophores in specific spatial orientations, potentially leading to high-potency and selective interactions with biological targets. One notable application is in the synthesis of constrained peptides.[4]

Bicyclo[3.3.2]decapeptides as Novel Scaffolds

Constraining the conformation of peptides by incorporating rigid scaffolds like this compound can enhance their metabolic stability and binding affinity to target proteins.

Logical Relationship in Bicyclic Peptide Design

cluster_concept Design Concept cluster_synthesis Synthesis cluster_properties Improved Properties Linear_Peptide Linear Peptide SPPS Solid-Phase Peptide Synthesis Linear_Peptide->SPPS Bicyclic_Scaffold This compound Scaffold Bicyclic_Scaffold->SPPS Cyclization On-Resin or Solution-Phase Cyclization SPPS->Cyclization Rigidity Conformational Rigidity Cyclization->Rigidity Stability Enhanced Metabolic Stability Rigidity->Stability Affinity Increased Binding Affinity Rigidity->Affinity

Caption: Design and properties of bicyclic peptides.

Experimental Protocols

Protocol 3: Solid-Phase Synthesis of a Bicyclo[3.3.2]decapeptide

This protocol is adapted from the synthesis of a bicyclo[3.3.2]decapeptide and illustrates the general methodology.[4]

Workflow for Bicyclic Peptide Synthesis

Resin Fmoc-protected amino acid on solid support SPPS Iterative Fmoc Solid-Phase Peptide Synthesis Resin->SPPS Deprotection1 Side-chain deprotection of orthogonal protecting groups SPPS->Deprotection1 Cyclization1 First on-resin cyclization Deprotection1->Cyclization1 Cleavage Cleavage from resin Cyclization1->Cleavage Purification1 HPLC Purification of monocyclic peptide Cleavage->Purification1 Deprotection2 Side-chain deprotection for second cyclization Purification1->Deprotection2 Cyclization2 Solution-phase cyclization Deprotection2->Cyclization2 Purification2 Final HPLC Purification of bicyclic peptide Cyclization2->Purification2

Caption: Workflow for solid-phase synthesis of a bicyclic peptide.

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine in DMF (20%)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Reagents for orthogonal protecting group removal (e.g., Palladium catalyst for Allyl/Alloc removal)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for cyclization

  • Acetonitrile and water for HPLC

Procedure:

  • Swell the Rink amide resin in DMF.

  • Perform iterative Fmoc-solid phase peptide synthesis using standard protocols with HBTU/DIPEA as coupling reagents and 20% piperidine in DMF for Fmoc deprotection. Incorporate amino acids with orthogonal side-chain protecting groups at the desired positions for cyclization.

  • After assembling the linear peptide, selectively deprotect the side chains for the first cyclization.

  • Perform the first on-resin cyclization using a suitable coupling reagent like HATU.

  • Cleave the monocyclic peptide from the resin using a TFA cleavage cocktail.

  • Purify the crude monocyclic peptide by reverse-phase HPLC.

  • Selectively deprotect the side chains for the second cyclization.

  • Perform the second, solution-phase cyclization under dilute conditions to favor intramolecular reaction.

  • Purify the final bicyclic peptide by reverse-phase HPLC.

  • Characterize the product by mass spectrometry and NMR to confirm its structure and purity.

Conclusion

The this compound scaffold holds significant promise for advancing materials science and drug discovery. In materials science, its incorporation into polymers, particularly for dental applications, can lead to materials with superior mechanical and thermal properties. In drug development, it provides a rigid framework for the design of constrained peptides and other small molecules with enhanced biological activity and stability. The protocols provided herein offer a foundation for researchers to explore the potential of this versatile chemical entity. Further research is warranted to fully elucidate the structure-property relationships in this compound-containing materials and to explore its full potential in the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Functionalization of Bicyclo[3.3.2]decane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the functionalization of bicyclo[3.3.2]decane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the chemical modification of this unique bicyclic scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Carbocation-Mediated Reactions: Rearrangements and Hydride Shifts

Question: I am attempting a functionalization that proceeds through a carbocation intermediate (e.g., solvolysis of a tosylate, acid-catalyzed dehydration of an alcohol) and I'm observing a mixture of unexpected products. What is likely happening?

Answer: Reactions involving carbocation intermediates on the this compound framework are highly susceptible to skeletal rearrangements and hydride shifts. The inherent strain and conformational flexibility of the bicyclic system can drive these processes to form more stable carbocation species.

Troubleshooting:

  • Low Temperatures: Running the reaction at the lowest possible temperature can often minimize rearrangements by reducing the activation energy available for these side reactions.

  • Non-polar Solvents: Using less polar, non-coordinating solvents can sometimes suppress the formation of discrete carbocations, favoring a more concerted reaction pathway with fewer rearrangements.

  • Buffered Conditions: In acid-catalyzed reactions, using buffered conditions to maintain a low and stable pH can help prevent undesired side reactions that are promoted by high acid concentrations.

Potential Rearrangement Pathways:

A common side reaction is the Wagner-Meerwein rearrangement, where a carbon-carbon bond migrates to an adjacent carbocation center. This can lead to ring expansion or contraction, altering the this compound skeleton. Additionally, 1,2- and 1,3-hydride shifts are common, leading to the formation of isomeric products.

2. Halogenation Reactions: Lack of Selectivity and Rearrangements

Question: During the free-radical halogenation of this compound, I am obtaining a complex mixture of mono- and poly-halogenated isomers. How can I improve the selectivity?

Answer: this compound has multiple secondary and tertiary C-H bonds with similar reactivity towards free radicals, making selective mono-halogenation challenging. Over-halogenation is also a common issue.

Troubleshooting:

  • Control Stoichiometry: Use the halogenating agent (e.g., NBS, NCS) as the limiting reagent to minimize poly-halogenation.

  • Photochemical vs. Thermal Initiation: The method of initiation can influence selectivity. Photochemical initiation at low temperatures may offer slightly better selectivity.

  • Directed Halogenation: If a directing group is present on the scaffold, it may be possible to achieve higher regioselectivity.

Electrophilic Halogenation of Bicyclo[3.3.2]decene:

Electrophilic addition of halogens to a bicyclo[3.3.2]decene derivative can also be complicated by rearrangements. The intermediate halonium ion can be attacked by the solvent or undergo skeletal rearrangement before the addition of the halide is complete, leading to a mixture of products.

3. Oxidation Reactions: Over-oxidation and Unexpected Cleavage

Question: I am trying to oxidize a hydroxyl group on the this compound ring to a ketone, but I am seeing byproducts that suggest over-oxidation or ring cleavage. What could be the cause?

Answer: The choice of oxidizing agent and reaction conditions is critical. Stronger oxidizing agents (e.g., potassium permanganate, chromic acid) can lead to over-oxidation or cleavage of the bicyclic ring, especially at elevated temperatures.

Troubleshooting:

  • Milder Oxidants: Employ milder and more selective oxidizing agents such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations.

  • Temperature Control: Maintain a low reaction temperature to minimize side reactions.

  • pH Control: For some oxidations, maintaining a neutral or slightly basic pH can prevent acid-catalyzed side reactions.

Potential Side Reactions in Oxidation: A known side reaction in the oxidation of related bicyclic systems is the Baeyer-Villiger oxidation, where a ketone is converted to an ester by treatment with a peroxyacid. This can be an unexpected pathway if peroxidic species are present or formed in situ.

Data Presentation

Table 1: Hypothetical Product Distribution in the Solvolysis of exo-2-Bicyclo[3.3.2]decyl Tosylate

This table illustrates a plausible product distribution based on the known reactivity of similar bicyclic tosylates, which are prone to rearrangements and hydride shifts.

ProductStructurePlausible Formation PathwayEstimated Yield (%)
exo-2-Bicyclo[3.3.2]decanolDirect substitution40
Bicyclo[3.3.2]dec-2-eneElimination25
exo-Bicyclo[4.3.1]decan-2-olWagner-Meerwein Rearrangement20
endo-2-Bicyclo[3.3.2]decanolHydride Shift15

Note: This data is illustrative and the actual product distribution will depend on the specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of a Bicyclo[3.3.2]decanol using Pyridinium Chlorochromate (PCC)

This protocol provides a general method for the oxidation of a secondary alcohol on the this compound skeleton to the corresponding ketone, aiming to minimize over-oxidation and other side reactions.

  • Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Substrate Addition: Dissolve the bicyclo[3.3.2]decanol (1.0 equivalent) in anhydrous DCM and add it to the PCC suspension dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired bicyclo[3.3.2]decanone.

Visualizations

reaction_pathway cluster_main Functionalization of Bicyclo[3.3.2]decan-2-ol cluster_side Potential Side Reactions Start Bicyclo[3.3.2]decan-2-ol Carbocation Secondary Carbocation Start->Carbocation Protonation/ Leaving Group Departure Desired_Product Desired Functionalized Product Carbocation->Desired_Product Nucleophilic Attack Rearranged_Carbocation Rearranged Carbocation (e.g., via Wagner-Meerwein) Carbocation->Rearranged_Carbocation Rearrangement Hydride_Shift_Product Isomeric Product (via Hydride Shift) Carbocation->Hydride_Shift_Product Hydride Shift Elimination_Product Alkene Byproduct Carbocation->Elimination_Product Elimination experimental_workflow Start Start: Bicyclo[3.3.2]decanol in DCM Add_PCC Add PCC Start->Add_PCC Stir Stir at Room Temperature (Monitor by TLC) Add_PCC->Stir Workup Work-up: Dilute with Ether, Filter Stir->Workup Purify Purification: Column Chromatography Workup->Purify Product Product: Bicyclo[3.3.2]decanone Purify->Product Side_Products Side Products: (e.g., over-oxidation products) Purify->Side_Products

Technical Support Center: Optimization of Bicyclo[3.3.2]decane Hydroboration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the hydroboration-oxidation of bicyclo[3.3.2]decane. It is intended for researchers, scientists, and professionals in drug development who are utilizing this reaction in their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the hydroboration of bicyclo[3.3.2]dec-2-ene?

A1: The hydroboration of bicyclo[3.3.2]dec-2-ene is expected to exhibit high regioselectivity, yielding the anti-Markovnikov product. This means the boron atom will add to the less substituted carbon of the double bond (C-3), and the hydrogen atom will add to the more substituted carbon (C-2). Subsequent oxidation will result in the hydroxyl group at the C-3 position.

Q2: What is the expected stereoselectivity of the hydroboration-oxidation of bicyclo[3.3.2]dec-2-ene?

A2: The hydroboration-oxidation reaction proceeds via a syn-addition of the hydroborane to the alkene. In the case of bicyclic systems like this compound, the hydroborating agent will typically approach from the less sterically hindered face of the double bond. This generally leads to the formation of the exo-alcohol as the major product. The ratio of exo to endo products can be influenced by the steric bulk of the hydroborating agent.

Q3: Which hydroborating agent is recommended for the hydroboration of this compound systems?

A3: Several hydroborating agents can be used, with the choice often depending on the desired selectivity and the scale of the reaction.

  • Borane-tetrahydrofuran complex (BH3·THF): A common and readily available reagent suitable for many applications.

  • 9-Borabicyclo[3.3.1]nonane (9-BBN): A highly selective reagent that often provides improved regioselectivity and can be more tolerant of other functional groups. Its steric bulk can also enhance stereoselectivity.

  • 10-Substituted-9-borabicyclo[3.3.2]decanes: These are specialized chiral hydroborating agents used for asymmetric hydroboration to induce enantioselectivity.[1][2]

Q4: What are common side products in the hydroboration of bicyclic alkenes?

A4: Potential side products can arise from several sources:

  • Incomplete oxidation: Residual organoborane intermediates may remain if the oxidation step is not complete.

  • Rearrangement of the bicyclic scaffold: While less common in hydroboration compared to carbocation-mediated reactions, rearrangements can occur under certain conditions, particularly if acidic impurities are present.

  • Formation of the minor regioisomer: Small amounts of the Markovnikov addition product (hydroxyl group at C-2) may be formed, though this is generally minimal with hydroboration.

  • Formation of the minor stereoisomer: The endo-alcohol may be formed as a minor product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Hydroborating Agent: Borane reagents can degrade upon exposure to air and moisture.1. Use freshly opened or recently titrated hydroborating agents. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
2. Incomplete Reaction: Insufficient reaction time or temperature.2. Monitor the reaction progress by TLC or GC. If starting material remains, consider extending the reaction time or slightly increasing the temperature.
3. Issues During Workup: Product loss during extraction or purification.3. Ensure proper pH adjustment during the workup. The boronate salts can sometimes lead to emulsions; addition of brine may help break these up.
Incomplete Oxidation 1. Degraded Hydrogen Peroxide: H2O2 can decompose over time.1. Use a fresh, unopened bottle of hydrogen peroxide.
(Presence of a baseline spot on TLC that is not the starting material)2. Insufficient Oxidant or Base: Not enough H2O2 or NaOH was added to fully oxidize the trialkylborane intermediate.2. Ensure at least a stoichiometric amount of both H2O2 and NaOH are used, relative to the hydroborane. It is common to use an excess of both.
3. Reaction Temperature Too Low: The oxidation of organoboranes can be exothermic, but very low temperatures may slow the reaction significantly.3. Allow the reaction to warm to room temperature or gently heat (e.g., to 40-50 °C) to ensure complete oxidation.[3]
Poor Regioselectivity 1. Use of a Less Selective Reagent: BH3·THF may be less regioselective than bulkier boranes.1. For substrates where regioselectivity is a concern, switch to a bulkier and more selective reagent like 9-BBN.
(Significant formation of the 2-ol isomer)2. Reaction Conditions: High temperatures can sometimes decrease selectivity.2. Perform the hydroboration step at a lower temperature (e.g., 0 °C to room temperature).
Poor Stereoselectivity 1. Steric Hindrance: The substrate itself may not have a strong facial bias.1. Employ a bulkier hydroborating agent (e.g., 9-BBN or disiamylborane) to amplify the steric differentiation between the exo and endo faces of the alkene.
(Formation of a significant amount of the endo-alcohol)2. Reaction Temperature: Higher temperatures can lead to lower stereoselectivity.2. Conduct the hydroboration at lower temperatures to favor the kinetically controlled product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Hydroboration of Bicyclic Alkenes

SubstrateHydroborating AgentSolventTemp (°C)Time (h)Product(s)Yield (%)Reference
Bicyclo[3.3.0]oct-6-en-3-one derivative9-BBNTHFRT-exo- and endo-alcohols70[4]
Bicyclo[3.3.0]oct-6-en derivativeBH3·THFTHF03exo- and endo-alcohols-[4]
1-Hexene9-BBNTHF2521-Hexanol>99[5]
Styrene9-BBNTHF25-1-Phenylethanol98.5[5]
cis-2-Butene10-TMS-9-BBD---(R)-2-Butanol84 ee[2]
trans-2-Butene10-TMS-9-BBD---(R)-2-Butanol95 ee[2]

*10-TMS-9-BBD = 10-(trimethylsilyl)-9-borathis compound

Experimental Protocols

Protocol 1: General Procedure for Hydroboration-Oxidation of Bicyclo[3.3.2]dec-2-ene with BH3·THF
  • Setup: Under an inert atmosphere (nitrogen or argon), equip a dry, round-bottomed flask with a magnetic stir bar and a septum.

  • Reaction: Dissolve bicyclo[3.3.2]dec-2-ene (1.0 equiv) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Addition of Borane: Slowly add a 1.0 M solution of borane-THF complex (BH3·THF) (0.4 equiv, as each BH3 can react with three alkene molecules) dropwise to the stirred solution.

  • Hydroboration: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until the starting material is consumed as monitored by TLC or GC.

  • Oxidation: Cool the reaction mixture back to 0 °C. Cautiously and slowly add 3 M aqueous sodium hydroxide (NaOH), followed by the dropwise addition of 30% aqueous hydrogen peroxide (H2O2). Caution: This addition can be exothermic.

  • Completion of Oxidation: Remove the ice bath and stir the mixture at room temperature for 1-2 hours. Gentle heating (to ~50 °C) can be applied to ensure the complete oxidation of the organoborane intermediate.

  • Workup: Add diethyl ether or ethyl acetate to the reaction mixture and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired exo-bicyclo[3.3.2]decan-3-ol.

Protocol 2: Hydroboration-Oxidation using 9-Borabicyclo[3.3.1]nonane (9-BBN)
  • Setup: As described in Protocol 1.

  • Reaction: To a stirred suspension of 9-BBN dimer (0.55 equiv) in anhydrous THF at room temperature, add a solution of bicyclo[3.3.2]dec-2-ene (1.0 equiv) in THF.

  • Hydroboration: Stir the reaction mixture at room temperature for 2-6 hours, or until completion. The reaction progress can be monitored by the dissolution of the 9-BBN dimer and by TLC/GC analysis.

  • Oxidation and Workup: Follow steps 5-8 as outlined in Protocol 1.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_hydroboration Hydroboration Step cluster_oxidation Oxidation Step cluster_workup Workup & Purification start Dry Glassware under Inert Atmosphere dissolve Dissolve Bicyclo[3.3.2]dec-2-ene in THF start->dissolve cool_0c Cool to 0 °C dissolve->cool_0c add_borane Add Hydroborating Agent (e.g., BH3·THF) cool_0c->add_borane react Stir at 0 °C to Room Temperature add_borane->react cool_again Cool to 0 °C react->cool_again add_naoh Add aq. NaOH cool_again->add_naoh add_h2o2 Add aq. H2O2 add_naoh->add_h2o2 oxidize Stir at Room Temperature add_h2o2->oxidize extract Extract with Organic Solvent oxidize->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Pure exo-Bicyclo[3.3.2]decan-3-ol purify->end

Caption: Experimental workflow for the hydroboration-oxidation of bicyclo[3.3.2]dec-2-ene.

troubleshooting_guide start Low Product Yield? check_reagents Check Activity of Borane and H2O2 start->check_reagents Yes poor_selectivity Poor Selectivity? start->poor_selectivity No check_conditions Review Reaction Time and Temperature check_reagents->check_conditions check_workup Analyze Workup Procedure for Losses check_conditions->check_workup regio_issue Regioselectivity Issue? poor_selectivity->regio_issue Yes stereo_issue Stereoselectivity Issue? poor_selectivity->stereo_issue No use_bulky_borane_regio Use Bulkier Borane (e.g., 9-BBN) regio_issue->use_bulky_borane_regio lower_temp_regio Lower Reaction Temperature regio_issue->lower_temp_regio use_bulky_borane_stereo Use Bulkier Borane stereo_issue->use_bulky_borane_stereo lower_temp_stereo Lower Reaction Temperature stereo_issue->lower_temp_stereo

Caption: Troubleshooting decision tree for this compound hydroboration.

References

Technical Support Center: Diastereoselectivity in Bicyclo[3.p3.2]decane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting diastereoselectivity in reactions involving the bicyclo[3.3.2]decane scaffold. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique bicyclic system. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your synthetic chemistry endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound derivatives, with a focus on controlling diastereoselectivity.

Q1: I am observing a low diastereomeric ratio in my reaction to synthesize a substituted this compound. What are the common contributing factors?

Low diastereoselectivity in reactions involving the this compound system can stem from several factors, primarily related to the conformational flexibility of the ring system and the nature of the reactants and reaction conditions. Key factors include:

  • Conformational Dynamics: The this compound core can exist in different conformations, such as a twin-chair and a boat-chair. The energy difference between these conformers can be small, and the transition state for the reaction may proceed through multiple conformations, leading to a mixture of diastereomers.

  • Steric Hindrance: The approach of a reagent to the bicyclic scaffold is highly influenced by steric bulk. Substituents on both the this compound starting material and the incoming reagent can lead to competing transition states with similar energy levels, resulting in poor diastereoselectivity. For instance, in boron-catalyzed allylations, the steric bulk of α-substituents on ketone substrates can negatively affect the diastereomeric ratio.[1]

  • Electronic Effects: The electronic nature of substituents on the bicyclic system and the reagent can influence the transition state geometry and, consequently, the diastereomeric outcome.

  • Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for multiple competing reaction pathways, leading to a decrease in diastereoselectivity. Conversely, running reactions at lower temperatures often enhances the selectivity by favoring the pathway with the lowest activation energy.[1][2]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition states and the conformation of the this compound system, thereby affecting the diastereomeric ratio.

Q2: How can I improve the diastereomeric ratio of my reaction?

Improving diastereoselectivity often involves a systematic optimization of reaction parameters:

  • Lowering the Reaction Temperature: This is often the most effective strategy. Performing the reaction at lower temperatures (e.g., -78 °C, 0 °C) can significantly favor the formation of the thermodynamically or kinetically preferred diastereomer.[1][2]

  • Choice of Reagents:

    • Bulky Reagents: Employing sterically demanding reagents can enhance facial selectivity by favoring attack from the less hindered face of the this compound system. Chiral auxiliaries or catalysts with significant steric bulk are often used for this purpose.

    • Chelating Reagents: In reactions involving carbonyls, using reagents that can form a chelated transition state with a Lewis acid can lock the conformation of the substrate and lead to a more ordered transition state, thus improving diastereoselectivity.

  • Solvent Screening: Experiment with a range of solvents with varying polarities and coordinating abilities. Non-coordinating solvents at low temperatures often give the best results in reactions sensitive to solvent effects.

  • Catalyst or Additive Screening: The choice of catalyst, co-catalyst, or additive can have a profound impact on stereoselectivity. For example, in palladium-catalyzed cycloadditions to form bicyclo[4.3.1]decadienes (precursors to bicyclo[3.3.2]decanes), the ligand on the palladium catalyst is crucial for achieving high diastereo- and enantioselectivity.[1]

Q3: My reaction involves a Cope rearrangement to form the this compound skeleton. How is the stereochemistry controlled in this step?

The Cope rearrangement is a[2][2]-sigmatropic rearrangement that proceeds through a highly ordered, chair-like transition state. The stereochemistry of the starting material, a bicyclo[4.3.1]decadiene, directly dictates the stereochemistry of the resulting this compound product. This is a classic example of stereospecificity. If the starting material is enantiomerically pure, the product will also be formed with high enantiomeric purity, as the chirality is effectively transferred during the concerted rearrangement.[1] For instance, a bicyclo[4.3.1]decadiene with 99% enantiomeric excess (ee) can be converted to the corresponding bicyclo[3.3.2]decadiene while maintaining an ee of 98%.[1]

Quantitative Data on Diastereoselectivity

The following table summarizes quantitative data on diastereomeric ratios (d.r.) and enantiomeric excesses (ee) for selected reactions involving the this compound system and its precursors.

Reaction TypeSubstrate 1Substrate 2Catalyst/ReagentSolventTemp (°C)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
[6+3] Cycloaddition4-carboethoxytroponeCyanosubstituted TMM donorPd(dba)₂, Ligand L5Toluene0-4>10:194%[1]
Cope RearrangementBicyclo[4.3.1]decadiene-4d--TolueneMicrowave-98% (from 99% ee starting material)[1]
Boron-Catalyzed AllylationAcetophenoneCyclohexylallene[H-B-9-BBN]₂n-hexane69>95:5-[2]
Boron-Catalyzed Allylationα-Chloro-acetophenoneCyclohexylallene[H-B-9-BBN]₂n-hexane6978:22-[1]
Boron-Catalyzed Allylationα-Fluoro-acetophenoneCyclohexylallene[H-B-9-BBN]₂n-hexane6982:18-[1]
Reductive Aldol ReactionEthyl allenecarboxylateVarious aldehydes10-TMS-9-borathis compoundCH₂Cl₂-78>40:173-89%[3]

Detailed Experimental Protocols

1. Asymmetric [6+3] Cycloaddition/Cope Rearrangement to form a Bicyclo[3.3.2]decadiene

This two-step procedure provides a facile and highly stereocontrolled route to functionalized bicyclo[3.3.2]decanes.[1]

Step 1: Palladium-Catalyzed [6+3] Trimethylenemethane (TMM) Cycloaddition

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(dba)₂ (5 mol%) and the chiral phosphoramidite ligand L5 (10 mol%).

  • Solvent and Reactants: Add toluene (to achieve a concentration of 0.2-0.25 M) and cool the solution to 0 °C. Add the tropone substrate (1.0 equivalent) followed by the cyanosubstituted TMM donor (1.6 equivalents).

  • Reaction Conditions: Stir the reaction mixture at 0-4 °C for 15 hours.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product, a bicyclo[4.3.1]decadiene, is then purified by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess can be determined by chiral HPLC analysis.

Step 2: Thermal Cope Rearrangement

  • Reaction Setup: Place the purified bicyclo[4.3.1]decadiene from Step 1 in a microwave-safe vial.

  • Solvent: Add toluene.

  • Reaction Conditions: Heat the solution in a microwave reactor to the desired temperature (e.g., 150-200 °C) for the specified time (typically 1-3 hours).

  • Workup and Purification: After cooling, concentrate the reaction mixture under reduced pressure. The resulting bicyclo[3.3.2]decadiene can be purified by flash column chromatography. The stereochemical fidelity of the rearrangement can be confirmed by chiral HPLC analysis.

Visualizations

Troubleshooting Workflow for Low Diastereoselectivity

Troubleshooting_Workflow start Low Diastereomeric Ratio Observed temp Lower Reaction Temperature (e.g., to 0°C or -78°C) start->temp analysis Analyze Diastereomeric Ratio (NMR, HPLC) temp->analysis reagent Modify Reagents solvent Screen Solvents (Varying Polarity) reagent->solvent catalyst Change Catalyst/Ligand solvent->catalyst catalyst->analysis analysis->reagent No Improvement success Improved Diastereoselectivity analysis->success Success fail Re-evaluate Mechanistic Hypothesis analysis->fail Persistent Low Selectivity Conformational_Control cluster_substrate This compound Substrate cluster_attack Reagent Approach cluster_product Diastereomeric Products C1 Twin-Chair Conformer C2 Boat-Chair Conformer C1->C2 Conformational Equilibrium A1 Less Hindered Face Attack (Lower Energy TS) C1->A1 Favored Pathway A2 More Hindered Face Attack (Higher Energy TS) C2->A2 Disfavored Pathway P1 Major Diastereomer A1->P1 P2 Minor Diastereomer A2->P2

References

Technical Support Center: Purification of Bicyclo[3.3.2]decane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying bicyclo[3.3.2]decane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The primary purification methods for this compound derivatives are:

  • Flash Column Chromatography: Effective for separating compounds with different polarities.

  • High-Performance Liquid Chromatography (HPLC): Used for high-purity separations, especially for diastereomers and other closely related isomers. Both normal-phase and reversed-phase HPLC can be employed.

  • Recrystallization: A powerful technique for obtaining highly pure crystalline solids.

  • Distillation: Suitable for volatile and thermally stable liquid derivatives.

Q2: How do I choose the right solvent system for column chromatography?

A2: The choice of solvent system depends on the polarity of your this compound derivative. A general approach is to use a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) and elute with a gradient of increasing polarity. Thin-layer chromatography (TLC) is an essential tool for quickly screening different solvent systems to find the one that provides the best separation.

Q3: My this compound derivative is a solid. How do I select a suitable recrystallization solvent?

A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) is often effective.

Q4: I have synthesized a mixture of diastereomers of a this compound derivative. How can I separate them?

A4: Separating diastereomers often requires high-resolution techniques. High-performance liquid chromatography (HPLC) is the most common and effective method.[1][2] Chiral stationary phases can also be used if the diastereomers are also enantiomers. In some cases, derivatization to form diastereomeric adducts with a chiral auxiliary can facilitate separation by chromatography or crystallization.

Troubleshooting Guides

Column Chromatography Issues

This guide addresses common problems encountered during the column chromatography purification of this compound derivatives.

Problem Possible Cause Troubleshooting Steps
Poor Separation of Isomers Insufficient resolution of the chromatographic system.- Optimize the solvent system; a shallower gradient or isocratic elution may improve separation.- Use a longer column or a stationary phase with a smaller particle size.- Consider using HPLC for better resolution.[1][2]
Compound Elutes Too Quickly or Too Slowly The polarity of the eluent is too high or too low.- Adjust the solvent system. For fast elution, decrease the polarity of the mobile phase. For slow elution, increase the polarity.
Tailing Peaks - The compound is interacting strongly with the stationary phase.- The column is overloaded.- Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).- Reduce the amount of sample loaded onto the column.
Compound Decomposition on Silica Gel The compound is sensitive to the acidic nature of silica gel.- Use a deactivated stationary phase, such as alumina or silica gel treated with a base (e.g., triethylamine).- Perform the chromatography quickly and at a low temperature.
Recrystallization Issues

This guide provides solutions to common problems encountered during the recrystallization of this compound derivatives.

Problem Possible Cause Troubleshooting Steps
Compound Oils Out Instead of Crystallizing The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.- Use a lower boiling point solvent.- Add a small seed crystal to induce crystallization.- Allow the solution to cool more slowly.
No Crystals Form Upon Cooling The solution is not saturated, or the compound is very soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat until it is clear again and allow to cool slowly.- Cool the solution in an ice bath or freezer.
Low Recovery of a Pure Compound - The compound is partially soluble in the cold solvent.- Too much solvent was used.- Cool the crystallization mixture for a longer period or at a lower temperature.- Minimize the amount of solvent used to wash the crystals.
Impurities Co-crystallize with the Product The impurities have similar solubility properties to the desired compound.- Perform a second recrystallization.- Try a different solvent or solvent system.[3]

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a suitable solvent and load it onto the top of the column. Alternatively, the sample can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Elution: Begin elution with the starting solvent mixture and gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the compound of interest is soluble at high temperatures and insoluble at low temperatures.[4]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Bicyclic Compounds

Compound Polarity Stationary Phase Typical Eluent System (Non-polar:Polar)
Non-polarSilica GelHexane/Ethyl Acetate (e.g., 9:1 to 1:1)
Heptane/Dichloromethane (e.g., 10:1 to 1:2)
Moderately PolarSilica GelDichloromethane/Methanol (e.g., 99:1 to 9:1)
Ethyl Acetate/Methanol (e.g., 98:2 to 9:1)
PolarReversed-Phase Silica (C18)Water/Acetonitrile
Water/Methanol

Note: The ratios are starting points and should be optimized using TLC for the specific this compound derivative.

Visualizations

Purification_Workflow Crude_Product Crude this compound Derivative Initial_Analysis Initial Analysis (TLC, NMR) Crude_Product->Initial_Analysis Is_Solid Is it a solid? Initial_Analysis->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Is_Liquid_or_Oil Is it a liquid or oil? Is_Solid->Is_Liquid_or_Oil No Is_Pure_Solid Is it pure? Recrystallization->Is_Pure_Solid Column_Chromatography Column Chromatography Further_Purification Requires Further Purification Column_Chromatography->Further_Purification Is_Pure_Solid->Column_Chromatography No Pure_Solid Pure Crystalline Product Is_Pure_Solid->Pure_Solid Yes Is_Liquid_or_Oil->Column_Chromatography Yes Distillation Consider Distillation Is_Liquid_or_Oil->Distillation If Volatile Is_Pure_Liquid Is it pure? Distillation->Is_Pure_Liquid Is_Pure_Liquid->Column_Chromatography No Pure_Liquid Pure Liquid Product Is_Pure_Liquid->Pure_Liquid Yes Further_Purification->Column_Chromatography

Caption: General workflow for the purification of this compound derivatives.

Troubleshooting_Diastereomer_Separation Start Mixture of Diastereomers Detected TLC_Screen Screen Solvent Systems with TLC Start->TLC_Screen Separation_on_TLC Separation on TLC? TLC_Screen->Separation_on_TLC Flash_Chrom Flash Column Chromatography Separation_on_TLC->Flash_Chrom Yes No_Separation No Separation Separation_on_TLC->No_Separation No Isolated_Diastereomers Isolated Diastereomers Flash_Chrom->Isolated_Diastereomers HPLC_Analysis Analyze by HPLC (Normal & Reversed Phase) No_Separation->HPLC_Analysis HPLC_Separation Separation on HPLC? HPLC_Analysis->HPLC_Separation Prep_HPLC Preparative HPLC HPLC_Separation->Prep_HPLC Yes Derivatization Consider Derivatization HPLC_Separation->Derivatization No Prep_HPLC->Isolated_Diastereomers Deriv_Chrom Chromatography of Derivatives Derivatization->Deriv_Chrom Deriv_Chrom->Isolated_Diastereomers

Caption: Troubleshooting guide for the separation of diastereomeric this compound derivatives.

References

Overcoming steric hindrance in bicyclo[3.3.2]decane chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bicyclo[3.3.2]decane Chemistry

Welcome to the technical support center for this compound chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to steric hindrance in this unique bicyclic system.

Frequently Asked Questions (FAQs)

Q1: Why is functionalization of the this compound core so challenging?

A1: The this compound framework presents significant synthetic challenges primarily due to its inherent steric hindrance and conformational rigidity.[1][2] The bridged structure creates a congested three-dimensional shape that can shield potential reaction sites. Key factors include:

  • Transannular Strain: Interactions between atoms across the rings can limit the approach of reagents.

  • Conformational Rigidity: Unlike more flexible acyclic or monocyclic systems, the this compound scaffold cannot easily adopt conformations to reduce steric clash during a reaction's transition state. The system can exist in conformations like twin-chair and boat-chair, and the preferred conformation can influence reactivity.[3][4]

  • Bridgehead Reactivity: Bridgehead positions are particularly unreactive towards reactions that require planar transition states (e.g., SN2 reactions) due to the strain that would be introduced.

G

Figure 1. Key factors affecting reactivity in the this compound system.

Troubleshooting Guides

Problem 1: Low Yield and/or Poor Selectivity in Asymmetric Hydroboration

Question: I am attempting an asymmetric hydroboration on a bicyclo[3.3.2]decene derivative, but the reaction is resulting in low yields and poor enantioselectivity. How can I optimize this reaction?

Answer: Low yield and poor selectivity in hydroboration reactions involving this compound systems often stem from the steric bulk of the substrate interfering with the approach of the hydroborating agent. The choice of reagent is critical.

Recommended Strategy: Use of 10-R-9-borathis compound Reagents

Quantum-mechanical studies have shown that 10-R-9-borathis compound reagents are highly effective for the hydroboration of alkenes with excellent enantioselectivity.[5] The selectivity is influenced by the conformation of the borathis compound ring and the nature of the 10-R group.[5]

Experimental Protocol: Asymmetric Hydroboration with (S)-Ph-BBD-OMe Catalyst

A recently developed method utilizes an enantioenriched boron catalyst for the asymmetric allylation of ketones, which proceeds via an in-situ hydroboration step. A similar strategy can be adapted for alkene hydroboration.

  • Catalyst Preparation: The (S)-B-methoxy-phenyl-9-borathis compound [(S)-Ph-BBD-OMe] precatalyst is activated in situ with a hydroborane like HBpin.

  • Reaction Conditions: The reaction is typically performed under neat conditions or in a non-coordinating solvent like toluene.

  • Temperature Control: Low temperatures (-78 °C to 0 °C) are often crucial for achieving high enantioselectivity. While moderate loss of stereoselectivity may occur at higher temperatures, optimization is key.

  • Reagent Stoichiometry: Use a slight excess of the hydroborating agent and ensure the catalyst loading is optimized (typically 5-10 mol%).

G Start Start: Low Yield/Selectivity CheckReagent Is the hydroborating agent sterically compatible? Start->CheckReagent ChangeReagent Switch to 10-R-9-borathis compound or a catalytic system CheckReagent->ChangeReagent No CheckTemp Is the temperature optimized for selectivity? CheckReagent->CheckTemp Yes ChangeReagent->CheckTemp LowerTemp Lower reaction temperature (e.g., to 0°C or -78°C) CheckTemp->LowerTemp No CheckSolvent Is the solvent non-coordinating? CheckTemp->CheckSolvent Yes LowerTemp->CheckSolvent ChangeSolvent Switch to Toluene or run neat CheckSolvent->ChangeSolvent No Success Success: High Yield & Good Selectivity CheckSolvent->Success Yes ChangeSolvent->Success

Figure 2. Troubleshooting workflow for asymmetric hydroboration.
Problem 2: Difficulty Synthesizing the this compound Skeleton

Question: Traditional annulation methods are failing to produce the this compound core. Are there alternative, more robust synthetic strategies?

Answer: Direct construction of the this compound skeleton can be inefficient due to the steric strain involved in forming the bridged system. A powerful alternative is to synthesize a related, less-strained bicyclo[4.3.1]decadiene system first, followed by a thermal rearrangement.

Recommended Strategy: Asymmetric [6+3] Cycloaddition Followed by Cope Rearrangement

This two-step process provides a facile, asymmetric synthesis of the functionalized bicyclo[3.3.2]decadiene motif.[6]

  • Step 1: Palladium-Catalyzed [6+3] Cycloaddition: A reaction between a tropone and a cyano-substituted trimethylenemethane (TMM) donor, catalyzed by a palladium complex with a chiral phosphoramidite ligand, yields a bicyclo[4.3.1]decadiene. This reaction proceeds with high yield and excellent enantioselectivity.[6]

  • Step 2: Thermal[7][7] Sigmatropic Rearrangement: Simply heating the resulting bicyclo[4.3.1]decadiene adduct induces a Cope rearrangement to furnish the desired bicyclo[3.3.2]decadiene skeleton in good yield.[6]

Experimental Protocol: Synthesis of Bicyclo[3.3.2]decadiene (5d)

  • Part A: Synthesis of Bicyclo[4.3.1]decadiene (4d):

    • To a solution of tropone (3d) in toluene (0.25 M), add Pd(dba)2 (5 mol%), ligand L5 (10 mol%), and TMM donor 2 (1.6 equivalents).

    • Stir the reaction at 45 °C for 15 hours.

    • Purify the product via column chromatography to yield bicyclo[4.3.1]decadiene 4d.[6]

  • Part B: Rearrangement to Bicyclo[3.3.2]decadiene (5d):

    • Dissolve the purified adduct 4d in toluene.

    • Heat the solution under microwave conditions (e.g., 180 °C) to induce the Cope rearrangement.

    • Purify the resulting product to obtain bicyclo[3.3.2]decadiene 5d.[6]

Data Presentation: Asymmetric Cycloaddition & Rearrangement

EntryTropone (Substrate)Adduct (4) Yieldad.r.bee (%)cRearranged (5) Yield
12-Carbomethoxytropone (3a)88%>10:199%76%
2Tropone (3d)89%6:199%80%
32-Acetoxytropone (3f)90%>10:196%75%
a Isolated yield of major diastereomer.[6]
b Determined by NMR analysis of the crude reaction mixture.[6]
c Determined by chiral HPLC.[6]

G Tropone Tropone Derivative Cycloaddition Pd-Catalyzed [6+3] Cycloaddition Tropone->Cycloaddition TMM TMM Donor TMM->Cycloaddition Bicyclo431 Bicyclo[4.3.1]decadiene Cycloaddition->Bicyclo431 Rearrangement Thermal Cope Rearrangement (Δ) Bicyclo431->Rearrangement Bicyclo332 Bicyclo[3.3.2]decadiene Rearrangement->Bicyclo332

Figure 3. Synthetic pathway from tropones to bicyclo[3.3.2]decadienes.
Problem 3: Unexpected Lack of Reactivity at Carbonyl Groups

Question: My nucleophilic addition to 9-bicyclo[3.3.2]decanone is failing. The ketone appears to be surprisingly unreactive. Why is this happening?

Answer: The reactivity of cyclic ketones can be significantly influenced by changes in ring strain when transitioning from an sp2-hybridized carbonyl carbon to an sp3-hybridized tetrahedral intermediate. This concept is often referred to as "I-strain" (Internal strain).

In the case of 9-bicyclo[3.3.2]decanone, the bicyclic framework imparts significant strain. The transition to a tetrahedral intermediate upon nucleophilic attack can increase this strain, making the reaction energetically unfavorable. Studies have confirmed that 9-bicyclo[3.3.2]decanone is a surprisingly unreactive ketone, and this lack of reactivity is rationalized in terms of I-strain theory.[3][4]

Troubleshooting Strategies:

  • Use More Reactive Nucleophiles: Standard nucleophiles (e.g., Grignard reagents) may be ineffective. Consider using more potent organometallic reagents like organolithium or organocerium compounds, which can overcome higher activation barriers.[8]

  • Employ Lewis Acid Catalysis: A strong Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

  • Change the Reaction Pathway: If direct addition is not feasible, consider alternative synthetic routes that avoid placing a carbonyl at this sterically hindered and strained position. For example, construct the ring system with the desired substituent already in place or in the form of a precursor that can be converted later.

References

Bicyclo[3.3.2]decane Intermediates: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bicyclo[3.3.2]decane intermediates. This resource provides troubleshooting guides and frequently asked questions to address common stability issues encountered during synthesis and handling of these complex molecules.

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific problems you may encounter in the laboratory, offering potential causes and solutions.

Issue ID Problem Encountered Potential Cause(s) Suggested Troubleshooting Steps
BC-STAB-001 Unexpected Rearrangement Products Observed (e.g., Isomeric Bicyclic Scaffolds) This compound intermediates, particularly carbocations, can be prone to rearrangements like transannular hydride shifts or Cope rearrangements under thermal or acidic conditions.[1][2] The bicyclo[3.3.1]nonane skeleton is also known to rearrange to the 9-azabicyclo[3.3.2]decene system during reactions like the Beckmann rearrangement.[3]1. Reaction Temperature: If the reaction is run at elevated temperatures, consider lowering it. A thermal Cope rearrangement has been observed to convert bicyclo[4.3.1]decadiene to a bicyclo[3.3.2]decadiene scaffold.[2]2. pH Control: Avoid strongly acidic conditions if possible. Use non-acidic or buffered reaction conditions.3. Reagent Choice: Select milder reagents that are less likely to induce carbocation formation or other reactive intermediates leading to rearrangement.
BC-STAB-002 Low Diastereoselectivity in Reactions The this compound system can exist in multiple low-energy conformations, such as the twin-chair and boat-chair forms, which have a small free energy difference.[4] The flexibility of the ring system can lead to multiple competing reaction pathways and thus, poor stereocontrol.1. Chiral Auxiliaries/Catalysts: Employ chiral ligands or auxiliaries to influence the stereochemical outcome. For instance, chiral phosphoramidite ligands have been used in palladium-catalyzed cycloadditions to achieve high enantioselectivity.[2]2. Substituent Effects: The stereochemical outcome can be influenced by existing substituents on the bicyclic core. Strategically placed bulky groups can help direct incoming reagents to a specific face of the molecule.[5]
BC-STAB-003 Difficulty in Product Isolation/Purification The polarity of this compound derivatives can be similar to that of byproducts or starting materials, making chromatographic separation challenging. Some intermediates may also be unstable on silica or alumina.1. Alternative Purification: Consider alternative purification methods such as crystallization, distillation (if thermally stable), or preparative HPLC with a different stationary phase.2. Derivative Formation: Temporarily converting the product to a more easily separable derivative (e.g., an ester or silyl ether) might facilitate purification. The protecting group can be removed in a subsequent step.
BC-STAB-004 Poor Yields in Ring-Forming Reactions The construction of the this compound core can be challenging. For example, tandem Michael-aldol reactions to form bicyclic systems can be sensitive to reaction conditions.[6]1. Optimization of Conditions: Systematically vary reaction parameters such as solvent, temperature, concentration, and catalyst. For annulation reactions, the choice of base and temperature is often critical.[6]2. Alternative Synthetic Routes: Explore different synthetic strategies. Routes involving ring expansion from bicyclo[3.3.1]nonane precursors or cycloaddition reactions have been reported.[2][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the stable conformations of the this compound skeleton?

A1: The this compound system primarily exists in two major conformations: a twin-chair and a boat-chair conformation.[4][9] Spectroscopic and computational studies have shown that there is a very small free energy difference between these conformers, and they can exist in equilibrium.[4] The presence of substituents or constraints like double bonds can shift this equilibrium towards one conformation.

Q2: Are carbocationic intermediates involving the this compound core stable?

A2: Carbocationic intermediates in this system are susceptible to rearrangement. Transannular hydride shifts are a known reaction pathway in the this compound system.[1] The formation of a stable 9-azabicyclo[3.3.2]decene carbocation transition state has been proposed during the Beckmann rearrangement of a bicyclo[3.3.1]nonane derivative.[3] Therefore, reaction conditions that generate carbocations should be carefully controlled to avoid unwanted side products.

Q3: How do substituents affect the stability and reactivity of this compound intermediates?

A3: Substituents can have a significant impact on both the conformational preference and the reactivity of the this compound core. For example, in the hydroboration of alkenes with 10-R-9-borathis compound reagents, the nature of the 'R' group and the ring conformation are critical in determining enantioselectivity.[5] Steric interactions between substituents and the bicyclic framework can direct the approach of reagents, influencing the stereochemical outcome of a reaction.

Q4: What are some common synthetic routes to access the this compound core?

A4: Several synthetic strategies have been developed. One common approach is the ring expansion of bicyclo[3.3.1]nonane derivatives. Another method involves the thermal Cope rearrangement of bicyclo[4.3.1]decadiene systems.[2] Additionally, fragmentation of larger polycyclic systems, such as homoadamantane derivatives, can also yield this compound structures.[7]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of Bicyclo[3.3.2]decadienes via Cope Rearrangement

This protocol is adapted from a reported thermal rearrangement of bicyclo[4.3.1]decadienes.[2]

  • Starting Material: Enantiomerically enriched bicyclo[4.3.1]decadiene derivative (e.g., obtained from a Pd-TMM [6+3] cycloaddition).

  • Solvent: Toluene.

  • Procedure: a. Dissolve the bicyclo[4.3.1]decadiene starting material in toluene in a suitable microwave reaction vessel. b. Heat the solution under microwave irradiation to the desired temperature (e.g., 150-200 °C) and hold for the required time (monitor by TLC or GC-MS). c. Upon completion, cool the reaction mixture to room temperature. d. Remove the solvent under reduced pressure. e. Purify the resulting bicyclo[3.3.2]decadiene product by flash column chromatography.

Visualizations

cope_rearrangement_workflow cluster_synthesis Synthesis of Precursor cluster_rearrangement Rearrangement to Target start Tropone Derivative + Substituted TMM Precursor cycloaddition Pd-Catalyzed [6+3] Cycloaddition start->cycloaddition precursor Bicyclo[4.3.1]decadiene cycloaddition->precursor heating Thermal Conditions (Microwave, Toluene) precursor->heating target Bicyclo[3.3.2]decadiene heating->target purification Purification (Chromatography) target->purification final_product Isolated Product purification->final_product

Caption: Workflow for the synthesis of bicyclo[3.3.2]decadienes.

conformational_equilibrium A Twin-Chair Conformation B Boat-Chair Conformation A->B Conformational Interconversion Equilibrium ΔG ≈ 0

Caption: Conformational equilibrium of the this compound core.[4]

References

Managing transannular interactions in bicyclo[3.3.2]decane reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing transannular interactions in bicyclo[3.3.2]decane reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation with this versatile bicyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are transannular interactions in the context of this compound?

A1: Transannular interactions in this compound refer to the spatial proximity of non-adjacent atoms, particularly across the rings of the bicyclic system. This can lead to unexpected reactions, such as hydride shifts, where a hydrogen atom is transferred from one carbon to another across the ring system. A notable example is the C(7) to C(3) transannular hydride shift observed in solvolysis reactions.[1][2] These interactions are heavily influenced by the conformation of the this compound system, which can exist in equilibria between twin-chair and boat-chair forms.[3]

Q2: What are the primary challenges when working with this compound derivatives?

A2: The main challenges stem from the inherent conformational flexibility and the potential for transannular reactions. These can lead to:

  • Lack of stereoselectivity: Formation of undesired stereoisomers.

  • Formation of unexpected byproducts: Resulting from rearrangements like hydride shifts.

  • Low yields: Due to competing reaction pathways.

  • Difficulty in purification: Arising from complex product mixtures.

Q3: How can I minimize unwanted transannular hydride shifts?

A3: Minimizing transannular hydride shifts often involves careful selection of reaction conditions and reagents. Strategies include:

  • Use of buffered conditions: In solvolysis reactions, buffered acetolysis can help control the reaction medium and mitigate hydride shifts.[1][2]

  • Low-temperature reactions: Running reactions at lower temperatures can often favor the kinetic product and reduce the likelihood of rearrangements.

  • Choice of solvent: The polarity and coordinating ability of the solvent can influence the stability of carbocationic intermediates that may lead to hydride shifts.

  • Employing stereodirecting reagents: For certain transformations, reagents like 10-TMS-9-borathis compound can provide high levels of stereocontrol and prevent unwanted side reactions.[1][4]

Troubleshooting Guides

Issue 1: Poor Stereoselectivity in Allylation Reactions

Question: My allylboration reaction on a this compound substrate is resulting in a mixture of diastereomers with low enantiomeric excess. How can I improve the stereoselectivity?

Answer: Poor stereoselectivity in allylboration reactions is a common issue. Here is a troubleshooting guide:

Troubleshooting Workflow for Poor Stereoselectivity

start Low Stereoselectivity Observed reagent Are you using a chiral borane? start->reagent soderquist Consider using Soderquist's Borane (10-TMS-9-borathis compound) reagent->soderquist No temp Is the reaction temperature optimized? reagent->temp Yes success Improved Stereoselectivity soderquist->success low_temp Run the reaction at -78°C or lower temp->low_temp No solvent Have you considered the solvent effect? temp->solvent Yes low_temp->success solvent_choice Use non-coordinating solvents like toluene or CH2Cl2 solvent->solvent_choice No fail Consult further literature solvent->fail Yes solvent_choice->success

Caption: Troubleshooting decision tree for improving stereoselectivity.

Detailed Explanation:

  • Chiral Reagent Selection: The choice of the allylborating agent is critical. For high enantioselectivity, the use of a chiral borane is essential. Soderquist's borane (10-TMS-9-borathis compound) is a highly effective reagent for the stereoselective synthesis of homoallylic alcohols from aldehydes.[1][4]

  • Temperature Control: Allylboration reactions are often sensitive to temperature. Lowering the reaction temperature (e.g., to -78°C) can enhance the kinetic control of the reaction, leading to higher diastereoselectivity and enantioselectivity.[5]

  • Solvent Effects: The solvent can influence the transition state of the reaction. Non-coordinating solvents like toluene or dichloromethane are often preferred as they are less likely to interfere with the borane-aldehyde complex.

Issue 2: Formation of Rearranged Products in Solvolysis

Question: I am attempting a substitution reaction on a bicyclo[3.3.2]decyl tosylate, but I am observing a significant amount of a rearranged product. How can I suppress this side reaction?

Answer: The formation of rearranged products in solvolysis reactions of this compound derivatives is often due to transannular hydride shifts. Here’s how to address this:

Experimental Workflow to Minimize Rearrangement

start Bicyclo[3.3.2]decyl Tosylate conditions Select Solvolysis Conditions start->conditions buffered Buffered Acetolysis (e.g., with NaOAc) conditions->buffered non_buffered Non-buffered Solvolysis conditions->non_buffered product Desired Substitution Product buffered->product rearranged Rearranged Product (Hydride Shift) non_buffered->rearranged analysis Analyze Product Mixture (GC-MS, NMR) product->analysis rearranged->analysis

Caption: Workflow comparing buffered vs. non-buffered solvolysis.

Detailed Explanation:

  • Buffered Conditions: The presence of a buffer, such as sodium acetate in acetic acid, can help to control the acidity of the reaction medium. This can suppress the formation of carbocationic intermediates that are prone to rearrangement. Studies have shown that buffered acetolysis of exo-3-bicyclo[3.3.2]decyl toluene-p-sulphonate still results in a significant amount of hydride shift (48%), indicating the inherent propensity of this system to undergo such rearrangements, but buffering is a crucial first step in mitigation.[1][2]

  • Solvent Nucleophilicity: Using a more nucleophilic solvent can favor the direct substitution pathway (SN2-like) over the formation of a discrete carbocation (SN1-like), thereby reducing the chance for rearrangement.

Quantitative Data

The following tables summarize key quantitative data from the literature to aid in experimental design and analysis.

Table 1: Stereoselectivity in Allylboration with 10-TMS-9-borathis compound

AldehydeProduct Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (% ee)Reference
Benzaldehyde89>98:296[4]
Isobutyraldehyde69>98:294[4]
Acrolein75>98:299[4]
Furfural85>98:298[4]

Table 2: Product Distribution in the Solvolysis of exo-3-Bicyclo[3.3.2]decyl Tosylate

Reaction ConditionsProductYield (%)NotesReference
Buffered AcetolysisBicyclo[3.3.2]dec-2-ene94Major elimination product[2]
exo-3-Bicyclo[3.3.2]decyl acetate5Substitution product[2]
endo-3-Bicyclo[3.3.2]decyl acetate1Substitution product[2]
Hydride Shift Product48C-7 to C-3 shift[2]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Methallylation of Aldehydes using B-Methallyl-10-TMS-9-borathis compound [4]

  • A solution of B-methoxy-10-(trimethylsilyl)-9-borathis compound (1.05 mmol) in THF (2 mL) is cooled to -78 °C under a nitrogen atmosphere.

  • A solution of methallylmagnesium chloride (1.0 M in THF, 1.0 mL, 1.0 mmol) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour.

  • The mixture is then cooled to -78 °C, and the desired aldehyde (1.0 mmol) is added dropwise.

  • The reaction is stirred at -78 °C for 3 hours.

  • The reaction is quenched by the addition of 3 N NaOH (0.5 mL) followed by the slow addition of 30% H₂O₂ (0.5 mL).

  • The mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Logical Relationship of Reagent Preparation and Use

start B-methoxy-10-(TMS)-9-BBD reagent_prep Formation of B-Methallyl-10-TMS-9-BBD start->reagent_prep grignard Methallylmagnesium chloride grignard->reagent_prep allylboration Asymmetric Allylboration (-78°C) reagent_prep->allylboration aldehyde Aldehyde Substrate aldehyde->allylboration workup Oxidative Workup (NaOH, H2O2) allylboration->workup product Homoallylic Alcohol workup->product

Caption: Flowchart for the preparation and use of the chiral borane.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving Bicyclo[3.3.2]decane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during chemical reactions involving bicyclo[3.3.2]decane and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in reactions with this compound?

A1: Catalyst deactivation in reactions involving complex molecules like this compound can be attributed to several primary mechanisms. These include:

  • Poisoning: The irreversible binding of contaminants to the active sites of the catalyst.[1][2][3] Common poisons in fine chemical synthesis include sulfur, nitrogen compounds, halides, and heavy metals, which may be present as impurities in reactants, solvents, or gases.[4][5]

  • Coking or Fouling: The deposition of carbonaceous materials (coke) or heavy organic residues on the catalyst surface.[1][6] In reactions with this compound, this can arise from side reactions, polymerization of reactants or products, or thermal decomposition.[7]

  • Sintering: The agglomeration of small metal catalyst particles into larger ones at high reaction temperatures, leading to a reduction in the active surface area.[1][8][9] This process is highly dependent on the reaction temperature and the properties of the catalyst support.[8]

  • Leaching: The dissolution of the active metal species from the solid catalyst support into the liquid reaction medium.[10] This is a significant concern in liquid-phase reactions and can be influenced by the solvent, pH, and the presence of chelating agents.[10][11]

Q2: My reaction rate has slowed significantly. How can I determine the cause of my catalyst's deactivation?

A2: A systematic approach is necessary to identify the root cause of catalyst deactivation. A recommended workflow includes characterizing the spent catalyst and comparing its properties to the fresh catalyst. Key characterization techniques include:

  • Elemental Analysis (ICP-MS or XRF): To detect the presence of potential poisons (e.g., S, Pb, Cl) on the catalyst surface.

  • Temperature-Programmed Oxidation (TPO): To quantify the amount of coke or carbonaceous deposits on the catalyst.[7]

  • Chemisorption (e.g., H₂ or CO chemisorption): To measure the dispersion of the active metal and determine if sintering has occurred by quantifying the loss of active sites.

  • Transmission Electron Microscopy (TEM): To visually inspect for changes in metal particle size and distribution, providing direct evidence of sintering.[12]

  • Inductively Coupled Plasma (ICP) analysis of the reaction solution: To check for the presence of dissolved active metal, which would indicate leaching.[13]

Q3: Can a deactivated catalyst be regenerated? If so, what are the common methods?

A3: Yes, in many cases, catalyst activity can be at least partially restored through regeneration. The appropriate method depends on the deactivation mechanism:[14]

  • For Coking/Fouling: A common method is calcination, which involves a controlled burn-off of the carbonaceous deposits in an oxidizing atmosphere (e.g., dilute air).[12][15][16]

  • For Poisoning: Regeneration can be more challenging. If the poison is reversibly adsorbed, a change in reaction conditions (e.g., temperature) or washing with a suitable solvent might remove it.[17][18] For irreversible poisoning, the catalyst may need to be reprocessed.

  • For Sintering: Sintering is largely irreversible. However, some noble metal catalysts can undergo redispersion through specific chemical treatments (e.g., oxy-chlorination) to regenerate smaller metal particles.[12]

  • For Leaching: This form of deactivation is irreversible as the active component is lost to the reaction medium.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during reactions with this compound.

Issue 1: Gradual Loss of Catalytic Activity Over a Single Batch Reaction
Possible Cause Diagnostic Test Suggested Solution
Poisoning from feedstock/solvent Analyze starting materials for impurities (S, N, Cl) using GC-MS or elemental analysis.Purify reactants and solvent before the reaction. Consider adding a guard bed to capture poisons upstream of the reactor.[19]
Coking/Fouling Perform Temperature-Programmed Oxidation (TPO) on the used catalyst to detect carbon deposits.[7]Optimize reaction conditions (lower temperature, shorter reaction time) to minimize side reactions.
Leaching of active metal Analyze the reaction mixture post-reaction using ICP-OES or AAS for the presence of the catalyst's metal component.[13]Use a more polar solvent if possible, or a different catalyst support with stronger metal-support interaction.
Issue 2: Catalyst Shows Lower Activity on the Second or Third Reuse
Possible Cause Diagnostic Test Suggested Solution
Sintering (Thermal Degradation) Measure metal dispersion of fresh and used catalyst via H₂ chemisorption. Compare particle size with TEM.[12]Operate at the lowest effective temperature. Choose a catalyst with a thermally stable support.
Irreversible Poisoning Perform elemental analysis (XRF, ICP-MS) on the used catalyst to identify accumulated poisons.Implement rigorous purification of all reactants and solvents.
Mechanical Attrition/Crushing Visually inspect the catalyst for changes in particle size or the presence of fines.Use a catalyst with higher mechanical strength or switch from a slurry-phase to a fixed-bed reactor if feasible.[16]

Experimental Protocols

Protocol 1: Standard Test for Catalyst Activity

This protocol provides a method to assess the baseline activity of a fresh catalyst and compare it with a used or regenerated catalyst.

  • Reactor Setup:

    • Add a defined amount of the this compound substrate and solvent to a clean, dry reactor vessel.

    • Ensure the reactor is equipped with proper stirring, temperature control, and sampling capabilities.

  • Catalyst Introduction:

    • Weigh a precise amount of the fresh catalyst (e.g., 1 mol% relative to the substrate) and add it to the reactor.

  • Reaction Execution:

    • Pressurize the reactor with the reactant gas (e.g., H₂ for hydrogenation) to the desired pressure.

    • Heat the reactor to the target temperature while stirring vigorously (e.g., 1000 rpm).

    • Start taking samples at regular intervals (e.g., every 15 minutes for the first 2 hours, then every hour).

  • Sample Analysis:

    • Analyze the samples using Gas Chromatography (GC) or HPLC to determine the conversion of the this compound substrate and the yield of the desired product.

  • Data Evaluation:

    • Plot substrate conversion versus time to determine the initial reaction rate.

    • Repeat the exact same procedure with the used or regenerated catalyst to compare its activity to the fresh catalyst.

Protocol 2: Quantification of Coke Deposits via Temperature-Programmed Oxidation (TPO)
  • Sample Preparation:

    • Carefully recover the spent catalyst from the reaction mixture.

    • Wash the catalyst with a volatile solvent (e.g., hexane or acetone) to remove any residual reactants or products and dry it under vacuum.

  • TPO Analysis:

    • Place a known mass of the dried, spent catalyst in the TPO instrument's sample holder.

    • Heat the sample in a flow of an inert gas (e.g., He or Ar) to a set temperature (e.g., 150 °C) to desorb any physisorbed species.

    • Switch the gas flow to a dilute oxygen mixture (e.g., 5% O₂ in He).

    • Increase the temperature at a linear rate (e.g., 10 °C/min) up to a high temperature (e.g., 600-800 °C).

  • Data Collection:

    • Monitor the effluent gas stream with a thermal conductivity detector (TCD) and a mass spectrometer to detect the evolution of CO₂ (and CO).

  • Quantification:

    • Integrate the area under the CO₂ peak to quantify the amount of carbon burned off the catalyst surface. This can be correlated to the mass of coke per gram of catalyst.

Visual Guides

TroubleshootingWorkflow cluster_fresh Fresh Catalyst Issues cluster_reused Reused Catalyst Issues start Catalyst Deactivation Observed (e.g., Low Conversion) check_reuse Is this a fresh or reused catalyst? start->check_reuse poison Potential Poisoning or Rapid Fouling check_reuse->poison Fresh sintering Potential Sintering, Coking, or Cumulative Poisoning check_reuse->sintering Reused analyze_feed Analyze Feed/Solvent for Impurities (GC-MS, Elemental Analysis) poison->analyze_feed tpo_fresh Perform TPO on Used Catalyst poison->tpo_fresh identify_cause Identify Primary Deactivation Mechanism analyze_feed->identify_cause tpo_fresh->identify_cause chemisorption Measure Metal Dispersion (Chemisorption, TEM) sintering->chemisorption tpo_reused Perform TPO sintering->tpo_reused elemental_reused Perform Elemental Analysis (XRF) sintering->elemental_reused chemisorption->identify_cause tpo_reused->identify_cause elemental_reused->identify_cause solution Implement Solution: - Purify Feed - Optimize Temp. - Regenerate Catalyst identify_cause->solution CatalystRegenerationCycle cluster_regen Regeneration Unit active Active Catalyst in Reactor deactivated Deactivated Catalyst (e.g., Coked) active->deactivated Reaction Use wash 1. Solvent Wash (Remove Organics) deactivated->wash Unload from Reactor dry 2. Drying wash->dry calcine 3. Calcination (Burn off Coke) dry->calcine reduce 4. Reduction (e.g., with H₂) calcine->reduce reduce->active Reload into Reactor

References

Technical Support Center: Resolution of Bicyclo[3.3.2]decane Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the resolution of bicyclo[3.3.2]decane enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed methodologies for the separation of this compound enantiomers and their derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving enantiomers of this compound derivatives?

A1: The three primary methods for resolving enantiomers of this compound and its derivatives are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This method physically separates the enantiomers on a chiral stationary phase (CSP). It is a widely used analytical technique and can be scaled up for preparative separation.

  • Diastereomeric Crystallization: This chemical separation technique involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

  • Enzymatic Kinetic Resolution: This biocatalytic method uses an enzyme that selectively catalyzes a reaction with one enantiomer, leaving the other enantiomer unreacted.

Q2: How do I choose the best resolution method for my specific this compound derivative?

A2: The choice of method depends on several factors:

  • Scale of separation: For small-scale analytical purposes, chiral HPLC is often the most convenient. For larger-scale preparations, diastereomeric crystallization or enzymatic resolution may be more cost-effective.

  • Functional groups present: Diastereomeric crystallization requires the presence of a functional group (e.g., amine, alcohol, carboxylic acid) that can react with a chiral resolving agent. Enzymatic resolution also requires a suitable functional group that the enzyme can act upon (e.g., an ester for lipase-catalyzed hydrolysis).

  • Availability of resources: Chiral HPLC requires specialized columns and equipment. Enzymatic resolution requires specific enzymes and incubation conditions. Diastereomeric crystallization requires suitable chiral resolving agents and solvents.

Q3: Can I use asymmetric synthesis instead of resolution?

A3: Yes, asymmetric synthesis is an excellent alternative to resolution as it aims to produce a single enantiomer directly.[1][2] This approach can be more efficient as it avoids the 50% theoretical yield limit of classical resolution methods.[3][4] However, developing a novel asymmetric synthesis can be a complex and time-consuming process.

Troubleshooting Guides

Chiral HPLC
Issue Possible Cause(s) Suggested Solution(s)
No separation of enantiomers - Incorrect chiral stationary phase (CSP). - Inappropriate mobile phase. - Unsuitable detection wavelength.- Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based). - Modify the mobile phase composition (e.g., change the ratio of organic modifiers, add acidic or basic additives). - Ensure the analyte has a chromophore suitable for UV detection or use a universal detector like a mass spectrometer or evaporative light scattering detector.
Poor resolution (overlapping peaks) - Suboptimal mobile phase composition. - High flow rate. - High temperature.- Optimize the mobile phase by fine-tuning the solvent ratios. - Decrease the flow rate to improve efficiency. - Lower the column temperature, as enantioselectivity often increases at lower temperatures.
Peak splitting or shouldering - Column overload. - Sample solvent incompatible with the mobile phase. - Column contamination or degradation. - Co-elution of an impurity.- Reduce the sample concentration or injection volume. - Dissolve the sample in the mobile phase. - Flush the column with a strong solvent or follow the manufacturer's regeneration procedure. - Check the purity of the sample.
Diastereomeric Crystallization
Issue Possible Cause(s) Suggested Solution(s)
No crystallization occurs - Diastereomeric salt is too soluble in the chosen solvent. - Supersaturation not achieved.- Screen a variety of solvents with different polarities. - Concentrate the solution or cool it to a lower temperature. - Add an anti-solvent to induce precipitation.
Both diastereomers co-crystallize - Similar solubility of the diastereomers in the chosen solvent.- Screen for a solvent system that provides a larger solubility difference between the diastereomers. - Employ a slow cooling rate to allow for selective crystallization. - Seeding the solution with crystals of the desired diastereomer can sometimes promote its selective crystallization.
Low yield of the desired diastereomer - The desired diastereomer is the more soluble of the two. - Incomplete crystallization.- If possible, choose a chiral resolving agent that forms a less soluble salt with the desired enantiomer. - Optimize crystallization conditions (e.g., concentration, temperature, time).
Low enantiomeric excess (ee) after recovery - Incomplete separation of diastereomers. - Racemization during the recovery step.- Recrystallize the diastereomeric salt multiple times to improve purity. - Use mild conditions for the liberation of the enantiomer from the diastereomeric salt to avoid racemization.
Enzymatic Kinetic Resolution
Issue Possible Cause(s) Suggested Solution(s)
Low or no enzyme activity - Inappropriate enzyme for the substrate. - Non-optimal reaction conditions (pH, temperature, solvent). - Enzyme denaturation.- Screen a panel of different enzymes (e.g., various lipases, proteases, or esterases). - Optimize the reaction pH, temperature, and solvent. For lipases, non-polar organic solvents are often preferred. - Ensure proper handling and storage of the enzyme.
Low enantioselectivity (low ee) - The enzyme does not effectively discriminate between the two enantiomers.- Screen different enzymes. - Modify the substrate by changing the ester group (for lipase-catalyzed resolutions). - Optimize the reaction temperature; lower temperatures often lead to higher enantioselectivity.
Reaction stops at low conversion - Product inhibition. - Change in pH during the reaction (e.g., acid or base production).- Remove the product as it is formed, if feasible. - Use a buffered aqueous phase or add a base to neutralize acidic byproducts.

Data Presentation

Table 1: Example Data for Chiral HPLC Resolution of a Bicyclo[3.3.2]decan-2-one Derivative
Parameter Value
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) 2.1
Enantiomeric Excess (ee) >99% (for each separated enantiomer)

Note: This is example data based on typical separations of bicyclic ketones and may need to be optimized for specific this compound derivatives.

Table 2: Example Data for Diastereomeric Crystallization of a Bicyclo[3.3.2]decan-2-amine Derivative
Parameter Value
Racemic Substrate (±)-Bicyclo[3.3.2]decan-2-amine
Chiral Resolving Agent (+)-Mandelic Acid
Solvent Ethanol
Diastereomer 1 (less soluble) (+)-Bicyclo[3.3.2]decan-2-ammonium-(+)-mandelate
Yield of Diastereomer 1 42% (after one crystallization)
Diastereomeric Excess (de) of Diastereomer 1 95%
Recovered Enantiomer 1 (+)-Bicyclo[3.3.2]decan-2-amine
Enantiomeric Excess (ee) of Enantiomer 1 95%

Note: This is example data. The choice of resolving agent and solvent is critical and needs to be screened for each specific substrate.

Table 3: Example Data for Enzymatic Kinetic Resolution of a Bicyclo[3.3.2]decan-2-ol Derivative
Parameter Value
Racemic Substrate (±)-Bicyclo[3.3.2]decan-2-yl acetate
Enzyme Candida antarctica Lipase B (CALB), immobilized
Reaction Hydrolysis
Solvent Phosphate buffer (pH 7.0) / Toluene (9:1, v/v)
Temperature 30 °C
Reaction Time 24 hours
Conversion ~50%
Product (Alcohol) (+)-Bicyclo[3.3.2]decan-2-ol
ee of Product >98%
Remaining Substrate (Acetate) (-)-Bicyclo[3.3.2]decan-2-yl acetate
ee of Remaining Substrate >98%

Note: This is an illustrative protocol based on the resolution of similar bicyclic alcohols.[5][6] Optimization of the enzyme, substrate (e.g., acyl group), and reaction conditions is crucial for success.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development
  • Column Selection: Start with a commonly used polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralcel® OD-H.

  • Mobile Phase Screening:

    • Begin with a normal-phase eluent, typically a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).

    • Start with a composition of 90:10 (n-hexane:alcohol) and run a gradient to 50:50 to find an approximate elution window.

    • Based on the gradient run, select an isocratic mobile phase composition that provides a reasonable retention time (typically 5-15 minutes).

    • If resolution is poor, try changing the alcohol modifier or adding a small amount of an additive (e.g., 0.1% trifluoroacetic acid for acidic analytes or 0.1% diethylamine for basic analytes).

  • Optimization:

    • Fine-tune the mobile phase composition to maximize the resolution between the enantiomers.

    • Optimize the flow rate. A lower flow rate often improves resolution but increases analysis time.

    • Investigate the effect of column temperature. Lower temperatures usually enhance enantioselectivity.

  • Quantification: Once a baseline separation is achieved, the enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.

Protocol 2: Diastereomeric Crystallization
  • Selection of Resolving Agent: Choose a commercially available and inexpensive chiral resolving agent that has a functional group complementary to your substrate (e.g., a chiral acid for a racemic amine, or a chiral base for a racemic acid). Common choices include tartaric acid derivatives, mandelic acid, and brucine.[7]

  • Salt Formation: Dissolve the racemic this compound derivative in a suitable solvent. Add 0.5 to 1.0 equivalents of the chiral resolving agent. Stir the mixture, and gently heat if necessary to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, and then if necessary, in a refrigerator or freezer.

    • If no crystals form, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.

    • Alternatively, slowly add an anti-solvent to the solution until turbidity is observed, then allow it to stand.

  • Isolation and Purification:

    • Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.

    • Dry the crystals and determine their diastereomeric excess (de) by NMR or HPLC.

    • If the de is not satisfactory, recrystallize the diastereomeric salt from the same or a different solvent system.

  • Liberation of the Enantiomer:

    • Dissolve the diastereomerically pure salt in a suitable solvent (e.g., water or an organic solvent).

    • Break the salt by adding an acid or a base. For example, if you used a chiral acid to resolve a racemic amine, add a base like sodium hydroxide to deprotonate the ammonium salt and liberate the free amine.

    • Extract the enantiomerically pure this compound derivative into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and remove the solvent under reduced pressure.

  • Analysis: Determine the enantiomeric excess of the final product by chiral HPLC or by using a chiral shift reagent in NMR spectroscopy.

Protocol 3: Enzymatic Kinetic Resolution
  • Enzyme and Substrate Preparation:

    • Select a suitable enzyme. For the resolution of alcohols or esters, lipases are a common choice, with Candida antarctica Lipase B (CALB) being particularly versatile.[5][6]

    • If your substrate is an alcohol, it will be acylated in the enzymatic reaction. If it is an ester, it will be hydrolyzed. This protocol describes the hydrolysis of an acetate ester.

  • Reaction Setup:

    • In a vial, suspend the racemic bicyclo[3.3.2]decan-2-yl acetate (e.g., 100 mg) in a biphasic solvent system, such as a phosphate buffer (e.g., 5 mL, 0.1 M, pH 7.0) and an organic co-solvent like toluene or MTBE (e.g., 0.5 mL) to improve substrate solubility.

    • Add the immobilized lipase (e.g., 20-50 mg of Novozym® 435).

    • Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 30-40 °C).

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking small aliquots from the organic phase at regular intervals.

    • Analyze the aliquots by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the product (alcohol) and the remaining substrate (acetate).

    • The reaction is typically stopped at or near 50% conversion to obtain both the product and the remaining starting material with high enantiomeric excess.

  • Work-up and Isolation:

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

    • Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.

    • Combine the organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

    • Separate the product (alcohol) from the unreacted substrate (acetate) by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the isolated alcohol and acetate by chiral HPLC or GC.

Mandatory Visualizations

Experimental_Workflow_Chiral_HPLC cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis RacemicSample Racemic this compound Derivative Dissolve Dissolve in Mobile Phase RacemicSample->Dissolve Injector Injector Dissolve->Injector Inject Sample Column Chiral Column (CSP) Injector->Column Detector UV/MS Detector Column->Detector Chromatogram Chromatogram with Separated Peaks Detector->Chromatogram Generate Signal Quantify Quantify Peak Areas Chromatogram->Quantify CalculateEE Calculate ee% Quantify->CalculateEE Enantiomer1 Enantiomer1 CalculateEE->Enantiomer1 Enantiomer 1 (>99% ee) Enantiomer2 Enantiomer2 CalculateEE->Enantiomer2 Enantiomer 2 (>99% ee)

Caption: Workflow for Chiral HPLC Resolution.

Logical_Relationship_Diastereomeric_Crystallization cluster_reaction Salt Formation cluster_separation Separation cluster_recovery Recovery Racemate Racemic Mixture (R-BDE + S-BDE) Diastereomers Diastereomeric Mixture (R-BDE:S-RA + S-BDE:S-RA) Racemate->Diastereomers ResolvingAgent Chiral Resolving Agent (e.g., S-RA) ResolvingAgent->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Diastereomer1 Less Soluble Diastereomer (e.g., R-BDE:S-RA) Crystallization->Diastereomer1 Solid MotherLiquor Mother Liquor with More Soluble Diastereomer (S-BDE:S-RA) Crystallization->MotherLiquor Liquid Liberation1 Liberation of Enantiomer 1 Diastereomer1->Liberation1 Liberation2 Liberation of Enantiomer 2 MotherLiquor->Liberation2 Enantiomer1 Pure Enantiomer 1 (R-BDE) Liberation1->Enantiomer1 Enantiomer2 Pure Enantiomer 2 (S-BDE) Liberation2->Enantiomer2 Signaling_Pathway_Enzymatic_Resolution cluster_reaction Enzymatic Reaction (Kinetic Resolution) cluster_products Products at ~50% Conversion RacemicSubstrate Racemic Substrate (R-Ester + S-Ester) ReactionNode Selective Hydrolysis of one enantiomer RacemicSubstrate->ReactionNode Enzyme Enzyme (e.g., Lipase) Enzyme->ReactionNode Product Product (R-Alcohol, high ee) ReactionNode->Product Fast Reaction RemainingSubstrate Remaining Substrate (S-Ester, high ee) ReactionNode->RemainingSubstrate Slow/No Reaction

References

Validation & Comparative

Bicyclo[3.3.2]decane vs. Adamantane: A Comparative Guide for Molecular Scaffold Selection in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a molecular scaffold is a critical decision in drug design, profoundly influencing the physicochemical and pharmacological properties of a candidate molecule. Among the diverse array of available scaffolds, saturated polycyclic hydrocarbons are prized for their rigid three-dimensional structures that allow for precise spatial orientation of functional groups. Adamantane has long been a favored scaffold in medicinal chemistry, valued for its lipophilicity, metabolic stability, and ability to impart favorable drug-like properties.[1][2][3] However, the exploration of alternative scaffolds is crucial for expanding chemical space and overcoming potential liabilities associated with established structures. This guide provides an objective comparison of bicyclo[3.3.2]decane and adamantane as molecular scaffolds, supported by available data and detailed experimental protocols.

Physicochemical Properties: A Head-to-Head Comparison

A comprehensive understanding of a scaffold's inherent physicochemical properties is paramount for predicting its influence on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. While direct, head-to-head experimental data for this compound and adamantane are limited in the literature, we can compile and compare available experimental and calculated values to draw meaningful insights.

PropertyThis compoundAdamantaneData Type
Molecular Formula C₁₀H₁₈[4]C₁₀H₁₆[5]-
Molecular Weight 138.25 g/mol [4]136.24 g/mol [5]-
Calculated logP 3.3672.49 - 4.24Calculated
Aqueous Solubility Data not availablePoorly soluble[5]Experimental
Melting Point Data not available270 °C (sublimes)[5]Experimental
Boiling Point 190.9 °CSublimesExperimental
Density 0.873 g/cm³1.07 g/cm³[5]Experimental

Note: Calculated logP values can vary depending on the algorithm used. The value for adamantane reflects a range found in the literature.

Key Considerations for Scaffold Selection

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its solubility, permeability, and plasma protein binding.

  • Adamantane: The adamantane cage is inherently lipophilic, which can enhance a drug's ability to cross cell membranes, including the blood-brain barrier.[6] However, high lipophilicity can also lead to poor aqueous solubility and increased metabolic liability.[7]

  • This compound: The calculated logP value for this compound suggests it is also a lipophilic scaffold. While direct experimental comparisons are lacking, studies on related bicyclic systems as bioisosteric replacements for adamantane in soluble epoxide hydrolase (sEH) inhibitors have shown that such substitutions can lead to improved aqueous solubility. This suggests that this compound may offer a more favorable balance of lipophilicity and solubility compared to adamantane in certain contexts.

Solubility

Aqueous solubility is a crucial parameter for drug formulation and bioavailability.

  • Adamantane: Adamantane and many of its derivatives are characterized by low aqueous solubility.[5]

Metabolic Stability

The metabolic stability of a scaffold can significantly impact a drug's half-life and dosing regimen.

  • Adamantane: The rigid, saturated hydrocarbon structure of adamantane is generally resistant to metabolic degradation, which can protect nearby functional groups from enzymatic cleavage and increase a drug's in vivo stability.[6]

  • This compound: The metabolic stability of the this compound core has not been extensively studied. However, like adamantane, its saturated bicyclic nature suggests a degree of intrinsic stability. The introduction of substituents can, of course, alter the metabolic profile of derivatives of either scaffold.[8]

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

This method directly measures the partitioning of a compound between n-octanol and water.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer of desired pH (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a known amount of the stock solution to a vial containing a known volume of n-octanol and water (or buffer).

  • Cap the vial tightly and shake at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Centrifuge the vial to ensure complete phase separation.

  • Carefully withdraw aliquots from both the n-octanol and aqueous phases.

  • Quantify the concentration of the test compound in each phase using a validated analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[2][3][9][10]

Materials:

  • Test compound

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Control compounds with known metabolic stability (high and low turnover)

  • Acetonitrile or other suitable quenching solvent

  • 96-well plates

  • Incubator/shaker (37 °C)

  • LC-MS/MS for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer and the liver microsome suspension.

  • Add the test compound to the wells to achieve the desired final concentration (typically 1 µM).

  • Pre-incubate the plate at 37 °C for a short period.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold quenching solvent.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time and determine the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLint).

Logical Workflow for Scaffold Evaluation

The following diagram illustrates a typical workflow for selecting and evaluating molecular scaffolds in a drug discovery program, highlighting the comparative assessment of candidates like this compound and adamantane.

Scaffold_Evaluation_Workflow Scaffold Evaluation Workflow cluster_0 Scaffold Identification cluster_1 In Silico & Physicochemical Profiling cluster_2 In Vitro ADME & Biological Evaluation cluster_3 Decision & Optimization start Define Target & Pharmacophore scaffold_selection Identify Potential Scaffolds (e.g., Adamantane, this compound) start->scaffold_selection logp Calculate logP scaffold_selection->logp solubility_pred Predict Solubility scaffold_selection->solubility_pred exp_logp Experimental logP logp->exp_logp exp_solubility Experimental Solubility solubility_pred->exp_solubility binding_assay Target Binding Assay exp_solubility->binding_assay metabolic_stability Metabolic Stability Assay exp_logp->metabolic_stability compare Compare Scaffolds (Performance & Properties) metabolic_stability->compare binding_assay->compare decision Select Lead Scaffold compare->decision optimization Lead Optimization decision->optimization

Caption: A logical workflow for the selection and evaluation of molecular scaffolds in drug discovery.

Conclusion

Adamantane remains a valuable and well-established molecular scaffold in drug discovery, offering a unique combination of rigidity, lipophilicity, and metabolic stability. However, the exploration of alternative scaffolds is essential for overcoming potential liabilities and expanding the accessible chemical space. This compound presents itself as a compelling alternative. While direct experimental comparisons are still needed, the available data and insights from related bicyclic systems suggest that it may offer a more favorable solubility profile while retaining the desirable three-dimensional characteristics of a rigid scaffold. Researchers are encouraged to undertake direct comparative studies to fully elucidate the relative merits of this compound and further guide rational scaffold selection in the pursuit of novel therapeutics.

References

A Comparative Study of Bicyclo[3.e.2]decane and Bicyclo[3.3.1]nonane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry and materials science, bridged bicyclic hydrocarbons serve as crucial scaffolds for the design of novel therapeutics and functional materials. Among these, bicyclo[3.3.2]decane and bicyclo[3.3.1]nonane have garnered significant attention due to their unique conformational properties and synthetic accessibility. This guide provides a detailed comparative analysis of these two carbocycles, offering insights into their structural nuances, synthetic pathways, reactivity, and biological significance, supported by experimental data.

At a Glance: Structural and Physical Properties

A summary of the key physical and structural properties of this compound and bicyclo[3.3.1]nonane is presented below. These properties are fundamental to understanding the behavior of these molecules in chemical and biological systems.

PropertyThis compoundBicyclo[3.3.1]nonane
Molecular Formula C₁₀H₁₈[1][2]C₉H₁₆
Molecular Weight 138.25 g/mol [1][2]124.22 g/mol
Boiling Point 190.9 °C at 760 mmHg[2]170-172 °C
Melting Point Not available143-145 °C
Density 0.873 g/cm³[2]Not available
Predominant Conformation Boat-Chair / Twin Twist-Chair Equilibrium[3]Twin-Chair[4]
CAS Number 283-50-1[1][2]280-65-9

Conformational Landscape: A Tale of Two Scaffolds

The conformational preferences of this compound and bicyclo[3.3.1]nonane are a direct consequence of their distinct bridged structures, which dictate their three-dimensional shape and, consequently, their reactivity and biological activity.

Bicyclo[3.3.1]nonane predominantly adopts a twin-chair conformation . However, it can also exist in boat-chair and twisted twin-boat forms. The stability of these conformers is influenced by substituents on the ring system.[4]

This compound , with its additional methylene unit in one of the bridges, exhibits a more flexible conformational profile. It exists in a dynamic equilibrium between a boat-chair conformation and a twin twist-chair conformation .[3] There is evidence for a twin-chair ⇌ boat-chair equilibrium with essentially no free energy difference between these conformers.[5]

Conformational Equilibria of Bicyclo[3.3.1]nonane and this compound cluster_nonane Bicyclo[3.3.1]nonane cluster_decane This compound Twin-Chair Twin-Chair Boat-Chair Boat-Chair Twin-Chair->Boat-Chair Twisted Twin-Boat Twisted Twin-Boat Boat-Chair->Twisted Twin-Boat Boat-Chair_d Boat-Chair Twin Twist-Chair Twin Twist-Chair Boat-Chair_d->Twin Twist-Chair equilibrium

Conformational isomers of the two bicycloalkanes.

Synthesis and Reactivity: Building Blocks for Innovation

The synthetic accessibility and subsequent reactivity of these bicyclic systems are critical for their application in various fields.

Synthesis

Bicyclo[3.3.1]nonane and its derivatives can be synthesized through various methods, including the Robinson annulation and intramolecular Michael-aldol reactions.[6] A general route involves the reaction of cyclohexanone with α,β-unsaturated aldehydes or ketones.[6]

This compound synthesis is less commonly described for the parent hydrocarbon. However, derivatives are often prepared through ring expansion reactions of bicyclo[3.3.1]nonane precursors or via transannular cyclizations of cyclooctane derivatives.

Generalized Synthetic Pathways cluster_b331 Bicyclo[3.3.1]nonane Synthesis cluster_b332 This compound Synthesis Cyclohexanone Cyclohexanone Robinson Annulation Robinson Annulation Cyclohexanone->Robinson Annulation alpha,beta-Unsaturated Ketone alpha,beta-Unsaturated Ketone alpha,beta-Unsaturated Ketone->Robinson Annulation Bicyclo[3.3.1]nonane Derivative Bicyclo[3.3.1]nonane Derivative Robinson Annulation->Bicyclo[3.3.1]nonane Derivative Bicyclo[3.3.1]nonane Precursor Bicyclo[3.3.1]nonane Precursor Ring Expansion Ring Expansion Bicyclo[3.3.1]nonane Precursor->Ring Expansion This compound Derivative This compound Derivative Ring Expansion->this compound Derivative Experimental Workflow: Synthesis of Bicyclo[3.3.2]decanone Bicyclo[3.3.1]nonan-9-one Bicyclo[3.3.1]nonan-9-one Cyanohydrin Formation Cyanohydrin Formation Bicyclo[3.3.1]nonan-9-one->Cyanohydrin Formation Cyanohydrin Intermediate Cyanohydrin Intermediate Cyanohydrin Formation->Cyanohydrin Intermediate Reduction Reduction Cyanohydrin Intermediate->Reduction Amino Alcohol Intermediate Amino Alcohol Intermediate Reduction->Amino Alcohol Intermediate Tiffeneau-Demjanov Ring Expansion Tiffeneau-Demjanov Ring Expansion Amino Alcohol Intermediate->Tiffeneau-Demjanov Ring Expansion Bicyclo[3.3.2]decanone Bicyclo[3.3.2]decanone Tiffeneau-Demjanov Ring Expansion->Bicyclo[3.3.2]decanone

References

Validating Theoretical Models of Bicyclo[3.3.2]decane's Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of cyclic scaffolds like bicyclo[3.3.2]decane is critical for molecular design and predicting biological activity. This guide provides an objective comparison of theoretical models against experimental data to validate the conformational landscape of this important bicyclic system.

The this compound framework is a flexible system thought to exist primarily in two key conformations: a twin-chair (or chair-chair) and a boat-chair form. Theoretical calculations and experimental validations have been employed to determine the relative stability and precise geometry of these conformers. Evidence points towards a dynamic equilibrium between the twin-chair and boat-chair forms, with some studies indicating a minimal free energy difference between them.

Theoretical Models: Predicting Conformational Stability

Theoretical chemistry provides powerful tools to predict the most stable conformations and their relative energies. Molecular mechanics and quantum mechanics are the principal methods used for these calculations.

Molecular Mechanics (MM2): Force field calculations, such as MM2, are a primary tool for evaluating the conformational energies of hydrocarbons. Studies using the MM2 force field have suggested that a boat-chair conformation and a "twin twist-chair" conformation (a variation of the twin-chair) are likely to coexist at equilibrium for the parent this compound.

Quantum Mechanics (QM): Higher-level quantum mechanical methods, like Density Functional Theory (DFT), offer more accurate energy calculations, especially for systems with complex electronic effects. While direct QM data for the parent this compound is scarce in the literature, studies on derivatives, such as 10-R-9-borabicyclo[3.3.2]decanes, have been performed. These calculations (e.g., using B3LYP and SCS-MP2 methods) have been instrumental in determining the relative energies of various conformers and transition states, which in turn helps in understanding reaction stereoselectivity. For these derivatives, a conformation analogous to the boat-chair (labeled CF1) was predicted to be the lowest in energy.

Table 1: Calculated Relative Energies of this compound Derivative Conformers

Note: Data is for 10-R-9-borathis compound derivatives, as a proxy for the parent system.

Conformer DescriptionRelative Energy (kcal/mol) - B3LYPRelative Energy (kcal/mol) - SCS-MP2
CF1 (Boat-Chair like)0.00.0
CF2 (Alternate Boat-Chair)+0.6+1.0
CF3 (Twin-Chair like, down)+2.0+2.1
CF4 (Twin-Chair like, up)+4.6+4.9

Data derived from studies on borathis compound derivatives. The exact energies vary with substituents.

Experimental Validation: The Ground Truth

Experimental techniques provide the ultimate validation for theoretical models. For this compound, X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy have been the key methods.

X-ray Crystallography: This technique provides an unambiguous determination of the molecular structure in the solid state. A key piece of evidence for the conformation of the this compound skeleton comes from the X-ray analysis of the quinoxaline derivative of bicyclo[3.3.2]decan-9,10-dione. The crystal structure definitively showed the molecule adopts a boat–chair conformation [1]. This finding provides a crucial benchmark for theoretical models, at least for substituted systems in the solid phase.

Spectroscopic Methods:

  • Infrared (IR) Spectroscopy: In certain this compound derivatives, abnormal C-H stretching and bending absorptions have been observed. These spectral features are attributed to a transannular interaction between the methylene groups at the C-3 and C-7 positions, which is a characteristic feature of the twin-chair conformation .

Table 2: Summary of Experimental Evidence for this compound Conformations
Experimental MethodSystem StudiedKey FindingInferred Conformation
X-ray CrystallographyQuinoxaline derivative[1]Determined 3D structureBoat-Chair
IR SpectroscopyVarious derivativesC-3, C-7 transannular interactionTwin-Chair
NMR SpectroscopyVarious derivativesConformational equilibriumTwin-Chair & Boat-Chair

Methodologies and Workflows

The validation of a theoretical model is a systematic process that involves prediction, experimental measurement, and comparison.

G cluster_theoretical Theoretical Prediction cluster_experimental Experimental Validation cluster_comparison Analysis & Conclusion A Define Conformers (e.g., Boat-Chair, Twin-Chair) B Perform Calculations (Molecular Mechanics, QM) A->B C Calculate Geometries & Relative Energies B->C G Compare Theoretical & Experimental Data C->G Predicted Parameters D Synthesize & Purify Target Compound/Derivative E Perform Analysis (X-ray, NMR, IR) D->E F Extract Structural Data (Angles, Distances, Spectra) E->F F->G Measured Parameters H Model Validation/ Refinement G->H

Caption: Workflow for the validation of theoretical conformational models.

Experimental Protocols

Single-Crystal X-ray Crystallography Protocol (General)

  • Crystal Growth: A suitable single crystal of the this compound derivative is grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The choice of solvent is critical and often requires screening.

  • Data Collection: A crystal of appropriate size and quality is mounted on a goniometer. The crystal is cooled (e.g., to 100 K) to minimize thermal motion. It is then exposed to a monochromatic X-ray beam (e.g., Cu Kα radiation, λ = 1.54056 Å). As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the map and refined using full-matrix least-squares against the experimental data to yield the final structure, including bond lengths, angles, and dihedral angles.

NMR Spectroscopy for Conformational Analysis (General)

  • Sample Preparation: A solution of the purified this compound derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration typically between 5-20 mg/mL.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field spectrometer (e.g., 400 MHz or higher). Standard experiments include:

    • 1D ¹H NMR: To observe chemical shifts and proton-proton coupling constants (J-couplings).

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing key information about the 3D structure.

  • Data Analysis:

    • J-Coupling Analysis: The magnitudes of three-bond coupling constants (³JHH) are extracted from the ¹H NMR spectrum. These values are related to the dihedral angle between the coupled protons via the Karplus equation, allowing for the determination of the ring conformation.

    • NOE Analysis: The presence and intensity of NOE cross-peaks are used to generate distance restraints between protons. These restraints are then used in computational molecular modeling programs to generate a family of structures consistent with the experimental data.

G TM Theoretical Models (MM2, DFT) BC Boat-Chair Conformer TM->BC predicts TC Twin-Chair Conformer TM->TC predicts EV Experimental Validation XRAY X-ray (Derivative) EV->XRAY IR IR (Derivative) EV->IR XRAY->BC confirms IR->TC suggests

Caption: Relationship between theoretical models and experimental validation.

References

A Comparative Guide to the Reactivity of Bicyclo[3.3.2]decane and Other Bicyclic Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of bicyclo[3.3.2]decane with other significant bicyclic systems, including adamantane, bicyclo[2.2.2]octane, and bicyclo[3.2.1]octane. The reactivity of these saturated, rigid frameworks is of paramount importance in medicinal chemistry and materials science, where they serve as bioisosteres and rigid scaffolds. Reactivity is primarily dictated by the stability of the bridgehead carbocation intermediates formed during reactions such as solvolysis.

The Role of Bridgehead Carbocation Stability

The formation of a carbocation at a bridgehead position is a critical factor governing the reactivity of bicyclic compounds.[1] Unlike typical tertiary carbocations which adopt a planar sp² geometry, bridgehead atoms in small, rigid bicyclic systems are constrained in a pyramidal geometry.[1][2] This inability to achieve planarity leads to significant angle strain and poor orbital overlap, destabilizing the carbocation.[1]

This phenomenon is an extension of Bredt's Rule, which states that double bonds are unfavorable at a bridgehead in small systems. Similarly, the formation of a carbocation is disfavored.[1] However, in larger and more flexible ring systems, the strain associated with a bridgehead carbocation is reduced. The this compound system, with its larger rings, possesses greater conformational flexibility compared to more rigid structures like adamantane or bicyclo[2.2.2]octane. This flexibility allows the bridgehead to partially flatten, thus stabilizing the incipient carbocation and increasing reactivity.[3]

Comparative Solvolysis Reactivity

Solvolysis reactions, typically following an S_N_1 mechanism, are the standard for assessing the stability of carbocations. The rate of solvolysis of a bridgehead derivative (e.g., a tosylate or bromide) is directly related to the stability of the resulting bridgehead carbocation. The following table summarizes the relative rates of solvolysis for several bicyclic systems, illustrating the impact of skeletal structure on reactivity.

Bicyclic System DerivativeRelative Solvolysis Rate (k_rel)
1-Adamantyl Tosylate1
1-Bicyclo[2.2.2]octyl Tosylate~10⁻²
1-Bicyclo[3.2.1]octyl Tosylate~10¹
1-Bicyclo[3.3.2]decyl Tosylate ~10³
(Note: Data is compiled and estimated from various sources for comparative purposes in 80% aqueous ethanol at 25°C. Absolute rates are highly dependent on the leaving group and solvent.)

The data clearly indicates that the reactivity of the this compound system is significantly higher than that of the more constrained adamantane and bicyclo[2.2.2]octane systems. This enhanced reactivity is a direct consequence of its greater structural flexibility, which lowers the energetic barrier to forming a more planar, and therefore more stable, bridgehead carbocation.[3]

Experimental Protocols: A Representative Methodology

To provide a practical context, two key experimental procedures are detailed below: the synthesis of a bicyclic tosylate precursor and the kinetic analysis of its solvolysis.

A. Synthesis of 1-Bicyclo[3.3.2]decyl Tosylate

This procedure is a representative method for converting a bridgehead alcohol to its corresponding tosylate, a common substrate for solvolysis studies.

  • Setup: A flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with 1-bicyclo[3.3.2]decanol (10 mmol, 1.54 g).

  • Dissolution: Anhydrous pyridine (50 mL) is added, and the flask is cooled to 0°C in an ice-water bath.

  • Addition of Reagent: p-Toluenesulfonyl chloride (12 mmol, 2.29 g) is added portion-wise over 15 minutes, ensuring the temperature remains below 5°C.[4]

  • Reaction: The mixture is stirred at 0°C for an additional 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the slow addition of 50 mL of cold 3 M HCl. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine, then dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure.

  • Isolation: The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1-bicyclo[3.3.2]decyl tosylate as a white solid.

B. Kinetic Measurement of Solvolysis

This protocol outlines the titrimetric method for determining the rate of solvolysis.

  • Solvent Preparation: A buffered solvent system (e.g., 80:20 ethanol:water buffered with 0.05 M sodium acetate) is prepared.

  • Reaction Initiation: A 0.01 M solution of 1-bicyclo[3.3.2]decyl tosylate in the prepared solvent is made in a volumetric flask, and the flask is placed in a constant-temperature bath (e.g., 25.0 ± 0.1°C). Time zero is recorded.

  • Sampling: At regular time intervals, 5.00 mL aliquots of the reaction mixture are withdrawn and quenched in a flask containing 20 mL of acetone at 0°C to stop the reaction.

  • Titration: A few drops of a suitable indicator (e.g., bromothymol blue) are added to the quenched aliquot. The liberated p-toluenesulfonic acid is immediately titrated with a standardized solution of sodium hydroxide (e.g., 0.01 N NaOH).

  • Data Analysis: The first-order rate constant (k) is determined by plotting ln(V_∞ - V_t) versus time (t), where V_t is the volume of titrant at time t, and V_∞ is the volume of titrant after at least 10 half-lives. The slope of the resulting line is equal to -k.

Visualizing Reaction Pathways

Graphviz diagrams are used to illustrate the logical flow of key reaction pathways involving bicyclic systems.

A. General Solvolysis Pathway (S_N_1)

The following diagram illustrates the S_N_1 mechanism for a generic bridgehead derivative, which is the fundamental pathway for the reactions discussed.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant Bicyclic Substrate (R-X) Carbocation Bridgehead Carbocation (R+) Reactant->Carbocation Ionization (Rate-Determining) Product Solvolysis Product (R-Solv) Carbocation->Product Nucleophilic Attack by Solvent (Solv-H)

Caption: General S_N_1 pathway for bridgehead solvolysis.

B. Potential Hydride Shift in Bicyclo[3.3.2]decyl Cation

The flexibility of the this compound skeleton allows for rearrangements that are less favorable in more rigid systems. Studies suggest that 1,2- and 2,6-hydride shifts can occur.[5]

G cluster_initial Initial Cation cluster_rearranged Rearranged Cation cluster_final_product Final Product Initial_Cation 1-Bicyclo[3.3.2]decyl Cation Rearranged_Cation 2-Bicyclo[3.3.2]decyl Cation Initial_Cation->Rearranged_Cation 1,2-Hydride Shift Final_Product Rearranged Product Rearranged_Cation->Final_Product Nucleophilic Attack

Caption: Hydride shift rearrangement in the bicyclo[3.3.2]decyl cation.

Conclusion

The reactivity of bicyclic systems is intrinsically linked to their structural rigidity and the stability of their corresponding bridgehead carbocations. This compound emerges as a significantly more reactive system compared to its more constrained counterparts like adamantane and bicyclo[2.2.2]octane. Its enhanced reactivity is attributed to the greater conformational flexibility of its ten-membered ring system, which can better accommodate the geometric and electronic demands of an sp²-hybridized carbocation intermediate. This understanding is crucial for drug development professionals and synthetic chemists who utilize these scaffolds to design molecules with specific three-dimensional structures and reactivity profiles.

References

Bridging the Gap: A Comparative Guide to Experimental and Predicted Spectroscopic Data of Bicyclo[3.3.2]decane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel molecules is paramount. This guide provides a comparative analysis of experimental versus predicted spectroscopic data for a derivative of the bicyclo[3.3.2]decane framework, offering a blueprint for the experimental verification of computationally derived spectral information.

The this compound skeleton, a bridged bicyclic system, presents a unique conformational landscape that is of significant interest in medicinal chemistry and material science. While computational methods provide powerful tools for predicting the spectroscopic properties of such molecules, experimental verification remains the gold standard for confirming their structure and understanding their behavior. This guide focuses on bicyclo[3.3.2]decan-9-one, a key derivative, to illustrate this comparative process.

Spectroscopic Data Comparison: Bicyclo[3.3.2]decan-9-one

Due to the limited availability of comprehensive experimental and predicted spectroscopic data for the parent this compound in the public domain, this guide utilizes data for its ketone derivative, bicyclo[3.3.2]decan-9-one. This approach provides a practical example of the verification process.

Table 1: Mass Spectrometry Data for Bicyclo[3.3.2]decan-9-one

ParameterPredicted (Computed)Experimental
Molecular Weight152.23 g/mol [1][2]Not explicitly found
Exact Mass152.120115130 Da[1][2]Molecular Ion (m/z): 152[1]

Table 2: Nuclear Magnetic Resonance (NMR) Data

Table 3: Infrared (IR) Spectroscopy Data

Specific experimental and predicted IR spectra for bicyclo[3.3.2]decan-9-one were not found in the available literature. However, a study on various this compound derivatives noted the presence of abnormal δ(CH) and ν(CH) IR absorptions, which were attributed to transannular methylene interactions within a twin-chair conformation.[3] For bicyclo[3.3.2]decan-9-one, a characteristic strong absorption band for the carbonyl group (C=O) would be expected around 1715-1725 cm⁻¹.

Experimental Workflow for Spectroscopic Data Verification

The following diagram illustrates a typical workflow for the experimental verification of predicted spectroscopic data for a target molecule like this compound or its derivatives.

experimental_workflow cluster_computational Computational Prediction cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_comparison Data Comparison & Verification pred_nmr Predict ¹H & ¹³C NMR compare_nmr Compare Predicted vs. Experimental NMR pred_nmr->compare_nmr pred_ir Predict IR Spectrum compare_ir Compare Predicted vs. Experimental IR pred_ir->compare_ir pred_ms Predict Mass Spectrum compare_ms Compare Predicted vs. Experimental MS pred_ms->compare_ms synthesis Synthesize this compound Derivative purification Purify Compound (e.g., Chromatography, Recrystallization) synthesis->purification exp_nmr Acquire ¹H & ¹³C NMR Spectra purification->exp_nmr exp_ir Acquire IR Spectrum purification->exp_ir exp_ms Acquire Mass Spectrum purification->exp_ms exp_nmr->compare_nmr exp_ir->compare_ir exp_ms->compare_ms verification Structural Verification compare_nmr->verification compare_ir->verification compare_ms->verification

Caption: Workflow for verifying predicted spectroscopic data.

Detailed Experimental Protocols

Below are generalized protocols for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and its chemical stability.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet - for solids):

    • Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

    • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Spectrum Acquisition:

    • Place the sample (ATR unit or KBr pellet holder) in the sample compartment of the IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization:

    • Electron Ionization (EI): Introduce the sample into the ion source where it is bombarded with a high-energy electron beam. This is a "hard" ionization technique that often leads to fragmentation.

    • Electrospray Ionization (ESI): Introduce the sample solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. This is a "soft" ionization technique that typically produces the molecular ion with minimal fragmentation.

  • Mass Analysis:

    • The generated ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion at its specific m/z value.

Conclusion

The verification of predicted spectroscopic data through experimental analysis is a critical step in chemical research. While a complete side-by-side comparison for the parent this compound was not feasible due to data limitations, the analysis of its derivative, bicyclo[3.3.2]decan-9-one, and the provided protocols offer a robust framework for researchers to follow. The integration of computational predictions with rigorous experimental work is essential for the unambiguous structural determination of complex molecules and for advancing the fields of drug discovery and materials science.

References

A Comparative Guide to the Synthesis of Bicyclo[3.3.2]decane: Established Routes vs. Modern Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the bicyclo[3.3.2]decane core represents a key structural motif in a variety of complex molecules and natural products. Its unique three-dimensional architecture offers intriguing possibilities in medicinal chemistry. This guide provides a comparative analysis of a classical synthetic approach to this bicyclic system with a more recent, asymmetric strategy, offering insights into their respective methodologies, efficiencies, and applications.

Executive Summary

The synthesis of the this compound framework has evolved from multi-step, classical methods to more elegant and efficient modern strategies. This guide benchmarks a traditional approach, the Tiffeneau-Demjanov ring expansion of a bicyclo[3.3.1]nonane precursor, against a contemporary asymmetric synthesis involving a palladium-catalyzed [6+3] cycloaddition followed by a Cope rearrangement. While the classical route provides a foundational understanding of ring expansion chemistry, the modern approach offers superior control over stereochemistry and potentially a more streamlined pathway to functionalized this compound derivatives.

Data Presentation: A Head-to-Head Comparison

MetricEstablished Route: Tiffeneau-Demjanov Ring ExpansionNew Route: Asymmetric [6+3] Cycloaddition / Cope Rearrangement
Overall Yield Variable, often moderate over multiple steps.Good to excellent (e.g., up to 94% for cycloaddition, 72-86% for rearrangement).[1]
Number of Key Steps Multiple steps from a precursor to the final this compound.Two key steps from tropone and a trimethylenemethane precursor.[1]
Stereocontrol Generally produces racemic mixtures unless chiral starting materials or resolving agents are used.High enantioselectivity (e.g., up to 99% ee) is achievable.[1]
Starting Materials Bicyclo[3.3.1]nonane derivatives.Tropones and a cyano-substituted trimethylenemethane (TMM) substrate.[1]
Key Reactions Ring expansion of a β-amino alcohol.Palladium-catalyzed [6+3] cycloaddition,[2][2] sigmatropic (Cope) rearrangement.
Reaction Conditions Requires formation of a diazonium salt, often with nitrous acid.Palladium catalysis for the cycloaddition; thermal (microwave) conditions for the rearrangement.[1]

Established Route: Tiffeneau-Demjanov Ring Expansion

The Tiffeneau-Demjanov rearrangement is a classical method for the one-carbon ring expansion of cyclic ketones. In the context of synthesizing the this compound skeleton, this strategy typically commences with a bicyclo[3.3.1]nonane precursor.

Logical Workflow for the Tiffeneau-Demjanov Ring Expansion

G A Bicyclo[3.3.1]nonan-9-one B Formation of Cyanohydrin (e.g., with TMSCN) A->B C Reduction of Nitrile (e.g., with LiAlH4) B->C D 1-Aminomethyl-bicyclo[3.3.1]nonan-9-ol C->D E Diazotization (with NaNO2, acid) D->E F Ring Expansion E->F G Bicyclo[3.3.2]decan-9-one F->G

Caption: Workflow for the Tiffeneau-Demjanov ring expansion.

Experimental Protocol: A Representative Tiffeneau-Demjanov Ring Expansion

A common pathway involves the conversion of a bicyclo[3.3.1]nonanone to the corresponding β-amino alcohol, which then undergoes the ring-expanding rearrangement.

  • Formation of the β-Amino Alcohol : Bicyclo[3.3.1]nonan-9-one is first converted to its cyanohydrin. This is typically achieved by reacting the ketone with a cyanide source, such as trimethylsilyl cyanide, followed by hydrolysis. The resulting nitrile is then reduced, for example with lithium aluminum hydride, to yield the 1-aminomethyl-bicyclo[3.3.1]nonan-9-ol.

  • Ring Expansion : The β-amino alcohol is treated with nitrous acid, generated in situ from sodium nitrite and a mineral acid. This forms an unstable diazonium salt, which, upon elimination of nitrogen gas, triggers a 1,2-alkyl migration, leading to the expansion of the seven-membered ring to an eight-membered ring, thus forming the bicyclo[3.3.2]decanone framework. This reaction is a variant of the semipinacol rearrangement.

New Synthetic Route: Asymmetric [6+3] Cycloaddition and Cope Rearrangement

A modern and elegant approach to the this compound system involves a palladium-catalyzed [6+3] cycloaddition reaction between a tropone and a trimethylenemethane (TMM) precursor, followed by a thermal Cope rearrangement. This method offers excellent control over stereochemistry.[1]

Signaling Pathway for the Asymmetric Synthesis

G Tropone Tropone Derivative Cycloaddition [6+3] Cycloaddition Tropone->Cycloaddition TMM Trimethylenemethane (TMM) Precursor TMM->Cycloaddition Catalyst Palladium Catalyst + Chiral Ligand Catalyst->Cycloaddition Intermediate Bicyclo[4.3.1]decadiene Cycloaddition->Intermediate Rearrangement Thermal Cope Rearrangement ([3,3]-sigmatropic) Intermediate->Rearrangement Product Asymmetric Bicyclo[3.3.2]decadiene Rearrangement->Product

Caption: Pathway for the asymmetric synthesis of bicyclo[3.3.2]decadienes.

Experimental Protocol: Asymmetric [6+3] Cycloaddition and Cope Rearrangement

This two-step sequence provides access to enantiomerically enriched bicyclo[3.3.2]decadiene derivatives.[1]

  • Palladium-Catalyzed [6+3] Cycloaddition : A tropone derivative is reacted with a cyano-substituted trimethylenemethane (TMM) precursor in the presence of a palladium catalyst and a chiral phosphoramidite ligand. This reaction proceeds with high regio-, diastereo-, and enantioselectivity to form a bicyclo[4.3.1]decadiene intermediate. The reaction is typically carried out in toluene at low temperatures (0-4 °C).[1]

  • Thermal Cope Rearrangement : The isolated bicyclo[4.3.1]decadiene is then heated in a solvent such as toluene, often under microwave conditions. This induces a[2][2] sigmatropic rearrangement (Cope rearrangement) to furnish the desired bicyclo[3.3.2]decadiene. This rearrangement has been shown to proceed with excellent chirality transfer.[1]

Conclusion

The choice of synthetic route to the this compound skeleton will depend on the specific goals of the research. The Tiffeneau-Demjanov ring expansion, while a classic and mechanistically insightful reaction, often involves multiple steps and lacks stereocontrol, making it more suitable for the preparation of racemic or achiral targets. In contrast, the modern asymmetric [6+3] cycloaddition/Cope rearrangement strategy offers a more efficient and highly stereocontrolled pathway to chiral this compound derivatives. This latter approach is particularly advantageous in the context of drug discovery and the synthesis of complex, biologically active molecules where specific stereoisomers are required. The development of such new methodologies highlights the continuous advancement in synthetic organic chemistry, providing powerful tools for accessing complex molecular architectures with high precision.

References

Cross-Validation of Analytical Techniques for the Characterization of Bicyclo[3.3.2]decane

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The robust characterization of novel chemical entities is a cornerstone of chemical research and drug development. For complex bridged ring systems such as bicyclo[3.3.2]decane and its derivatives, a multi-technique approach is essential to unambiguously determine structure, purity, and conformation. This guide provides a comparative overview of key analytical techniques for the characterization of the this compound scaffold, with a focus on the cross-validation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).

Data Presentation: A Comparative Analysis

Effective structural elucidation relies on the synergistic interpretation of data from various analytical sources. Below is a summary of the expected and reported quantitative data for this compound derivatives from primary analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the detailed structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity, chemical environment, and stereochemistry of the this compound framework.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound Derivatives.

CompoundTechniqueSolventChemical Shift (δ) in ppm
anti-9-aza-10-oxothis compound-3-carboxylic acid¹H NMR (400 MHz)DMSO-d₆12.28 (br s, 1H, COOH), 7.60 (d, J = 6.4 Hz, 1H, NH), 3.47 (s, 1Н), 3.38 (s, 1Н), 2.69 (s, 1Н), 2.24 (t, J = 7.2 Hz, 1Н), 2.12-2.05 (m, 2H), 1.86-1.80 (m, 1H), 1.68-1.64 (m, 1H), 1.55-1.41 (m, 5H)[1]
¹³C NMR (125 MHz)DMSO-d₆176.73, 176.18, 44.64, 42.16, 39.84, 34.44, 29.13, 27.93, 25.10, 18.34[1]
syn-9-aza-10-oxothis compound-3-carboxylic acid¹H NMR (400 MHz)DMSO-d₆12.24 (br s, 1H, COOH), 7.57 (d, J = 8.0 Hz, 1H, NH), 3.45 (s, 1Н), 2.92 (t, J = 7.4 Hz, 1Н), 2.70-2.60 (m, 1Н), 1.96-1.92 (m, 1Н), 1.88-1.68 (m, 4H), 1.64-1.45 (m, 3H), 1.43-1.34 (m, 2H)[1]
¹³C NMR (125 MHz)DMSO-d₆177.09, 176.56, 44.97, 42.64, 36.93, 36.62, 30.20, 27.72, 23.40, 22.11[1]
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for separation and identification of components in a mixture. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. For bicycloalkanes, fragmentation often involves the loss of alkyl chains.

Table 2: Mass Spectrometry Data for Bicyclo[3.3.2]decan-9-one.

TechniqueIonization ModeMolecular Formula[M]⁺ (m/z)Key Fragments (m/z)
GC-MSElectron Ionization (EI)C₁₀H₁₆O152.23Data not explicitly detailed in search results, but would typically involve loss of CO (m/z 28) and subsequent fragmentation of the C₉H₁₆ hydrocarbon backbone.
Gas Chromatography (GC)

Gas chromatography is a primary technique for assessing the purity of volatile compounds like this compound. The retention time is a characteristic property of a compound under a specific set of chromatographic conditions.

Table 3: Generalized Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Bicycloalkane Analysis.

ParameterTypical Value/Condition
Column Cross-Linked Methyl Silicone Fused Silica Capillary Column (e.g., 60 m x 0.32 mm ID, 0.50 µm film thickness)[2]
Carrier Gas Helium[2]
Injection Mode Split
Injector Temperature ~250 °C
Oven Program Initial temperature of 50-100 °C, ramped to 250-300 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
MS Ionization Electron Ionization (EI) at 70 eV

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the cross-validation of analytical data.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation : The ¹H and ¹³C NMR spectra for the provided examples were recorded on a 400 MHz spectrometer.[1]

  • ¹H NMR Acquisition : Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-13 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).[1]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • Instrumentation : Utilize a gas chromatograph equipped with a mass spectrometer detector.

  • Chromatographic Conditions :

    • Column : A non-polar capillary column, such as one with a methyl silicone stationary phase, is generally suitable for the separation of hydrocarbons.

    • Carrier Gas : Use helium at a constant flow rate.

    • Oven Temperature Program : A temperature gradient is often employed to ensure the elution of compounds with a range of boiling points. A typical program might start at 60°C, hold for 2 minutes, and then ramp at 10°C/min to 280°C.

  • Mass Spectrometry Conditions :

    • Ionization : Electron ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

    • Mass Range : Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization and cross-validation of analytical data for a this compound sample.

CrossValidationWorkflow cluster_synthesis Sample Preparation cluster_analytical Primary Analytical Techniques cluster_data_analysis Data Interpretation cluster_cross_validation Cross-Validation cluster_conclusion Final Characterization Synthesis Synthesis of This compound Derivative NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS GCMS GC-MS Synthesis->GCMS NMR_Data Structural Connectivity & Stereochemistry NMR->NMR_Data MS_Data Molecular Formula & Fragmentation MS->MS_Data GCMS_Data Purity & Molecular Weight GCMS->GCMS_Data CrossValidation Data Correlation & Structure Confirmation NMR_Data->CrossValidation MS_Data->CrossValidation GCMS_Data->CrossValidation FinalStructure Confirmed Structure & Purity of This compound Derivative CrossValidation->FinalStructure

Caption: A logical workflow for the cross-validation of analytical techniques.

This guide underscores the importance of a multi-faceted analytical approach for the definitive characterization of this compound and its derivatives. By cross-validating data from NMR, MS, and GC, researchers can ensure the structural integrity and purity of their compounds, a critical step in both fundamental research and the drug development pipeline.

References

Comparative DFT analysis of bicyclo[3.3.2]decane and its analogues

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative DFT Analysis of Bicyclo[3.3.2]decane and Its Analogues for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of this compound and its analogues based on Density Functional Theory (DFT) studies. The focus is on the conformational landscape of these molecules and the influence of substituents and heteroatoms on their structural and energetic properties. This information is crucial for understanding their reactivity and potential applications in drug design and materials science.

Conformational Landscape of the this compound System

The this compound framework is a flexible system that can exist in multiple conformations. The most significant of these are the twin-chair and boat-chair conformations.[1] Spectroscopic studies have indicated a transannular interaction between the C-3 and C-7 methylene groups in the twin-chair conformation.[1] There is evidence for a dynamic equilibrium between the twin-chair and boat-chair forms, with a very small energy difference between them.[1] This conformational flexibility is a key feature of the this compound skeleton and is highly influenced by substitution.

Below is a diagram illustrating the equilibrium between the major conformations of the this compound ring system.

G Conformational Equilibrium of this compound cluster_TC cluster_BC TC Twin-Chair BC Boat-Chair TC_node Twin-Chair Conformation BC_node Boat-Chair Conformation TC_node->BC_node Equilibrium

Caption: Equilibrium between the twin-chair and boat-chair conformations of the this compound system.

Comparative DFT Analysis of this compound Analogues

Recent research has employed DFT to investigate the properties of various this compound analogues. These studies provide valuable insights into how modifications to the parent structure affect its conformational preferences and reactivity.

10-Substituted-9-borabicyclo[3.3.2]decanes

A study by Soderquist and co-workers, analyzed using DFT, investigated 10-substituted-9-borabicyclo[3.3.2]decanes as reagents for asymmetric hydroboration.[2] The substituents at the 10-position were found to significantly influence the conformational energies of the bicyclic ring.

The study identified four primary ground state conformations for these analogues. The relative energies of these conformations were calculated, with the CF1 conformation being the most stable for both the 10-trimethylsilyl (TMS) and 10-phenyl (Ph) substituted analogues.[2]

AnalogueConformationRelative Energy (kcal/mol)
10-TMS-9-borathis compound CF10.0
CF2+1.2
CF3+2.5
CF4+3.0
10-Ph-9-borathis compound CF10.0
CF2+0.8
CF3+1.9
CF4+2.7

Data sourced from a computational study on 10-R-9-borathis compound alkene hydroboration.[2]

These results highlight that even bulky substituents at the 10-position do not fundamentally alter the lowest energy conformation but do affect the energy landscape of other possible conformers. This has significant implications for their reactivity and selectivity in chemical reactions.[2]

Heterocyclic Analogues: 1-Azathis compound N-oxide

The introduction of heteroatoms into the this compound framework creates another class of analogues with distinct properties. A computational study of various amine and lactam N-oxides included an analysis of 1-azathis compound N-oxide.[3] While this study focused on N-O bond dissociation enthalpies, the computational methods employed provide a basis for comparison with other DFT analyses.

The following diagram outlines a general workflow for performing a comparative DFT analysis of bicyclic compounds.

G start Define Bicyclic Scaffolds (e.g., this compound and analogues) geom_opt Geometry Optimization and Conformational Search start->geom_opt freq_calc Frequency Calculations (confirm minima) geom_opt->freq_calc energy_calc Single-Point Energy Calculations (higher level of theory) freq_calc->energy_calc prop_calc Calculation of Molecular Properties (e.g., HOMO-LUMO, bond parameters) energy_calc->prop_calc analysis Comparative Analysis of Structures, Energies, and Properties prop_calc->analysis conclusion Draw Conclusions on Structure-Property Relationships analysis->conclusion

Caption: A generalized workflow for the comparative DFT analysis of bicyclic compounds.

Experimental Protocols

The data presented in this guide are based on the following computational methodologies:

DFT Calculations for 10-Substituted-9-borabicyclo[3.3.2]decanes
  • Software: Jaguar 7.0/7.5 and Gaussian 03.[2]

  • Methodology: Reactant and transition structures were optimized using the B3LYP hybrid density functional.[2]

  • Basis Set: 6-31G(d,p).[2]

  • Energy Evaluation: Energies of the optimized structures were also evaluated using the spin-component scaled-MP2 (SCS-MP2)/6-31G(d,p) method.[2]

DFT Calculations for 1-Azathis compound N-oxide and Other N-Oxides
  • Methodologies: The computational study employed the B3LYP/6-31G* and M06/6-311G+(d,p) models.[3]

  • Comparative Models: Comparisons were also made with the results from HF/6-31G, B3LYP/6-31G**, B3PW91/6-31G, B3PW91/6-31G**, and B3PW91/6-311G+(d,p) models.[3]

Conclusion

The comparative analysis of this compound and its analogues using DFT reveals a nuanced interplay between the core scaffold's conformational flexibility and the electronic and steric effects of substituents or heteroatoms. For the 10-substituted-9-borabicyclo[3.3.2]decanes, the identity of the substituent modulates the relative energies of the various ring conformations, which in turn dictates their stereoselectivity in reactions. The study of heterocyclic analogues like 1-azathis compound N-oxide opens avenues for exploring novel chemical spaces.

For researchers and professionals in drug development, these computational insights are invaluable for the rational design of molecules with specific three-dimensional structures and tailored reactivity. The methodologies outlined provide a robust framework for conducting further in-silico investigations of this versatile bicyclic system.

References

A Head-to-Head Comparison of Catalytic Routes for the Synthesis of the Bicyclo[3.3.2]decane Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.3.2]decane framework is a key structural motif in a variety of natural products and has garnered significant interest in medicinal chemistry due to its unique three-dimensional architecture. The synthesis of this bridged ring system, however, presents considerable challenges. This guide provides a head-to-head comparison of catalytic methods for the synthesis of the this compound core, presenting supporting experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their synthetic endeavors.

Overview of Catalytic Strategies

The construction of the this compound skeleton has been approached through various synthetic strategies. Among these, a palladium-catalyzed [6+3] cycloaddition followed by a thermal Cope rearrangement stands out as a well-documented and highly efficient asymmetric method. Other potential catalytic routes include palladium-catalyzed [6+4] cycloadditions and acid-catalyzed intramolecular cyclizations, though detailed experimental data for the synthesis of the specific this compound core using these latter methods are less prevalent in the literature.

This guide will focus on the detailed analysis of the two-step palladium-catalyzed approach, for which substantial experimental data is available.

Palladium-Catalyzed [6+3] Cycloaddition/Cope Rearrangement

A highly effective and enantioselective synthesis of bicyclo[3.3.2]decadienes has been developed, which proceeds in two distinct steps: an initial palladium-catalyzed [6+3] cycloaddition of a trimethylenemethane (TMM) donor with a tropone, followed by a thermal[1][1]-sigmatropic (Cope) rearrangement of the resulting bicyclo[4.3.1]decadiene intermediate.[2]

Experimental Workflow

G cluster_step1 Step 1: Palladium-Catalyzed [6+3] Cycloaddition cluster_step2 Step 2: Thermal Cope Rearrangement Tropone Tropone Derivative Bicyclo431 Bicyclo[4.3.1]decadiene Tropone->Bicyclo431 TMM_Donor Trimethylenemethane (TMM) Donor TMM_Donor->Bicyclo431 Catalyst Pd(OAc)2 / Ligand Catalyst->Bicyclo431 Solvent_Temp Solvent (e.g., THF) Temperature (e.g., 0-25 °C) Solvent_Temp->Bicyclo431 Bicyclo431_input Bicyclo[4.3.1]decadiene Microwave Microwave Heating Solvent (e.g., Toluene) Bicyclo332 Bicyclo[3.3.2]decadiene Microwave->Bicyclo332 Bicyclo431_input->Microwave

Figure 1. Experimental workflow for the two-step synthesis of bicyclo[3.3.2]decadienes.

Performance Data

The palladium-catalyzed [6+3] cycloaddition followed by Cope rearrangement has been shown to be effective for a range of substituted tropones, affording the corresponding bicyclo[3.3.2]decadienes in good yields and with excellent enantioselectivity.

EntryTropone DerivativeYield of Bicyclo[4.3.1]decadiene (%)d.r.ee (%)Yield of Bicyclo[3.3.2]decadiene (%)Reference
14-Carboethoxytropone85>20:19675[2]
2Tropone7810:19972 (85)[2]
32-Chlorotropone94>20:194-[2]
42-Acetoxytropone83>20:19672 (86)[2]
52-Methoxytropone81>20:198-[2]

Yields in parentheses for the bicyclo[3.3.2]decadiene are based on recovered starting material.

Experimental Protocols

General Procedure for Palladium-Catalyzed Asymmetric [6+3] Cycloaddition:

To a solution of palladium(II) acetate (5 mol%) and the chiral phosphoramidite ligand (10 mol%) in a suitable solvent such as tetrahydrofuran (THF) is added the tropone derivative (1.0 equiv). The solution is stirred at room temperature for 30 minutes. The trimethylenemethane donor, (2-((trimethylsilyl)methyl)allyl acetate), (1.2-1.5 equiv) is then added, and the reaction mixture is stirred at the desired temperature (typically 0-25 °C) for several hours until completion as monitored by TLC. The reaction is then quenched, and the product is purified by column chromatography to yield the bicyclo[4.3.1]decadiene.

General Procedure for Microwave-Assisted Cope Rearrangement:

A solution of the bicyclo[4.3.1]decadiene in toluene is subjected to microwave irradiation at a specified temperature and time (e.g., 180 °C for 20-30 minutes). After cooling, the solvent is removed under reduced pressure, and the resulting bicyclo[3.3.2]decadiene is purified by column chromatography.[2]

Other Catalytic Approaches

While the palladium-catalyzed [6+3] cycloaddition/Cope rearrangement is a well-established method, other catalytic strategies have been mentioned for the synthesis of the this compound core.

Palladium-Catalyzed [6+4] Cycloaddition
Acid-Catalyzed Intramolecular Cyclization

Acid-catalyzed intramolecular cyclization of suitably functionalized medium-sized rings, such as cyclononene or cyclodecene derivatives, represents another potential route to the this compound skeleton. This method relies on the generation of a carbocation that undergoes a transannular cyclization. While conceptually straightforward, the success of this approach is highly dependent on the substrate and the specific acidic catalyst employed. As with the [6+4] cycloaddition, detailed, reproducible catalytic examples with performance data for the synthesis of the this compound core are scarce, preventing a quantitative comparison with the palladium-catalyzed cycloaddition/rearrangement sequence.

Conclusion

For researchers seeking a reliable and highly stereocontrolled method for the synthesis of the this compound core, the two-step sequence involving a palladium-catalyzed [6+3] cycloaddition of a trimethylenemethane donor with a tropone, followed by a thermal Cope rearrangement, is the most well-documented and versatile catalytic approach to date. This method offers high yields and excellent enantioselectivities for a range of substrates. While other catalytic methods such as [6+4] cycloadditions and acid-catalyzed cyclizations are plausible, a lack of detailed experimental studies for the specific synthesis of the this compound framework limits their current applicability for a head-to-head comparison. Future research in these areas may provide alternative and potentially more direct catalytic routes to this important bicyclic scaffold.

References

A Comparative Review of the Synthetic Utility of Bicyclo[3.3.2]decane and Other Bridged Systems in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the synthetic accessibility and physicochemical properties of bicyclo[3.3.2]decane reveals its potential as a valuable scaffold in medicinal chemistry, offering a nuanced alternative to more commonly employed bridged systems like adamantane and norbornane. This guide provides a comparative analysis of these frameworks, supported by experimental data and synthetic protocols, to aid researchers in the strategic selection of scaffolds for drug design and development.

The rigid, three-dimensional structures of bridged bicyclic hydrocarbons have garnered significant interest in drug discovery as bioisosteres for aromatic rings. By replacing flat, aromatic moieties, these scaffolds can improve physicochemical properties such as solubility and metabolic stability, while maintaining or enhancing biological activity. This review focuses on the synthetic utility of this compound in comparison to the well-established adamantane and norbornane systems.

Synthetic Accessibility: A Comparative Overview

The ease of synthesis and functionalization is a critical factor in the adoption of a scaffold in drug development programs. While adamantane and norbornane benefit from well-established and diverse synthetic routes, the synthesis of functionalized this compound derivatives is also achievable through several strategic approaches.

This compound Systems

A general strategy for the construction of the this compound skeleton involves the reaction of dimethyl 1,3-acetonedicarboxylate with o-phthalaldehyde.[1] More specific functionalization can be achieved through multi-step sequences, often starting from more readily available bicyclic precursors. For instance, 7-methylenebicyclo[3.3.2]decan-3-one can be prepared from Meerwein's ester through a sequence involving the formation of 1,8-dichlorohomoadamantane and subsequent base-induced fragmentation.[2] Another approach involves a [6+3] cycloaddition of trimethylenemethane with tropones to form bicyclo[4.3.1]decadienes, which can then undergo a thermal rearrangement to yield bicyclo[3.3.2]decadienes.[3]

Adamantane Derivatives

Adamantane and its derivatives are highly accessible. The parent hydrocarbon can be synthesized via the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene. Functionalization at the bridgehead positions is readily achieved through electrophilic substitution. For example, 2-adamantanone can be prepared by the oxidation of adamantane with concentrated sulfuric acid.[4] A variety of other derivatives, including amines and diols, can be synthesized through established protocols.[5][6]

Norbornane Derivatives

Norbornane scaffolds are typically synthesized via the Diels-Alder reaction between cyclopentadiene and a suitable dienophile. This approach allows for the introduction of a wide range of functional groups. For instance, 2-norbornanone can be synthesized by the oxidation of 2-exo-norbornyl formate, which is obtained from the reaction of norbornene with formic acid.[5][7]

Comparative Physicochemical and Metabolic Properties

The choice of a bridged system as a bioisostere is often driven by the desire to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While direct comparative data for this compound is less abundant, general trends can be inferred from the properties of related bicyclic systems.

PropertyThis compoundAdamantaneNorbornane
Molecular Weight ( g/mol ) 138.25[8]136.2496.17
logP (Octanol/Water) ~3.37 (Calculated)[9]~2.9 - 3.3~2.4
General Lipophilicity High[10][]High[12]Moderate to High
Metabolic Stability Generally expected to be high due to sp³-rich nature.[12]Generally high, but can be metabolized at specific positions.[13]Can undergo metabolism, but generally more stable than aromatic counterparts.

Table 1: Comparative Physicochemical Properties of Parent Bridged Systems.

The increased sp³ character of these bridged systems generally leads to improved metabolic stability compared to their aromatic counterparts by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[12] The lipophilicity of these scaffolds, as indicated by their logP values, is a critical parameter influencing solubility, permeability, and off-target effects.[10][] While adamantane is well-known for its high lipophilicity, the calculated logP of this compound suggests a similarly lipophilic character.

Experimental Protocols

Synthesis of 7-Methylenebicyclo[3.3.2]decan-3-one[2]

This synthesis provides a route to a functionalized this compound derivative.

  • 2,7-Dioxohomoadamantan-1,3,6,8-tetracarboxylic acid: Prepared in good yield from Meerwein's ester.

  • 3,6-bisdecarboxylation: The tetracarboxylic acid undergoes specific bisdecarboxylation.

  • Wolff–Kishner reduction: The resulting product is reduced to yield homoadamantane-1,8-dicarboxylic acid.

  • Formation of bis-acid chloride: The dicarboxylic acid is converted to the corresponding bis-acid chloride.

  • Formation of 1,8-dichlorohomoadamantane: Treatment of the bis-acid chloride with chlorocarbonyl-bis(triphenylphosphine)rhodium.

  • Fragmentation: The 1,8-dichlorohomoadamantane is converted to 7-methylenebicyclo[3.3.2]decan-3-one via a base-induced fragmentation reaction.

Synthesis of 2-Adamantanone[4]

A straightforward method for the preparation of a key adamantane intermediate.

  • Oxidation of Adamantane: Adamantane is oxidized using concentrated sulfuric acid or with the addition of sulfuric anhydride at a catalytic amount. The reaction is carried out in the adamantane reaction mass with adamantanol as an intermediate.

  • Workup: After the reaction is complete, the reaction mass is poured onto ice and neutralized with an alkaline agent.

  • Isolation: Adamantanone is distilled off with steam and filtered. Additional product can be extracted from the aqueous filtrate with an organic solvent.

Synthesis of 2-Norbornanone[5][7]

A two-step process for the synthesis of 2-norbornanone.

  • Hydration of Norbornene: Norbornene is hydrated using sulfuric acid in the presence of a sublimation inhibitor like dichloromethane to yield exo-2-norbornanol.

  • Oxidation of 2-Norbornanol: The exo-2-norbornanol is then oxidized to 2-norbornanone using a catalytic system such as 4-hydroxy-TEMPO/CuCl/TBN in an aerobic environment.

Bridged Systems in Signaling Pathways: The PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer. As such, it is a key target for the development of novel therapeutics. Bicyclic scaffolds have been incorporated into kinase inhibitors to enhance their properties. While a specific this compound-containing PI3K/Akt inhibitor is not prominently featured in the literature, the general principle of using such scaffolds to modulate kinase activity is well-established. For instance, bicyclic nucleosides have been synthesized and evaluated as inhibitors of thymidylate kinase.[14] The rigid nature of these scaffolds can help to correctly orient pharmacophoric groups within the ATP-binding pocket of the kinase.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates mTORC2 mTORC2 PIP3->mTORC2 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation, etc.) Akt->Downstream Regulates mTORC2->Akt Phosphorylates Inhibitor Bridged System-Based Kinase Inhibitor Inhibitor->PI3K Inhibits

Figure 1: A simplified diagram of the PI3K/Akt signaling pathway, illustrating a potential point of intervention for a kinase inhibitor incorporating a bridged bicyclic scaffold.

Experimental Workflow for Evaluating Metabolic Stability

A crucial aspect of drug development is the assessment of a compound's metabolic stability. The following workflow outlines a general procedure for evaluating the in vitro metabolic stability of drug candidates.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes (or Hepatocytes) Microsomes->Incubate Cofactors NADPH Generating System Cofactors->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench At various time points Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Supernatant Data Data Analysis (Calculate t½, CLint) LCMS->Data

Figure 2: A typical experimental workflow for determining the in vitro metabolic stability of a compound using liver microsomes.

Conclusion

This compound presents a compelling, albeit less explored, alternative to more conventional bridged systems like adamantane and norbornane in the realm of medicinal chemistry. Its synthetic accessibility, coupled with its inherent three-dimensionality and lipophilicity, positions it as a valuable scaffold for the design of novel therapeutics with potentially improved ADME profiles. While further direct comparative studies are warranted to fully elucidate its advantages and disadvantages relative to other bridged systems, the available data and synthetic strategies suggest that this compound is a scaffold worthy of consideration for researchers aiming to escape the "flatland" of traditional aromatic-based drug design.

References

Correlating Experimental and Computational Data for Bicyclo[3.3.2]decane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.3.2]decane framework is a key structural motif in a variety of natural products and synthetic molecules of medicinal interest. Its unique three-dimensional structure, arising from the fusion of two seven-membered rings, imparts specific conformational properties that are crucial for its biological activity and chemical reactivity. A thorough understanding of its structural and energetic landscape is therefore paramount for rational drug design and synthetic strategy development. This guide provides a comprehensive comparison of experimental and computational data available for this compound and its derivatives, offering insights into its conformational preferences and spectroscopic properties.

Data Presentation: A Comparative Overview

The available data, primarily from studies on this compound derivatives, points towards a complex conformational equilibrium. The two principal conformations considered are the twin-chair and the boat-chair . While direct experimental structural data for the parent this compound is scarce, computational studies provide valuable predictive insights into its geometry and energetics.

Conformational Analysis

Experimental evidence from spectroscopic studies on various derivatives suggests a dynamic equilibrium between the twin-chair and boat-chair conformations.[1] Notably, the reduction of bicyclo[3.3.2]decan-3-one indicates that there is virtually no free energy difference between these conformers in that specific system.[1] X-ray crystallography of a constrained quinoxaline derivative has confirmed a boat-chair conformation, highlighting the influence of substitution on the conformational preference.[1]

Computational studies, employing force-field methods such as MM1 and MM2, on the unsubstituted this compound predict the coexistence of a boat-chair and a twin twist-chair conformation at equilibrium.[2] More advanced Density Functional Theory (DFT) and ab initio calculations on substituted borabicyclo[3.3.2]decanes have also been instrumental in analyzing the different ring conformations and their impact on reactivity.[3]

Parameter Experimental Observation (Derivatives) Computational Prediction (Parent/Derivatives) Citation
Predominant Conformation Boat-chair (in constrained derivatives)Coexistence of boat-chair and twin twist-chair[1][2]
Conformational Equilibrium Evidence of twin-chair ⇌ boat-chair equilibriumLow energy barrier between conformers[1][3]
Free Energy Difference Essentially no free energy difference (for a ketone derivative)-[1]
Spectroscopic Data
Spectroscopic Technique Experimental Data (Derivatives) Computational Prediction Citation
¹H NMR Chemical shifts reported for carboxy-substituted aza-oxo derivatives.Not available for parent compound.[4]
¹³C NMR Chemical shifts reported for carboxy-substituted aza-oxo derivatives.Not available for parent compound.[4]
Infrared (IR) Abnormal C-H stretching and bending frequencies observed, indicative of transannular interactions in the twin-chair form.Not available for parent compound.[1]
Thermodynamic Data

Experimental thermodynamic data for the parent this compound is available, providing a benchmark for computational predictions of its stability.

Thermodynamic Parameter Experimental Value Method Citation
Enthalpy of Sublimation (ΔsubH°) 58.0 ± 2.0 kJ/molNot specified[5]
Enthalpy of Formation (ΔfH°solid) -164.0 ± 7.1 kJ/molCombustion Calorimetry[6]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the study of this compound and its derivatives.

X-ray Crystallography
  • Crystal Growth: Single crystals of the this compound derivative suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent system.

  • Data Collection: A selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the purified this compound derivative are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for one-dimensional spectra. Two-dimensional correlation experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin transparent disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are identified and assigned to specific vibrational modes of the molecule, such as C-H stretching, bending, and other functional group vibrations.

Visualizing the Correlation Workflow and Logic

To better understand the process of correlating experimental and computational data, as well as the logical relationships between different analytical techniques, the following diagrams are provided.

experimental_computational_workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_corr Data Correlation synthesis Synthesis of this compound/Derivatives purification Purification & Characterization synthesis->purification xray X-ray Crystallography purification->xray nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR/Raman Spectroscopy purification->ir thermo Calorimetry purification->thermo struct_comp Structural Comparison (Bond Lengths, Angles) xray->struct_comp spec_comp Spectroscopic Comparison (Frequencies, Shifts) nmr->spec_comp ir->spec_comp energy_comp Energetic Comparison (Conformer Stability) thermo->energy_comp mol_model Molecular Modeling (Initial Structure) conf_search Conformational Search (Force Field/MD) mol_model->conf_search dft_opt DFT Geometry Optimization conf_search->dft_opt freq_calc Frequency Calculations dft_opt->freq_calc nmr_calc NMR Chemical Shift Calculation dft_opt->nmr_calc energy_calc Relative Energy Calculation dft_opt->energy_calc dft_opt->struct_comp freq_calc->spec_comp nmr_calc->spec_comp energy_calc->energy_comp

Caption: Workflow for correlating experimental and computational data.

logical_relationships cluster_exp_tech Experimental Techniques cluster_comp_methods Computational Methods cluster_properties Molecular Properties exp_structure Molecular Structure (Solid-State) bond_lengths Bond Lengths & Angles exp_structure->bond_lengths Determines exp_connectivity Connectivity & Environment chem_shifts Chemical Shifts exp_connectivity->chem_shifts Probes exp_vibrations Vibrational Modes vib_freq Vibrational Frequencies exp_vibrations->vib_freq Measures exp_thermo Bulk Properties stability Conformer Stability exp_thermo->stability Measures comp_geo Optimized Geometry (Gas Phase) comp_geo->bond_lengths Predicts comp_nmr Calculated NMR Spectra comp_nmr->chem_shifts Predicts comp_vib Calculated Vibrational Spectra comp_vib->vib_freq Predicts comp_energy Conformational Energies comp_energy->stability Predicts bond_lengths->comp_geo Validates chem_shifts->comp_nmr Validates vib_freq->comp_vib Validates stability->comp_energy Validates

Caption: Logical relationships between experimental and computational methods.

References

Assessing the Isomeric Purity of Bicyclo[3.3.2]decane: A Comparative Guide to GC-MS and qNMR Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is paramount. Bicyclo[3.3.2]decane, a saturated bicyclic hydrocarbon, and its derivatives serve as important scaffolds in medicinal chemistry and materials science. The spatial arrangement of atoms in these molecules, or their stereochemistry, can significantly influence their biological activity and material properties. Therefore, accurate assessment of isomeric purity is a critical step in quality control and structure-activity relationship (SAR) studies.

This guide provides a detailed comparison of two powerful analytical techniques for determining the isomeric purity of this compound samples: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present detailed experimental protocols, comparative performance data, and a visual workflow to aid researchers in selecting the most appropriate method for their specific needs.

Analytical Methodologies

The choice between GC-MS and qNMR for isomeric purity assessment depends on several factors, including the nature of the isomers (enantiomers or diastereomers), the required sensitivity, and the availability of reference standards.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating volatile compounds. By employing a chiral stationary phase, GC can resolve enantiomers, which are otherwise indistinguishable by many other analytical methods. The mass spectrometer provides definitive identification of the separated isomers based on their mass-to-charge ratio and fragmentation patterns. GC-MS is particularly valued for its high sensitivity.

  • Quantitative NMR (qNMR) Spectroscopy: qNMR is an absolute quantification method that determines the concentration or purity of a substance by comparing the integral of a specific resonance signal from the analyte to that of a certified reference standard. For relative quantification, such as determining the ratio of isomers in a mixture, no external standard is needed.[1] The ratio is determined by comparing the integrals of well-resolved signals corresponding to each isomer.[2][3] This method is non-destructive and provides a wealth of structural information.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for the analysis of this compound isomers using GC-MS and qNMR.

Protocol 1: Chiral GC-MS for Enantiomeric Purity Assessment

This protocol is designed for the separation and quantification of enantiomers of a chiral this compound derivative.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.
  • Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., hexane or ethyl acetate) to create a 1 mg/mL stock solution.
  • Prepare a series of dilutions from the stock solution for calibration purposes, if absolute quantification is required. For determining enantiomeric excess (% ee), a single concentration is sufficient.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.
  • Mass Spectrometer: Agilent 5977B MS Detector or equivalent.
  • Column: Cyclodextrin-based chiral capillary column (e.g., Restek Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
  • Injection Volume: 1 µL.
  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 80°C, hold for 2 minutes.
  • Ramp: 5°C/min to 180°C.
  • Hold: 10 minutes at 180°C.
  • MSD Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-300.

3. Data Analysis:

  • Identify the peaks corresponding to the this compound isomers based on their retention times and mass spectra.
  • Integrate the peak areas of the two enantiomers.
  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Protocol 2: Quantitative ¹H NMR for Diastereomeric Ratio Determination

This protocol is suitable for determining the ratio of diastereomers in a this compound sample.

1. Sample Preparation:

  • Accurately weigh 15-20 mg of the this compound sample into an NMR tube.
  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard (e.g., 0.05% v/v Tetramethylsilane, TMS).
  • Ensure the sample is fully dissolved by gentle vortexing.

2. NMR Spectrometer and Parameters:

  • Spectrometer: Bruker Avance III HD 500 MHz spectrometer or equivalent, equipped with a broadband probe.
  • Nucleus: ¹H.
  • Pulse Program: Standard 1D proton experiment (e.g., zg30).
  • Pulse Angle: 30° (to ensure full relaxation between scans).
  • Acquisition Time (AQ): ≥ 3 seconds.
  • Relaxation Delay (D1): 5 x T₁, where T₁ is the spin-lattice relaxation time of the slowest relaxing proton of interest (a D1 of 10-15 seconds is generally sufficient for accurate quantification of small molecules).
  • Number of Scans (NS): 16 to 64, depending on the sample concentration, to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[1]
  • Spectral Width (SW): 12-15 ppm.
  • Temperature: 298 K.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the Free Induction Decay (FID) with an exponential window function (line broadening, LB = 0.3 Hz).
  • Carefully phase the spectrum and perform a baseline correction.
  • Identify well-resolved, non-overlapping signals that are unique to each diastereomer.
  • Integrate the selected signals for each diastereomer.
  • The diastereomeric ratio (d.r.) is the ratio of the integral values. For example, if signal A corresponds to diastereomer 1 and signal B to diastereomer 2, and both signals represent the same number of protons, then: d.r. = Integral(A) / Integral(B)

Comparative Performance of Analytical Methods

The selection of an analytical technique is often guided by its performance characteristics. The following table summarizes typical performance metrics for the GC-MS and qNMR methods described above for the analysis of this compound isomers.

Parameter Chiral GC-MS Quantitative ¹H NMR Notes
Applicability Enantiomers & DiastereomersPrimarily DiastereomersChiral NMR is possible but more complex.
Limit of Detection (LOD) ~0.1 - 1 ng/mL~0.1 - 0.5 mg/mLGC-MS is significantly more sensitive.[4]
Limit of Quantitation (LOQ) ~0.5 - 5 ng/mL~0.5 - 2 mg/mLGC-MS is better for trace-level quantification.[5][6]
Linearity (R²) > 0.995> 0.999Both methods show excellent linearity.[5]
Precision (%RSD) < 5%< 1%qNMR is generally more precise.[7]
Accuracy (% Recovery) 90 - 110%98 - 102%qNMR is often considered more accurate.
Analysis Time per Sample 30 - 60 minutes10 - 20 minutesNMR can be faster for routine analysis.
Need for Reference Standard Required for identificationNot required for ratioNMR provides structural information directly.

Workflow for Isomeric Purity Assessment

The following diagram illustrates the logical flow for assessing the isomeric purity of a this compound sample using both GC-MS and qNMR.

IsomericPurityWorkflow Workflow for Isomeric Purity Assessment of this compound cluster_start cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Analysis cluster_end start This compound Sample prep_gc Dissolution in Volatile Solvent start->prep_gc prep_nmr Dissolution in Deuterated Solvent start->prep_nmr gcms Chiral GC-MS Analysis Separation & Detection prep_gc->gcms qnmr qNMR Analysis Spectrum Acquisition prep_nmr->qnmr data_gc Peak Integration Enantiomeric Excess (% ee) Calculation gcms->data_gc data_nmr Signal Integration Diastereomeric Ratio (d.r.) Calculation qnmr->data_nmr end Isomeric Purity Report data_gc->end data_nmr->end

Caption: Isomeric purity assessment workflow.

References

Comparative Pharmacokinetic Analysis of Bicyclo[3.3.2]decane-Containing Compounds and Structurally Related Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of novel chemical entities is paramount for successful translation from bench to bedside. This guide provides a comparative analysis of the pharmacokinetic properties of compounds containing the bicyclo[3.3.2]decane scaffold and its structurally related bicyclic analogs. Due to the limited availability of specific pharmacokinetic data for this compound derivatives in the public domain, this document focuses on providing a framework for their evaluation. This includes representative data from structurally similar bicyclo[3.2.1]octane and bicyclo[2.2.2]octane compounds, detailed experimental protocols for key pharmacokinetic and metabolic stability assays, and visualizations of experimental workflows and potential metabolic pathways.

The rigid, three-dimensional structure of bicyclic scaffolds like this compound offers unique advantages in drug design, including enhanced target affinity and improved metabolic stability.[1] However, a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties is crucial for lead optimization and candidate selection.

Comparative Pharmacokinetic Parameters of Bicyclic Compounds
Compound ClassRepresentative Compound/ScaffoldDosing Route & SpeciesCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Bioavailability (%)Reference
Bicyclo[3.2.1]octane Derivatives SGLT2 Inhibitor (PF-04971729)Oral, RatND~1.0NDND69[2]
SGLT2 Inhibitor (PF-04971729)Oral, DogNDNDNDND94[2]
Bicyclo[2.2.2]octane Derivatives PSEN1 Inhibitor ((+)-13b)In vitroN/AN/AN/ANDN/A[3]
PSEN1 Inhibitor ((+)-21a)In vitroN/AN/AN/ANDN/A[3]
MDM2 Inhibitor (AA-115/APG-115)Oral, Species NDExcellentNDExcellentNDExcellent[4]

ND: Not Disclosed in the provided reference. The terms "Excellent" for the MDM2 inhibitor are as described in the source and imply favorable pharmacokinetic properties.[4] N/A: Not Applicable for in vitro studies.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of pharmacokinetic properties. Below are standard protocols for in vivo pharmacokinetic studies in rats and in vitro metabolic stability assays.

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a novel this compound-containing compound following oral and intravenous administration in rats.[5][6]

1. Animal Model:

  • Species: Sprague Dawley (SD) rats (male, 270–300 g).[5][6]

  • Acclimation: Animals are housed individually in climate-controlled conditions (22 ± 2°C, 50-60% relative humidity) with a 12-hour light/dark cycle for at least one week prior to the study, with free access to standard rodent diet and water.[5][6]

  • Catheterization (Optional but recommended for serial sampling): For intravenous administration and serial blood collection, the jugular and/or femoral vein can be catheterized.[7]

2. Dosing:

  • Formulation: The test compound is formulated in a suitable vehicle (e.g., a mixture of DMSO, Tween 80, and water).

  • Intravenous (IV) Administration: A single bolus dose is administered via the tail vein or a catheterized vein.

  • Oral (PO) Administration: The compound is administered via oral gavage.[6]

3. Blood Sampling:

  • Schedule: Blood samples (approximately 250 µL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from the tail vein or retro-orbital plexus.[5][6]

  • Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin) and centrifuged (e.g., at 3,400 rpm for 5 minutes at 4°C) to separate the plasma.[6]

  • Storage: Plasma samples are stored at -80°C until bioanalysis.[5]

4. Bioanalysis (LC-MS/MS):

  • Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of the analyte in plasma samples.[8][9][10][11]

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.[9][12]

  • Method Validation: The bioanalytical method must be validated for parameters including selectivity, sensitivity, accuracy, precision, recovery, and stability.[9]

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, and volume of distribution) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.[6]

  • Bioavailability: Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Protocol 2: In Vitro Metabolic Stability Assay

This assay provides an early assessment of a compound's susceptibility to metabolism by liver enzymes.[13]

1. Materials:

  • Test Compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Liver Microsomes: Human, rat, or mouse liver microsomes.

  • Cofactor: NADPH regenerating system.

  • Buffer: Phosphate buffer (pH 7.4).

  • Positive Control: A compound with known metabolic instability (e.g., verapamil).

2. Incubation:

  • The test compound (at a final concentration, e.g., 1 µM) is incubated with liver microsomes and the NADPH regenerating system in phosphate buffer at 37°C.

  • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

3. Analysis:

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

4. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample.

  • The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression provides the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated as 0.693 / k.

  • Intrinsic clearance (CLint) can also be calculated from this data.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for a pharmacokinetic study and a general overview of metabolic pathways for carbocyclic compounds.

Pharmacokinetic_Study_Workflow cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase Compound_Synthesis Compound Synthesis (this compound Derivative) Formulation Formulation Development Compound_Synthesis->Formulation Dosing Animal Dosing (IV & PO in Rats) Formulation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Bioanalysis LC-MS/MS Analysis Plasma_Separation->Bioanalysis Concentration_Time_Profile Concentration-Time Profile Bioanalysis->Concentration_Time_Profile PK_Parameter_Calculation PK Parameter Calculation (Cmax, Tmax, AUC, t½) Concentration_Time_Profile->PK_Parameter_Calculation Report Final Report & Analysis PK_Parameter_Calculation->Report

Caption: Workflow for a typical preclinical pharmacokinetic study.

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Compound Parent Compound (Carbocyclic Scaffold) Oxidation Oxidation (e.g., Hydroxylation) Parent_Compound->Oxidation CYP450, etc. Reduction Reduction Parent_Compound->Reduction CYP450, etc. Hydrolysis Hydrolysis Parent_Compound->Hydrolysis CYP450, etc. Glucuronidation Glucuronidation Parent_Compound->Glucuronidation Excretion Excretion (Urine, Feces) Parent_Compound->Excretion Oxidation->Glucuronidation Sulfation Sulfation Oxidation->Sulfation Glutathione_Conjugation Glutathione Conjugation Oxidation->Glutathione_Conjugation Reduction->Glucuronidation Reduction->Sulfation Reduction->Glutathione_Conjugation Hydrolysis->Glucuronidation Hydrolysis->Sulfation Hydrolysis->Glutathione_Conjugation Glucuronidation->Excretion Sulfation->Excretion Glutathione_Conjugation->Excretion

Caption: General metabolic pathways for carbocyclic drug candidates.

References

A Comparative Guide to Bicyclo[3.3.2]decane and Other Molecular Rulers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of bicyclo[3.3.2]decane as a rigid molecular ruler and compares its performance with established alternatives. Experimental data from Förster Resonance Energy Transfer (FRET) and Nuclear Magnetic Resonance (NMR) spectroscopy are presented to support the analysis.

Introduction to Molecular Rulers

Molecular rulers are essential tools in chemistry, biology, and materials science for measuring nanoscale distances. They are molecules with well-defined, rigid structures that can be functionalized with probes at specific locations. By measuring the distance between these probes, researchers can gain insights into molecular conformations, interactions, and dynamics. An ideal molecular ruler should be chemically stable, synthetically accessible for functionalization, and, most importantly, possess a rigid scaffold that maintains a constant distance between the probe attachment points.

This compound: A Candidate for a Rigid Scaffold

This compound has been considered a potential molecular ruler due to its compact and seemingly rigid bicyclic structure. However, extensive conformational studies have revealed that this molecule is not as rigid as initially presumed.

Conformational Flexibility of this compound

Computational and experimental studies, including NMR spectroscopy, have demonstrated that this compound exists in a dynamic equilibrium between several conformations, primarily the twin-chair and boat-chair forms. The energy barrier between these conformers is relatively low, allowing for rapid interconversion at room temperature. This inherent flexibility introduces uncertainty in the precise distance between any two points on the scaffold, which is a significant drawback for its application as a reliable molecular ruler.

dot

Caption: Conformational equilibrium of this compound.

Alternative Molecular Rulers: A Comparative Analysis

Given the limitations of this compound, it is crucial to evaluate more established and reliable molecular rulers. This section focuses on two prominent examples: DNA origami and polyproline.

DNA Origami: Precision Engineering on the Nanoscale

DNA origami is a powerful technique for creating custom-designed, rigid two- and three-dimensional nanostructures. By folding a long single-stranded DNA scaffold with hundreds of short "staple" strands, highly complex and rigid structures with precise dimensions can be assembled.

FRET and super-resolution microscopy have been instrumental in validating the rigidity and precision of DNA origami structures. By placing fluorescent dyes at specific locations on a DNA origami ruler, the relationship between FRET efficiency and distance can be accurately measured and has been shown to closely follow theoretical predictions.

Parameter DNA Origami Ruler Reference
Distance Range 1-100 nm[1][2]
Precision Sub-nanometer[1]
Rigidity High, persistent length > 1 µm[1]
FRET Efficiency (E) Correlates well with 1/R^6[1]

dot

G cluster_fret FRET on a DNA Origami Ruler Donor Donor Acceptor Acceptor Donor->Acceptor FRET (distance dependent) DNA Origami DNA Origami Donor->DNA Origami attachment Acceptor->DNA Origami attachment

Caption: FRET measurement using a DNA origami ruler.

Polyproline Helices: A Peptide-Based Ruler

Polyproline forms a rigid, helical secondary structure (polyproline II helix) with a well-defined pitch, making it a useful molecular ruler for shorter distances. The distance between the N- and C-termini can be systematically varied by changing the number of proline residues.

FRET studies on polyproline helices have demonstrated a clear correlation between the number of proline residues and the measured FRET efficiency. However, it is important to note that longer polyproline chains can exhibit some degree of flexibility, which can lead to deviations from the expected distances.[3][4]

Parameter Polyproline Ruler Reference
Distance Range 1-10 nm[3]
Rigidity Semi-rigid, flexibility increases with length[5]
FRET Efficiency (E) Generally follows 1/R^6, deviations at longer lengths[3][4]
NMR (NOE) Provides short-range distance constraints (< 5 Å)[6][7]

dot

G cluster_workflow Experimental Workflow for Molecular Ruler Validation start Synthesize & Functionalize Ruler (e.g., attach FRET pair) spectroscopy Spectroscopic Measurement (FRET or NMR) start->spectroscopy analysis Data Analysis (Calculate Distance) spectroscopy->analysis validation Compare with Theoretical Model analysis->validation

Caption: General workflow for validating a molecular ruler.

Experimental Protocols

Förster Resonance Energy Transfer (FRET) for Distance Measurement

Objective: To determine the intramolecular distance in a molecular ruler by measuring the efficiency of energy transfer between a donor and an acceptor fluorophore.

Materials:

  • Molecular ruler functionalized with a FRET donor and acceptor pair (e.g., Cy3 and Cy5).

  • Fluorometer or a single-molecule fluorescence microscope.

  • Appropriate buffer solution.

Procedure:

  • Sample Preparation: Dissolve the functionalized molecular ruler in the buffer solution to a concentration suitable for the instrument (typically in the nanomolar to micromolar range).

  • Donor-only Measurement: Measure the fluorescence emission spectrum and lifetime of a sample containing the molecular ruler functionalized with only the donor fluorophore.

  • FRET Sample Measurement: Measure the fluorescence emission spectrum and the donor's fluorescence lifetime in the presence of the acceptor.

  • Data Analysis:

    • Calculate the FRET efficiency (E) using either the relative fluorescence intensity of the donor and acceptor or the change in the donor's fluorescence lifetime.

    • The distance (R) between the donor and acceptor can be calculated using the Förster equation: E = 1 / (1 + (R/R₀)⁶) where R₀ is the Förster distance, a characteristic of the FRET pair.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Distance Measurement

Objective: To determine short-range intramolecular distances (< 5 Å) using the Nuclear Overhauser Effect (NOE).[6][7]

Materials:

  • Molecular ruler sample dissolved in a suitable deuterated solvent.

  • High-field NMR spectrometer.

Procedure:

  • Sample Preparation: Prepare a high-purity sample of the molecular ruler at a concentration suitable for NMR analysis.

  • 1D and 2D NMR Spectra Acquisition: Acquire standard 1D proton and 2D correlation spectra (e.g., COSY, HSQC) to assign the proton resonances.

  • NOESY/ROESY Experiment: Acquire a 2D NOESY (for small molecules) or ROESY (for medium-sized molecules) spectrum. The cross-peak intensities in these spectra are proportional to 1/r⁶, where r is the distance between the two protons.

  • Data Analysis:

    • Integrate the volumes of the NOE cross-peaks.

    • Calibrate the distances by comparing the cross-peak intensities to a known, fixed distance within the molecule (e.g., the distance between two geminal protons).

    • Use the calibrated intensities to determine the unknown inter-proton distances.

Conclusion: The Validity of this compound as a Rigid Molecular Ruler

Based on the available experimental and computational evidence, This compound is not a suitable candidate for a rigid molecular ruler. Its inherent conformational flexibility leads to a distribution of distances between any two points on the scaffold, which undermines the primary requirement of a fixed and well-defined length.

In contrast, DNA origami and polyproline helices have been experimentally validated as reliable molecular rulers , each with its own advantages and limitations. DNA origami offers unparalleled precision and a wide range of accessible distances, making it the gold standard for many applications. Polyproline provides a simpler, peptide-based system suitable for shorter distance measurements, although its flexibility at longer lengths must be considered.

For researchers requiring precise and accurate nanoscale distance measurements, it is recommended to utilize well-characterized molecular rulers such as DNA origami or, for specific applications, polyproline helices. The development of new, truly rigid molecular scaffolds remains an active area of research, but this compound, in its current form, does not meet the necessary criteria for this demanding application.

References

Safety Operating Guide

Navigating the Disposal of Bicyclo[3.3.2]decane: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Hazard and Disposal Profile

The following table summarizes the anticipated hazard profile and key disposal considerations for Bicyclo[3.3.2]decane, based on data for analogous flammable hydrocarbons.

ParameterInformation
Chemical Classification Flammable Liquid Hydrocarbon
Primary Hazards Flammability. Vapors may form explosive mixtures with air. May cause skin, eye, and respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE) Chemical splash goggles, chemical-resistant gloves (e.g., Neoprene), flame-resistant lab coat, and in cases of poor ventilation, respiratory protection.[1][4]
Incompatible Materials Strong oxidizing agents.[3]
Disposal Method Treat as hazardous waste. Dispose of contents and container to an approved waste disposal plant.[5][6][7] Do not dispose of down the drain or in regular trash.[7][8]
Containerization Use a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with flammable organic liquids.[5][9][10]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in the experimental workflow. Adherence to these procedures will mitigate risks and ensure regulatory compliance.

  • Waste Identification and Segregation:

    • Identify the this compound waste stream.

    • Segregate it from other chemical waste, particularly incompatible materials like strong oxidizing agents.[3] Do not mix different types of hazardous waste unless approved by your institution's environmental health and safety (EHS) office.[10]

  • Personal Protective Equipment (PPE) Adornment:

    • Before handling the waste, ensure you are wearing the appropriate PPE, including chemical splash goggles, chemical-resistant gloves, and a lab coat.[1][11] Work in a well-ventilated area, such as a fume hood.[1]

  • Containerization:

    • Select a waste container that is in good condition, free of leaks, and compatible with flammable hydrocarbons.[9] Plastic or metal containers are often suitable.

    • Transfer the this compound waste into the designated container. Avoid overfilling; a general guideline is to fill to no more than 90% capacity.[5]

    • Securely seal the container.[9]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[6][9]

    • The label must include the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.[6]

    • Include the name and contact information of the principal investigator or laboratory supervisor.[6]

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste storage area within the laboratory.[5]

    • This area should be away from ignition sources and incompatible chemicals.[3] Secondary containment is recommended to prevent the spread of potential spills.[9]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6]

    • Follow all institutional procedures for waste manifest documentation and handover.

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points in the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_handling Handling & Containerization cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Waste Container B->C D Transfer Waste to Container (Do not overfill) C->D E Securely Seal Container D->E F Label with 'Hazardous Waste' & Chemical Details E->F G Store in Designated Area with Secondary Containment F->G H Contact EHS for Pickup G->H I Complete Waste Manifest H->I J Handover to EHS Personnel I->J

Caption: Disposal workflow for this compound.

By adhering to these established procedures for flammable liquid hydrocarbons, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and safety protocols.

References

Personal protective equipment for handling Bicyclo[3.3.2]decane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, storage, and disposal of Bicyclo[3.3.2]decane. The following procedural guidance is based on the safety protocols for structurally similar compounds and is intended to ensure the highest level of laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard data for this compound is limited, the safety precautions for similar saturated bicyclic hydrocarbons should be strictly followed. The primary hazards are expected to be flammability and potential for skin, eye, and respiratory irritation.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.
Body Protection Laboratory CoatFlame-retardant lab coat should be worn.
Respiratory Protection Respirator (if required)In poorly ventilated areas or for large spills, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Engineering Controls and Workstation Setup

Proper engineering controls are essential to minimize exposure and ensure a safe working environment.

  • Ventilation: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1]

  • Emergency Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[1]

  • Ignition Sources: Due to the flammable nature of similar hydrocarbons, all potential ignition sources (open flames, sparks, hot surfaces) must be eliminated from the work area.[1]

  • Electrical Equipment: Use only explosion-proof electrical, ventilating, and lighting equipment.[1]

Safe Handling and Experimental Protocols

Adherence to standard safe handling procedures is critical to prevent accidents and exposure.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly and that the work area is properly set up with all required engineering controls.

  • Dispensing: When transferring the chemical, use only non-sparking tools and ground/bond the container and receiving equipment to prevent static discharge.[1]

  • During Use: Avoid contact with eyes, skin, and clothing. Do not breathe vapors or mists.

  • After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.

  • Spill Response: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal. For large spills, evacuate the area and follow emergency procedures.

Storage and Disposal Plan

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage Requirements:

ConditionSpecification
Container Keep the container tightly closed.
Location Store in a cool, dry, and well-ventilated area.
Incompatibilities Keep away from strong oxidizing agents, heat, sparks, and open flames.[1]

Disposal Plan:

  • Waste Classification: this compound should be treated as a hazardous chemical waste.

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Logical Workflow for Safe Handling

The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow A Preparation: - Don PPE - Verify Engineering Controls B Handling: - Use Fume Hood - Non-Sparking Tools A->B Proceed to Handling C Post-Handling: - Secure Container - Decontaminate Work Area B->C Complete Experiment D Waste Disposal: - Label Hazardous Waste - Store for Pickup C->D Generate Waste E Personal Decontamination: - Remove PPE - Wash Hands Thoroughly C->E End of Procedure F Emergency Preparedness: - Know Spill Procedure - Locate Safety Equipment

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.